Tetraphenylphosphonium tetraphenylborate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
tetraphenylboranuide;tetraphenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C24H20P/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFWPOPFFBCTLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431398 | |
| Record name | Tetraphenylphosphonium tetraphenylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15525-15-2 | |
| Record name | Tetraphenylphosphonium tetraphenylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of Tetraphenylphosphonium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylphosphonium (B101447) tetraphenylborate (B1193919), with the chemical formula [P(C₆H₅)₄]⁺[B(C₆H₅)₄]⁻, is an ionic compound that serves as a valuable tool in various chemical and pharmaceutical applications. Its bulky and lipophilic nature, combined with its thermal stability, makes it a useful phase-transfer catalyst and a reference standard in analytical chemistry. This technical guide provides a comprehensive overview of the structure of tetraphenylphosphonium tetraphenylborate, including its physicochemical properties, a detailed experimental protocol for its synthesis, and an examination of its crystal structure.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1][2][3] It is generally insoluble in water but exhibits good solubility in many organic solvents.[3] The compound is characterized by a high melting point, reflecting the strong ionic interactions between the large, non-coordinating cation and anion.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₄₀BP | [1][2] |
| Molecular Weight | 658.62 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | >300 °C | [4] |
| Solubility | Insoluble in water; Soluble in many organic solvents | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a salt metathesis reaction, which involves the exchange of ions between two soluble salt reactants to form a new, often insoluble, product.[4][5]
Experimental Protocol: Salt Metathesis Reaction
Materials:
-
Tetraphenylphosphonium bromide ([P(C₆H₅)₄]Br)
-
Sodium tetraphenylborate (Na[B(C₆H₅)₄])
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve a stoichiometric amount of tetraphenylphosphonium bromide in a minimal amount of warm deionized water in a beaker with stirring.
-
In a separate beaker, dissolve an equimolar amount of sodium tetraphenylborate in deionized water.
-
-
Precipitation:
-
Slowly add the sodium tetraphenylborate solution to the stirring tetraphenylphosphonium bromide solution.
-
A white precipitate of this compound will form immediately due to its low solubility in water.
-
Continue stirring the mixture for 30 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected solid with several portions of deionized water to remove any soluble byproducts, such as sodium bromide.
-
Further wash the solid with a small amount of cold ethanol to remove any remaining impurities.
-
-
Drying:
-
Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.
-
Logical Workflow for Synthesis
Crystal Structure of this compound
The three-dimensional arrangement of ions in the solid state is determined by single-crystal X-ray diffraction. While a complete, publicly available crystal structure for this compound is not readily found, the structure can be inferred with high confidence from the well-characterized structures of its constituent ions and related compounds, such as tetraisopropylphosphonium tetraphenylborate.[6]
The tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) and the tetraphenylborate anion ([B(C₆H₅)₄]⁻) are both large, sterically hindered ions with tetrahedral geometry around the central phosphorus and boron atoms, respectively. The four phenyl groups in each ion are arranged in a propeller-like fashion.
Ionic Interaction Diagram
The solid-state structure is dominated by electrostatic interactions between the positively charged tetraphenylphosphonium cation and the negatively charged tetraphenylborate anion. The large size of both ions leads to a crystal lattice with significant void space.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound would follow a standard procedure for small molecule crystallography.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent, such as acetonitrile (B52724) or a mixture of dichloromethane (B109758) and hexane.[5][7]
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The diffractometer directs a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) at the crystal.[5]
-
As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
-
The intensities and positions of these diffracted spots are recorded by a detector.[5]
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
The atomic positions and their thermal displacement parameters are then refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction patterns.[5]
Conclusion
This compound is a compound of significant interest due to its utility in various chemical processes. Its structure is defined by the electrostatic attraction between two large, sterically demanding ions. The synthesis is straightforward via a salt metathesis reaction, and its detailed solid-state structure can be elucidated using single-crystal X-ray diffraction techniques. This guide provides the foundational knowledge for researchers and professionals working with this important chemical entity.
References
- 1. This compound | C48H40BP | CID 9831062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 15525-15-2: this compound [cymitquimica.com]
- 4. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. researchgate.net [researchgate.net]
tetraphenylphosphonium tetraphenylborate molecular weight and formula
An In-depth Technical Guide on Tetraphenylphosphonium (B101447) Tetraphenylborate (B1193919)
This guide provides a comprehensive overview of the molecular formula and molecular weight of tetraphenylphosphonium tetraphenylborate, a compound of significant interest to researchers, scientists, and professionals in drug development.
Molecular Composition and Formula
This compound is an ionic compound. It is formed from the electrostatic interaction between a positively charged tetraphenylphosphonium cation and a negatively charged tetraphenylborate anion.
-
Tetraphenylphosphonium Cation: The formula for the tetraphenylphosphonium cation is [(C₆H₅)₄P]⁺. This cation consists of a central phosphorus atom bonded to four phenyl (C₆H₅) groups.[1] Its chemical formula is C₂₄H₂₀P⁺.
-
Tetraphenylborate Anion: The formula for the tetraphenylborate anion is [B(C₆H₅)₄]⁻. This anion features a central boron atom bonded to four phenyl groups.[2][3] Its chemical formula is C₂₄H₂₀B⁻.
When these two ions combine, they form the salt this compound. The overall molecular formula for this compound is C₄₈H₄₀BP .
Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for the molecular weight of this compound is as follows:
-
Atomic weight of Carbon (C): 12.011 u
-
Atomic weight of Hydrogen (H): 1.008 u
-
Atomic weight of Boron (B): 10.81 u
-
Atomic weight of Phosphorus (P): 30.974 u
Molecular Weight = (48 × 12.011) + (40 × 1.008) + (1 × 10.81) + (1 × 30.974) = 576.528 + 40.32 + 10.81 + 30.974 = 658.632 g/mol
Data Summary
For ease of reference, the quantitative data for this compound and its constituent ions are summarized in the table below.
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| Tetraphenylphosphonium (cation) | C₂₄H₂₀P⁺ | 339.38 |
| Tetraphenylborate (anion) | C₂₄H₂₀B⁻ | 319.25 |
| This compound | C₄₈H₄₀BP | 658.63 |
Formation of this compound
The formation of this salt can be visualized as the combination of its constituent ions.
Experimental Protocols
Detailed experimental protocols for the synthesis of related salts can be found in the literature. For instance, sodium tetraphenylborate is synthesized by reacting sodium tetrafluoroborate (B81430) with phenylmagnesium bromide.[2] The synthesis of tetraphenylphosphonium salts often involves the quaternization of triphenylphosphine.[4] The formation of this compound itself is typically achieved through a salt metathesis reaction, where a solution containing the tetraphenylphosphonium cation (e.g., from tetraphenylphosphonium chloride) is mixed with a solution containing the tetraphenylborate anion (e.g., from sodium tetraphenylborate). The resulting precipitate of this compound can then be isolated.
References
physical and chemical properties of tetraphenylphosphonium tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPPB). It includes detailed experimental protocols and data presented in a clear, accessible format to support its application in research and development.
Core Properties
Tetraphenylphosphonium tetraphenylborate is a salt composed of a tetraphenylphosphonium cation and a tetraphenylborate anion. Its molecular formula is C₄₈H₄₀BP, and it has a molecular weight of approximately 658.62 g/mol .[1] This compound typically appears as a white to off-white crystalline solid.[2]
Physical Properties
The physical characteristics of TPPB are summarized in the table below, providing a baseline for its handling and application in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₄₀BP | [1] |
| Molecular Weight | 658.62 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | approx. 305 °C | [3][4] |
| Solubility in Water | Insoluble | [5] |
| Solubility in Organic Solvents | Good solubility in common organic solvents like chloroform (B151607) and dimethylformamide. | [6] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3][4][7] |
Chemical Properties
TPPB is known for its stability and its utility in various chemical reactions, particularly as a phase-transfer catalyst and a supporting electrolyte. The large, lipophilic nature of both the cation and anion contributes to its solubility in organic solvents and its ability to facilitate reactions between immiscible phases.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of TPPB. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra of TPPB are characterized by signals corresponding to the phenyl protons and carbons of both the tetraphenylphosphonium cation and the tetraphenylborate anion. Due to the high symmetry of the ions, the spectra are relatively simple.
¹H NMR: The proton NMR spectrum typically shows a complex multiplet in the aromatic region, usually between 7.0 and 8.0 ppm, arising from the overlapping signals of the phenyl protons on both the cation and the anion.
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings attached to the phosphorus and boron atoms.
Note: Specific peak assignments can vary slightly depending on the solvent and the spectrometer's field strength.
Infrared (IR) Spectroscopy
The IR spectrum of TPPB displays characteristic absorption bands corresponding to the vibrational modes of the phenyl groups and the P-C and B-C bonds.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretching |
| ~1580 | C=C aromatic ring stretching |
| ~1480, 1435 | C=C aromatic ring stretching |
| ~1100 | P-C stretching |
| ~725, 690 | C-H out-of-plane bending |
Experimental Protocols
This section provides detailed methodologies for the synthesis of TPPB and its application in the fabrication of an ion-selective electrode.
Synthesis of this compound
The synthesis of TPPB is typically achieved through a straightforward salt metathesis reaction between a tetraphenylphosphonium halide and an alkali metal tetraphenylborate in a suitable solvent.
Materials:
-
Tetraphenylphosphonium bromide (TPPB)
-
Sodium tetraphenylborate (NaTPB)
-
Ethanol
-
Deionized water
-
Filter paper
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Prepare a solution of tetraphenylphosphonium bromide in ethanol.
-
In a separate beaker, prepare a solution of sodium tetraphenylborate in a minimal amount of a water-ethanol mixture.
-
Slowly add the sodium tetraphenylborate solution to the stirred solution of tetraphenylphosphonium bromide.
-
A white precipitate of this compound will form immediately.
-
Continue stirring the mixture for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with deionized water to remove any remaining sodium bromide.
-
Further wash the precipitate with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 60 °C) to obtain the pure this compound.
Fabrication of a TPPB-Based Ion-Selective Electrode
TPPB can be used as an ionophore in the membrane of an ion-selective electrode (ISE) for the detection of specific anions. This protocol outlines the general steps for fabricating such an electrode.
Materials:
-
This compound (ionophore)
-
Poly(vinyl chloride) (PVC)
-
A plasticizer (e.g., dioctyl phthalate (B1215562) - DOP)
-
Tetrahydrofuran (THF)
-
Glass tube or electrode body
-
Internal reference electrode (e.g., Ag/AgCl)
-
Internal filling solution (containing a fixed concentration of the ion of interest)
Procedure:
-
Prepare the membrane cocktail by dissolving appropriate amounts of PVC, the plasticizer, and TPPB in THF. A typical ratio might be 33% PVC, 66% plasticizer, and 1% ionophore by weight.
-
Stir the mixture until all components are fully dissolved and a homogenous solution is obtained.
-
Dip the end of a clean glass tube into the membrane cocktail and withdraw it slowly.
-
Allow the solvent to evaporate in a controlled manner, leaving a thin, uniform membrane across the tip of the tube. This process may be repeated to achieve the desired membrane thickness.
-
Let the membrane dry completely for several hours.
-
Fill the electrode body with the internal filling solution.
-
Insert the internal reference electrode into the filling solution.
-
Condition the newly fabricated ISE by soaking it in a solution of the target ion for several hours before use.
Key Applications and Mechanisms
TPPB's unique properties make it a valuable tool in several areas of chemical research. This section explores its role in phase-transfer catalysis.
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[6][8][9] Tetraphenylphosphonium salts, like TPPB, are excellent phase-transfer catalysts due to the lipophilic nature of the cation.[6]
The mechanism involves the tetraphenylphosphonium cation forming an ion pair with the reactant anion from the aqueous phase. This bulky, organic-soluble cation then transports the anion into the organic phase, where it can react with the organic substrate.[6][8] After the reaction, the catalyst cation can return to the aqueous phase to transport another anion, thus continuing the catalytic cycle.[6]
Caption: Mechanism of Phase-Transfer Catalysis.
Experimental Workflow for Synthesis
The synthesis of a target organic molecule using TPPB as a phase-transfer catalyst follows a general workflow. This diagram illustrates the key steps from reaction setup to product isolation.
Caption: Experimental Workflow for a PTC-mediated Synthesis.
Thermal Analysis
Safety Information
As with all chemicals, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to use personal protective equipment such as gloves and safety glasses. The compound should be handled in a well-ventilated area.
References
- 1. Synthesis routes of Tetraphenylborate [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 15525-15-2 [amp.chemicalbook.com]
- 4. 15525-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. nbinno.com [nbinno.com]
- 7. abechem.com [abechem.com]
- 8. Phase transfer catalysis | PPTX [slideshare.net]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Growth and Characterization of Tetraphenylphosphonium Bromide Crystal [mdpi.com]
- 11. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 12. rjleegroup.com [rjleegroup.com]
Synthesis and Preparation of Tetraphenylphosphonium Tetraphenylborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919), a salt composed of a tetraphenylphosphonium cation and a tetraphenylborate anion. This document outlines the necessary precursors, detailed experimental protocols, and key characterization data to facilitate its synthesis in a laboratory setting.
Overview of the Synthesis Pathway
The synthesis of tetraphenylphosphonium tetraphenylborate is primarily achieved through a salt metathesis reaction. This involves the reaction of a soluble tetraphenylphosphonium salt, typically tetraphenylphosphonium bromide, with a soluble tetraphenylborate salt, such as sodium tetraphenylborate. The low solubility of the target compound in the reaction medium drives the precipitation, allowing for its isolation.
The overall synthesis can be visualized as a two-stage process: first, the preparation of the precursor salts, followed by the final precipitation reaction.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the precursor materials and the final product.
Synthesis of Sodium Tetraphenylborate
Sodium tetraphenylborate is a key precursor and can be synthesized from sodium tetrafluoroborate and a Grignard reagent.[1]
Reaction:
NaBF₄ + 4 PhMgBr → NaB(C₆H₅)₄ + 2 MgBr₂ + 2 MgF₂
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Sodium tetrafluoroborate (NaBF₄) | 109.79 |
| Phenylmagnesium bromide (PhMgBr) | 181.31 |
| Anhydrous Diethyl Ether | 74.12 |
Procedure:
A detailed procedure for the synthesis of sodium tetraphenylborate can be found in various organic synthesis literature. A general method involves the slow addition of a solution of phenylmagnesium bromide in anhydrous diethyl ether to a suspension of sodium tetrafluoroborate in the same solvent. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the Grignard reagent. The reaction mixture is then refluxed for several hours. After cooling, the reaction is quenched by the slow addition of water. The product, sodium tetraphenylborate, is then extracted and purified.
Synthesis of Tetraphenylphosphonium Bromide
Tetraphenylphosphonium bromide is the cationic precursor in this synthesis. It can be prepared from triphenylphosphine and bromobenzene.
Reaction:
P(C₆H₅)₃ + C₆H₅Br → [P(C₆H₅)₄]⁺Br⁻
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Triphenylphosphine (P(C₆H₅)₃) | 262.29 |
| Bromobenzene (C₆H₅Br) | 157.01 |
| Anhydrous Toluene (B28343) | 92.14 |
Procedure:
A mixture of triphenylphosphine and a slight excess of bromobenzene in a suitable high-boiling solvent like anhydrous toluene is heated to reflux for an extended period. The product, tetraphenylphosphonium bromide, precipitates from the solution upon cooling. The crude product is then collected by filtration, washed with a non-polar solvent to remove unreacted starting materials, and can be further purified by recrystallization.
Synthesis of this compound
The final product is obtained through a precipitation reaction between the two precursor salts.
Reaction:
[P(C₆H₅)₄]⁺Br⁻ + NaB(C₆H₅)₄ → [P(C₆H₅)₄]⁺[B(C₆H₅)₄]⁻ + NaBr
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Tetraphenylphosphonium Bromide | 419.30 |
| Sodium Tetraphenylborate | 342.22 |
| Methanol (B129727) | 32.04 |
| Deionized Water | 18.02 |
Procedure:
-
Dissolution of Reactants: Prepare a solution of tetraphenylphosphonium bromide in a minimal amount of a suitable solvent, such as methanol. In a separate flask, prepare a solution of sodium tetraphenylborate in a minimal amount of a solvent in which it is soluble, for instance, a mixture of methanol and water.
-
Precipitation: Slowly add the sodium tetraphenylborate solution to the stirred solution of tetraphenylphosphonium bromide at room temperature. A white precipitate of this compound should form immediately.
-
Digestion and Isolation: Continue stirring the mixture for a period to ensure complete precipitation. The solid product is then collected by vacuum filtration.
-
Washing: Wash the collected precipitate with deionized water to remove any soluble inorganic byproducts, such as sodium bromide. Subsequently, wash with a small amount of a cold, non-polar organic solvent to remove any unreacted starting materials that might be adsorbed on the surface of the product.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄₈H₄₀BP |
| Molar Mass | 658.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 305-310 °C (decomposes)[2] |
| Solubility | Insoluble in water; Soluble in some organic solvents |
Note: The yield of the final precipitation reaction is typically high, often exceeding 90%, due to the low solubility of the product.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the phenyl protons of both the cation and the anion.
-
¹³C NMR: The carbon NMR spectrum will display multiple signals in the aromatic region, corresponding to the different carbon environments in the phenyl rings of the tetraphenylphosphonium and tetraphenylborate ions.
-
³¹P NMR: A single peak is expected in the phosphorus NMR spectrum, characteristic of the tetraphenylphosphonium cation.
-
¹¹B NMR: A single peak is expected in the boron NMR spectrum, characteristic of the tetraphenylborate anion.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings.
Logical Relationship of Synthesis and Purification
The following diagram illustrates the logical flow of the synthesis and purification process.
References
Solubility Profile of Tetraphenylphosphonium Tetraphenylborate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (Ph₄P⁺BPh₄⁻) in various organic solvents. This information is critical for its application in chemical synthesis, catalysis, and pharmaceutical development, where understanding its behavior in different media is paramount. This document summarizes available quantitative data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of tetraphenylphosphonium tetraphenylborate is highest in polar aprotic solvents. While extensive quantitative data across a wide range of organic solvents is limited in publicly accessible literature, a key value for its solubility in acetonitrile (B52724) has been experimentally determined and is presented in terms of its solubility product constant (Kₛₚ).
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility | Data Type | Reference |
| Acetonitrile | 25 | pKₛₚ = 3.89 | Solubility Product | [1] |
| Chloroform | Not Specified | Good solubility | Qualitative | [2] |
| Dimethylformamide (DMF) | Not Specified | Good solubility | Qualitative | [2] |
| Water | 25 | Very low solubility | Qualitative | [1] |
Note: The solubility product constant, Kₛₚ, is a measure of the equilibrium between a solid and its constituent ions in a solution. A smaller pKₛₚ value indicates higher solubility.
The solubility of tetraphenylphosphonium salts, in general, is favored in polar organic solvents such as acetonitrile and dimethylformamide.[3] The large, lipophilic nature of both the tetraphenylphosphonium cation and the tetraphenylborate anion contributes to their solubility in organic media.[3]
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following protocol outlines a standard gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is reliable and relies on the accurate measurement of mass.[4][5]
1. Materials and Equipment:
-
This compound (analytical grade)
-
Organic solvent of interest (e.g., acetonitrile, chloroform, DMF), HPLC grade or equivalent
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Temperature-controlled oven
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Glass petri dishes or weighing boats
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.[6]
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the solution through a syringe filter, also pre-warmed to the experimental temperature, into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Transfer a known volume of the filtered saturated solution to a pre-weighed glass petri dish or weighing boat.
-
Place the petri dish in a temperature-controlled oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-80 °C). The oven should be well-ventilated.
-
Periodically remove the petri dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has been removed.[4] 3. Data Analysis and Calculation:
-
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty petri dish from the final constant mass of the petri dish with the dried residue.
-
Calculate the solubility in grams per 100 mL or moles per liter using the mass of the dissolved solid and the volume of the aliquot taken.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.
Caption: Workflow for gravimetric solubility determination.
This guide provides foundational knowledge on the solubility of this compound in organic solvents. For precise applications, it is always recommended to experimentally determine the solubility under the specific conditions of your system.
References
An In-depth Technical Guide to the Thermal Properties of Tetraphenylphosphonium Tetraphenylborate
This technical guide provides a comprehensive overview of the melting point and thermal stability of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPP-TPB). The information is intended for researchers, scientists, and professionals in drug development and material science who utilize this compound in their work. This document outlines the key thermal characteristics, presents a summary of reported quantitative data, and details typical experimental protocols for thermal analysis.
Introduction to Tetraphenylphosphonium Tetraphenylborate
This compound is an organic salt consisting of a tetraphenylphosphonium cation ((C₆H₅)₄P⁺) and a tetraphenylborate anion ((C₆H₅)₄B⁻). It is a white to off-white crystalline solid.[1] TPP-TPB is commonly used as a catalyst or catalyst ligand in organic synthesis and has potential applications in the creation of metal-organic frameworks (MOFs) and other nanomaterials.[1] Its thermal stability is a critical parameter for its application in chemical reactions and material synthesis, particularly at elevated temperatures.
Thermal Properties
The thermal behavior of a compound, including its melting point and decomposition temperature, is crucial for determining its suitability for various applications.
2.1. Melting Point
The reported melting point of this compound varies across different sources, which may be attributed to the purity of the sample and the analytical method used for determination. Some sources indicate that the compound decomposes upon melting. The reported values are summarized in the table below.
2.2. Thermal Stability and Decomposition
The thermal stability of this compound is characterized by its decomposition temperature. While a specific decomposition temperature is not consistently reported, some sources indicate decomposition occurs concurrently with melting. For a related compound, tetraphenylphosphonium bromide dihydrate (TPPB(2H₂O)), a decomposition point of 435°C has been reported, following a melting point of 300°C.[2] This suggests that the tetraphenylphosphonium cation itself possesses a degree of thermal stability.
Quantitative Data Summary
The following table summarizes the reported thermal properties of this compound.
| Property | Value | Source |
| Melting Point | 180-185°C | ChemBK[1] |
| Melting Point | ~305°C | ChemicalBook[3] |
| Melting Point | 306°C (decomposes) | TCI EUROPE N.V. |
| Melting Point | 325-330°C | ChemBK[1] |
Experimental Protocols for Thermal Analysis
The melting point and thermal stability of this compound are typically determined using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
4.1. Differential Scanning Calorimetry (DSC)
DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This allows for the determination of the melting point and other thermal transitions.
-
Instrumentation: A Mettler-Toledo TGA/DSC1/1600HT Thermal Analyzer or a similar instrument can be used.[2]
-
Sample Preparation: A small amount of the this compound sample is accurately weighed and placed in an aluminum or alumina (B75360) crucible.[2]
-
Experimental Conditions:
-
Temperature Range: The analysis is typically run from room temperature to a temperature above the expected melting point, for instance, up to 400°C.[2]
-
Heating Rate: A constant heating rate, commonly 5°C/min, is applied.[2]
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as flowing argon or nitrogen (e.g., at a flow rate of 60 mL/min), to prevent oxidative degradation.[2]
-
-
Data Analysis: The melting point is determined from the peak of the endothermic event on the DSC curve.
4.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is used to determine the decomposition temperature and to study the thermal stability of the compound.
-
Instrumentation: A TGA instrument, often coupled with a DSC, is used.
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA pan.
-
Experimental Conditions:
-
Temperature Range: The sample is heated from room temperature to a high temperature, for example, 500°C or higher, to ensure complete decomposition.[2]
-
Heating Rate: A controlled linear heating rate, such as 5°C/min, is used.[2]
-
Atmosphere: An inert atmosphere (e.g., argon at 60 mL/min) is maintained to prevent oxidation.[2]
-
-
Data Analysis: The TGA curve shows the percentage of weight loss versus temperature. The onset temperature of weight loss is indicative of the beginning of decomposition.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of this compound using DSC and TGA.
Caption: Workflow for Thermal Analysis of TPP-TPB.
References
In-depth Technical Guide: The Elusive Crystal Structure of Tetraphenylphosphonium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylphosphonium (B101447) tetraphenylborate (B1193919), a salt composed of a tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻), is a compound of interest in various chemical and pharmaceutical research areas. Its bulky, symmetric ions contribute to its unique properties, making it a subject of study for applications ranging from catalysis to drug formulation. This technical guide aims to provide a comprehensive overview of its crystal structure. However, a thorough search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and the Inorganic Crystal Structure Database (ICSD), reveals that the complete, experimentally determined crystal structure of tetraphenylphosphonium tetraphenylborate is not publicly available at this time.
Despite the absence of specific crystallographic data for the title compound, this guide will provide valuable insights for researchers by outlining the general experimental protocols for the synthesis and structural determination of analogous ionic compounds. Furthermore, a generalized workflow for crystal structure analysis is presented, along with representative crystallographic data from a closely related structure, tetraphenylphosphonium bromide, to offer a comparative perspective.
Experimental Protocols
General Synthesis of Tetraphenylphosphonium Salts
The synthesis of tetraphenylphosphonium salts typically involves a metathesis reaction (ion exchange) between a soluble tetraphenylphosphonium halide, such as tetraphenylphosphonium bromide or chloride, and a salt containing the desired anion.
Example Protocol for the Synthesis of a Tetraphenylphosphonium Salt:
-
Dissolution of Reactants: Equimolar amounts of tetraphenylphosphonium bromide and a salt of the desired anion (e.g., sodium tetraphenylborate) are dissolved separately in a suitable solvent, often a polar solvent like ethanol, methanol, or acetonitrile.
-
Reaction Mixture: The two solutions are combined and stirred at room temperature. The formation of a precipitate indicates the exchange of ions and the formation of the desired, less soluble salt.
-
Isolation and Purification: The precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials and byproducts, and then dried under vacuum.
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. The choice of solvent is crucial and is often determined empirically.
Single-Crystal X-ray Diffraction for Structure Determination
The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in the crystal lattice.
Standard Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and other parameters (e.g., thermal displacement parameters) are refined using a least-squares method to obtain the best possible fit between the observed and calculated diffraction intensities.
-
Data Validation and Deposition: The final crystal structure is validated for its geometric and crystallographic reasonability. The data is then typically deposited in a crystallographic database such as the CCDC.
Data Presentation
As the specific crystallographic data for this compound is unavailable, the following table presents the crystallographic data for a closely related compound, tetraphenylphosphonium bromide (TPPB) , to provide an example of the type of quantitative data obtained from a single-crystal X-ray diffraction study.
| Parameter | Tetraphenylphosphonium Bromide (TPPB) Dihydrate |
| Chemical Formula | C₂₄H₂₄BrOP |
| Formula Weight | 439.32 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 16.2842(10) |
| b (Å) | 10.8087(10) |
| c (Å) | 12.6638(12) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2228.3(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.308 |
| Temperature (K) | 296 |
Mandatory Visualization
The following diagram illustrates a generalized workflow for the determination of a crystal structure, from the initial synthesis of the compound to the final analysis and deposition of the structural data.
Conclusion
While the precise crystal structure of this compound remains to be publicly reported, this guide provides researchers with the essential knowledge of the standard methodologies used to synthesize and characterize such compounds. The provided experimental protocols and the generalized workflow for crystal structure determination offer a solid foundation for those looking to investigate the solid-state properties of this and related materials. The absence of the specific crystal structure in public databases highlights a potential area for future research, and the determination and reporting of this structure would be a valuable contribution to the scientific community. Researchers are encouraged to consult crystallographic databases for the most current information, as new structures are continuously being deposited.
An In-depth Technical Guide to Tetraphenylphosphonium Tetraphenylborate
CAS Number: 15525-15-2
This technical guide provides a comprehensive overview of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919), a quaternary phosphonium (B103445) salt with significant applications in research and development. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and key applications.
Core Properties
Tetraphenylphosphonium tetraphenylborate is a white to off-white crystalline solid. It is characterized by its high thermal stability and good solubility in many organic solvents, a property conferred by the lipophilic nature of both its cation and anion.[1][2] This solubility is a key factor in its utility in various chemical applications.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15525-15-2 | [3] |
| Molecular Formula | C₄₈H₄₀BP | [3] |
| Molecular Weight | 658.6 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [4] |
| Melting Point | 306 °C (decomposes) | |
| Solubility | Good solubility in organic solvents like chloroform (B151607) and dimethylformamide. | [4] |
| InChI Key | QYFWPOPFFBCTLK-UHFFFAOYSA-N | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the fabrication of ion-selective electrodes are presented below.
2.1. Synthesis of this compound
The synthesis of this compound is typically achieved through a salt metathesis reaction. This involves the reaction of a tetraphenylphosphonium halide, such as tetraphenylphosphonium bromide, with a tetraphenylborate salt, like sodium tetraphenylborate, in a suitable solvent. The desired product precipitates from the solution due to its low solubility in the chosen solvent system.
Protocol for a two-step synthesis:
Step 1: Synthesis of Tetraphenylphosphonium Bromide (Precursor)
This precursor can be synthesized from triphenylphosphine (B44618) and bromobenzene (B47551) in the presence of a catalyst.
-
Materials: Triphenylphosphine, bromobenzene, nickelous chloride (catalyst), n-octanol (solvent).
-
Procedure:
-
In a reaction vessel, combine triphenylphosphine, bromobenzene, and a catalytic amount of nickelous chloride in n-octanol.
-
Heat the reaction mixture to 195°C and maintain this temperature for 6 hours with continuous stirring.[5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, cool the mixture and purify the tetraphenylphosphonium bromide product, which may involve crystallization and filtration.[5]
-
Step 2: Synthesis of Sodium Tetraphenylborate (Precursor)
This precursor is synthesized from sodium tetrafluoroborate (B81430) and a phenyl Grignard reagent.
-
Materials: Sodium tetrafluoroborate (NaBF₄), phenylmagnesium bromide (PhMgBr), anhydrous diethyl ether or THF.
-
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), place sodium tetrafluoroborate.
-
Add anhydrous diethyl ether or THF to the flask.
-
Slowly add a solution of phenylmagnesium bromide in the same solvent to the stirred suspension at room temperature.[6]
-
After the addition is complete, stir the reaction mixture for several hours.
-
The reaction mixture is then worked up by adding an aqueous solution of sodium carbonate, followed by extraction with an organic solvent like acetonitrile.[7]
-
The crude product is purified by precipitation to yield sodium tetraphenylborate as a white powder.[7]
-
Step 3: Synthesis of this compound
-
Materials: Tetraphenylphosphonium bromide, sodium tetraphenylborate, a solvent in which the product is sparingly soluble (e.g., water or ethanol).
-
Procedure:
-
Dissolve equimolar amounts of tetraphenylphosphonium bromide and sodium tetraphenylborate in separate portions of the chosen solvent.
-
Slowly add the sodium tetraphenylborate solution to the stirred solution of tetraphenylphosphonium bromide.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the precipitate by filtration, wash with the solvent to remove any unreacted starting materials and by-products, and dry under vacuum.
-
2.2. Fabrication of an Ion-Selective Electrode (ISE)
This compound can be used as a lipophilic salt in the membrane of an ion-selective electrode to enhance its performance.
-
Materials: PVC (polyvinyl chloride), a plasticizer (e.g., dioctyl phthalate (B1215562) - DOP), an ionophore selective for the target ion, this compound, and a volatile solvent (e.g., tetrahydrofuran (B95107) - THF).
-
Procedure:
-
Prepare a membrane cocktail by dissolving precise amounts of high molecular weight PVC, the plasticizer, the ionophore, and this compound in THF.
-
Thoroughly mix the components to ensure a homogenous solution.
-
Cast the membrane by pouring the cocktail into a glass ring placed on a glass plate and allow the THF to evaporate slowly at room temperature.
-
Once the membrane is formed, cut a small disc and incorporate it into an electrode body.
-
Fill the electrode body with an internal filling solution containing a known concentration of the target ion and an internal reference electrode (e.g., Ag/AgCl).
-
Condition the electrode by soaking it in a solution of the target ion before use.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate the synthesis workflow and the role of this compound in an ion-selective electrode.
References
- 1. Tetra-arylborate lipophilic anions as targeting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
- 3. This compound | C48H40BP | CID 9831062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 7. Sodium tetraphenylboron synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of Tetraphenylphosphonium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (CAS No. 15525-15-2). The information is compiled from various safety data sheets and research articles to ensure a thorough understanding of the compound's properties and associated hazards.
Chemical and Physical Properties
Tetraphenylphosphonium tetraphenylborate is a white to light yellow crystalline solid.[1] It is sparingly soluble in water but shows good solubility in organic solvents like chloroform (B151607) and dimethylformamide.[1]
| Property | Value | Source |
| Molecular Formula | C48H40BP | [2] |
| Molecular Weight | 658.62 g/mol | [2] |
| Melting Point | 306°C (decomposes) | [3] |
| Appearance | White to very pale yellow crystal/powder | [3] |
| Solubility | Insoluble in water | [1] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated. However, available data suggests the following:
| Metric | Value | Species | Source |
| LD50 (Oral) | >2000 mg/kg | Rat | [4] |
| LD50 (Oral) | >2000 mg/kg | Mouse | [4] |
| Irritation | Not irritating | [4] | |
| Mutagenicity | Negative in RecAssay and Ames test | [4] |
While it is not considered a skin irritant based on animal models, direct contact with the eyes may cause temporary discomfort.[4] It is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4][5]
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is considered a hazardous substance.[4]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P391: Collect spillage.[5]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]
-
Experimental Protocols and Handling
General Handling Precautions:
-
Work in a well-ventilated area.[4]
-
Avoid all unnecessary personal contact.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Do not eat, drink, or smoke when handling this compound.[4]
-
Keep containers securely sealed when not in use.[4]
-
Wash hands thoroughly with soap and water after handling.[4]
Storage:
-
Store in a cool, dark, and dry place.[3]
-
Keep the container tightly closed.[3]
-
Store away from incompatible materials, such as oxidizing agents.[3][4] The product is considered stable under normal conditions and hazardous polymerization will not occur.[4]
Experimental Use:
This compound is utilized in various research applications, including as a catalyst in organic synthesis and in the preparation of metal-organic frameworks (MOFs). Detailed experimental protocols are specific to the intended application and should be obtained from primary research literature. General steps for its use as a catalyst might involve:
-
Reaction Setup: The reaction is typically carried out in an inert atmosphere (e.g., under argon or nitrogen) in a suitable organic solvent.
-
Addition of Reagents: The this compound catalyst is added to the reaction mixture containing the substrates.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction, crystallization, or column chromatography.
Researchers should always consult the specific research article for detailed experimental conditions, including reagent concentrations, reaction times, temperatures, and purification methods.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell.[3]
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the skin with plenty of water. If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[3]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.[3]
-
Specific Hazards: The compound is a combustible solid that burns with difficulty.[4] It may decompose upon combustion to produce poisonous fumes, including carbon oxides, phosphorus oxides, and boron oxides.[3] Dust clouds may form an explosive mixture with air.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]
Accidental Release Measures:
-
Minor Spills:
-
Contain the spillage.
-
Clean up spills immediately, avoiding contact with skin and eyes.
-
Wear impervious gloves and safety glasses.
-
Use dry clean-up procedures to avoid generating dust.
-
Sweep or vacuum the spilled material into a clean, dry, sealable, and labeled container for disposal.[4]
-
-
Major Spills:
-
Contain the spillage.
-
Clear the area of all personnel and move upwind.
-
Alert emergency responders.
-
Wear a breathing apparatus and protective gloves.
-
Prevent the spillage from entering drains or watercourses.[4]
-
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Required Personal Protective Equipment (PPE).
Caption: Spill Response Workflow.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Fusing Triphenylphosphine with Tetraphenylborate: Introducing the 9-Phosphatriptycene-10-phenylborate (PTB) Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Phosphonium Tetraphenylborate: A Photocatalyst for Visible-Light-Induced, Nucleophile-Initiated Thiol-Michael Addition Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101210026A - Method for preparing sodium tetraphenylborate - Google Patents [patents.google.com]
The Genesis of a Bulky Salt: A Technical Guide to the Historical Discovery of Tetraphenylphosphonium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the historical synthesis of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919), a salt composed of a large, non-coordinating cation and anion. Its discovery and the development of its constituent ions were pivotal moments in the advancement of organic and inorganic chemistry, particularly in the realms of organometallic synthesis, analytical chemistry, and the study of reaction mechanisms. This document provides a detailed account of the original synthetic methodologies, quantitative data from seminal publications, and visual representations of the key chemical transformations.
Introduction: The Emergence of Non-coordinating Ions
The mid-20th century witnessed a surge in the development of novel reagents and synthetic methods that profoundly shaped the landscape of modern chemistry. Among these were the creation of large, sterically hindered, and chemically robust ions. The tetraphenylphosphonium cation ([PPh₄]⁺) and the tetraphenylborate anion ([BPh₄]⁻) emerged as archetypal examples of such species. Their combination to form tetraphenylphosphonium tetraphenylborate provided chemists with a highly lipophilic and crystalline salt, invaluable for precipitating and stabilizing reactive intermediates, catalyzing phase-transfer reactions, and serving as a reference electrolyte in non-aqueous electrochemistry.
The Historical Synthesis of the Constituent Ions
The journey to this compound begins with the independent discovery and synthesis of its cation and anion.
The Tetraphenylborate Anion: A Precipitant for Kings (of the Alkali Metals)
The synthesis of the tetraphenylborate anion was first reported by Georg Wittig and his collaborators in 1949. Their work, published in Justus Liebigs Annalen der Chemie, detailed the preparation of sodium tetraphenylborate, a compound that would quickly gain fame under the name "Kalignost" for its remarkable ability to precipitate potassium ions from aqueous solutions.[1]
The original synthesis involved the reaction of sodium tetrafluoroborate (B81430) with a phenyl Grignard reagent.
Reaction: NaBF₄ + 4 PhMgBr → NaBPh₄ + 2 MgBr₂ + 2 MgF₂
A detailed modern adaptation of this Grignard-based synthesis is as follows:
-
In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed.
-
A solution of bromobenzene (B47551) in anhydrous diethyl ether is added dropwise to the magnesium to initiate the formation of phenylmagnesium bromide (the Grignard reagent).
-
Once the Grignard reagent formation is complete, a solution of sodium tetrafluoroborate in a suitable solvent is added slowly.
-
The reaction mixture is then refluxed for several hours.
-
After cooling, the mixture is hydrolyzed with an aqueous solution of sodium carbonate.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield crude sodium tetraphenylborate.
-
The product can be purified by recrystallization.
Note: The original 1949 publication by Wittig should be consulted for the precise historical quantities and conditions.
The Tetraphenylphosphonium Cation: A Key Player in the Wittig Reaction
The development of tetraphenylphosphonium salts is intrinsically linked to the Nobel Prize-winning work of Georg Wittig on the olefination of carbonyls. In a 1953 paper in Justus Liebigs Annalen der Chemie, Wittig and Geissler described the synthesis of tetraphenylphosphonium bromide.[2][3]
An early and effective method for the preparation of tetraphenylphosphonium salts involves the reaction of triphenylphosphine (B44618) with an aryl halide, often catalyzed by a nickel salt.
Reaction: PPh₃ + PhBr + NiCl₂ (catalyst) → [PPh₄]Br
A representative laboratory procedure is as follows:
-
Triphenylphosphine and bromobenzene are heated together in a high-boiling point solvent such as n-octanol.
-
A catalytic amount of a nickel(II) salt, for example, nickelous chloride, is added to the mixture.[4]
-
The reaction mixture is heated at a high temperature (e.g., 195 °C) for several hours.[4]
-
Upon cooling, the product, tetraphenylphosphonium bromide, crystallizes from the reaction mixture.
-
The solid is collected by filtration, washed with a suitable solvent to remove impurities, and dried.
The Union: Synthesis of this compound
The first preparation of this compound itself was likely achieved through a straightforward salt metathesis reaction shortly after both precursor salts became available. This method leverages the low solubility of the target salt in certain solvents to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
This procedure involves the reaction of aqueous or alcoholic solutions of a soluble tetraphenylphosphonium salt (e.g., the chloride or bromide) with a soluble tetraphenylborate salt (typically the sodium salt).
Reaction: [PPh₄]Cl + Na[BPh₄] → [PPh₄][BPh₄]↓ + NaCl
-
Equimolar amounts of tetraphenylphosphonium chloride (or bromide) and sodium tetraphenylborate are dissolved separately in a suitable solvent, such as water or ethanol.
-
The two solutions are then mixed with stirring.
-
A white precipitate of this compound forms immediately due to its low solubility.
-
The precipitate is collected by filtration, washed with the solvent used for the reaction to remove the soluble sodium chloride byproduct, and then washed with a volatile solvent like diethyl ether.
-
The product is dried under vacuum to yield pure this compound.
Quantitative Data from Historical and Modern Sources
The following table summarizes key quantitative data for the compounds discussed, drawing from both historical context and modern characterization.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Sodium Tetraphenylborate | NaB(C₆H₅)₄ | 342.22 | >300 | White solid |
| Tetraphenylphosphonium Bromide | [P(C₆H₅)₄]Br | 419.30 | 296-298 | White crystalline solid |
| This compound | [P(C₆H₅)₄][B(C₆H₅)₄] | 658.62 | approx. 305 [5] | White to off-white powder [6] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.
Caption: Synthesis of Sodium Tetraphenylborate.
Caption: Synthesis of Tetraphenylphosphonium Bromide.
Caption: Synthesis of this compound.
Conclusion
The historical discoveries of the tetraphenylphosphonium cation and the tetraphenylborate anion, both pioneered by the seminal work of Georg Wittig and his contemporaries, laid the foundation for the synthesis of this compound. This salt, born from the convergence of organophosphorus and organoboron chemistry, has proven to be an enduring tool for chemists across various disciplines. Its unique properties of being a large, lipophilic, and poorly coordinating salt continue to make it a valuable asset in modern research and development, a testament to the lasting impact of these fundamental discoveries.
References
Methodological & Application
Application Notes and Protocols for Tetraphenylphosphonium Tetraphenylborate as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system.[1] This technique is particularly valuable in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals as it often leads to higher yields, milder reaction conditions, and reduced use of hazardous organic solvents, aligning with the principles of green chemistry.[1][2]
Tetraphenylphosphonium (B101447) salts are a prominent class of phase transfer catalysts, recognized for their high thermal and chemical stability, particularly in comparison to their quaternary ammonium (B1175870) counterparts.[3][4] While tetraphenylphosphonium bromide (TPPB) and chloride (TPPC) are commonly employed, tetraphenylphosphonium tetraphenylborate (B1193919) (TPP-TPB) presents unique characteristics due to its composition of both a highly lipophilic cation ([Ph₄P]⁺) and a large, lipophilic anion ([B(Ph)₄]⁻).[2][5] This document provides detailed application notes and protocols for the utilization of tetraphenylphosphonium tetraphenylborate as a phase transfer catalyst in key organic transformations.
Mechanism of Action
The fundamental principle of phase transfer catalysis with tetraphenylphosphonium salts involves the transport of a reactive anion from an aqueous or solid phase into an organic phase where the substrate is dissolved. The lipophilic tetraphenylphosphonium cation forms an ion pair with the reactant anion at the phase interface. This ion pair is soluble in the organic phase, rendering the anion "naked" and highly reactive, thereby accelerating the rate of reaction.[4][5]
The catalytic cycle can be summarized as follows:
-
Anion Exchange: The tetraphenylphosphonium cation ([Ph₄P]⁺) exchanges its initial counter-ion (in this case, tetraphenylborate) for a reactant anion (e.g., CN⁻, OH⁻, RO⁻) from the aqueous or solid phase.
-
Phase Transfer: The newly formed lipophilic ion pair ([Ph₄P]⁺[Reactant Anion]⁻) migrates into the organic phase.
-
Reaction: The highly reactive "naked" anion reacts with the organic substrate to form the desired product.
-
Catalyst Regeneration: The tetraphenylphosphonium cation, now paired with the leaving group anion from the substrate, returns to the interface to repeat the cycle.
The use of tetraphenylborate as the counter-ion is less common than halides. Its large, bulky, and non-coordinating nature may influence the catalyst's solubility and the reactivity of the transported anion in the organic phase.
Caption: General mechanism of phase transfer catalysis.
Applications in Organic Synthesis
This compound is expected to be an effective catalyst in a range of nucleophilic substitution and alkylation reactions, similar to other tetraphenylphosphonium salts.[5]
Nucleophilic Substitution Reactions (e.g., Cyanation)
Application Note: The introduction of a nitrile group is a fundamental transformation in organic synthesis. Phase transfer catalysis enables the use of inorganic cyanides in a biphasic system, which is a safer and more convenient alternative to traditional methods requiring anhydrous conditions. This compound can facilitate the transfer of the cyanide anion from an aqueous or solid phase into an organic solvent to react with alkyl halides.
Representative Data: While specific data for TPP-TPB is not readily available, the following table shows typical results for the cyanation of 1-bromooctane (B94149) using other phase transfer catalysts for comparison.
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Aliquat 336 | 2 | 95 | [6] |
| 18-Crown-6 | 1.5 | 100 | [6] |
| TPPB (expected) | 2-4 | >90 | [5] |
Experimental Protocol: Synthesis of 1-Cyanooctane
Caption: Workflow for the synthesis of 1-cyanooctane.
Materials:
-
1-Bromooctane (10 mmol, 1.93 g)
-
Sodium cyanide (15 mmol, 0.735 g)
-
This compound (0.2 mmol, 0.132 g)
-
Toluene (20 mL)
-
Water (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromooctane, toluene, and this compound.
-
In a separate beaker, dissolve sodium cyanide in water and add this solution to the reaction flask.
-
Heat the biphasic mixture to 100°C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-cyanooctane.
O-Alkylation Reactions (Williamson Ether Synthesis)
Application Note: The Williamson ether synthesis is a classical and versatile method for preparing ethers. Phase transfer catalysis significantly improves this reaction by allowing the use of solid inorganic bases (e.g., KOH, K₂CO₃) and avoiding the need for anhydrous solvents. This compound can facilitate the transfer of the alkoxide or phenoxide anion into the organic phase for reaction with an alkyl halide.
Representative Data for Williamson Ether Synthesis:
| Catalyst | Substrates | Base | Yield (%) | Reference |
| TBAB | Phenol (B47542), Benzyl (B1604629) Chloride | 50% NaOH | 92 | [6] |
| TPPB | Phenol, Benzyl Chloride | 50% NaOH | 98 | [6] |
| Aliquat 336 | Phenol, Benzyl Chloride | 50% NaOH | 91 | [6] |
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
Caption: Workflow for the synthesis of benzyl phenyl ether.
Materials:
-
Phenol (10 mmol, 0.94 g)
-
Benzyl chloride (11 mmol, 1.39 g)
-
Potassium hydroxide (powdered, 20 mmol, 1.12 g)
-
This compound (0.1 mmol, 0.066 g)
-
Toluene (30 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve phenol and this compound in toluene.
-
Add powdered potassium hydroxide to the solution, followed by the dropwise addition of benzyl chloride.
-
Heat the mixture to 70-80°C and stir vigorously for 3-5 hours.
-
Monitor the disappearance of the starting materials by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add 20 mL of water.
-
Separate the organic layer and wash it with 1 M NaOH (2 x 15 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield benzyl phenyl ether.
Conclusion
This compound is a potentially effective phase transfer catalyst for a variety of organic transformations, including nucleophilic substitutions and alkylations. Its high lipophilicity and thermal stability make it a suitable candidate for reactions requiring elevated temperatures. The provided protocols, based on well-established procedures for related phosphonium (B103445) salts, serve as a valuable starting point for researchers and drug development professionals. Optimization of reaction conditions, such as catalyst loading, temperature, and solvent, may be necessary to achieve the desired efficiency for specific applications.
References
tetraphenylphosphonium tetraphenylborate in ion-selective electrodes
An Ion-Selective Electrode for Tetraphenylphosphonium (B101447) Based on Tetraphenylphosphonium Tetraphenylborate (B1193919): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylphosphonium (TPP+) is a lipophilic cation extensively utilized as a mitochondria-targeting moiety in drug development to enhance the delivery of therapeutic agents to this critical organelle. The ability to accurately measure the concentration of TPP-conjugated compounds is essential for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the fabrication and use of a Poly(vinyl chloride) (PVC) membrane-based ion-selective electrode (ISE) for the potentiometric determination of tetraphenylphosphonium. The electrode's sensing mechanism is based on the incorporation of tetraphenylphosphonium tetraphenylborate (TPP-TPB) as the active ionophore within the membrane.
Principle of Operation
The TPP+ selective electrode operates on the principle of potentiometry. The core of the sensor is a plasticized PVC membrane containing the lipophilic salt, this compound. Within the hydrophobic membrane, the large, lipophilic tetraphenylborate (TPB⁻) anions are essentially immobile, creating fixed negative charges. When the electrode is in contact with an aqueous sample containing TPP+ cations, a selective partitioning of TPP+ occurs from the sample into the PVC membrane. This ion-exchange process at the membrane-sample interface generates a potential difference that is proportional to the logarithm of the activity (and under controlled ionic strength, the concentration) of TPP+ in the sample, as described by the Nernst equation. This potential is measured against a stable external reference electrode.
Quantitative Data
The performance of the TPP+ ion-selective electrode is characterized by several key parameters. The following table summarizes the typical performance characteristics, compiled from data on analogous organic cation-selective electrodes utilizing tetraphenylborate derivatives.
| Parameter | Typical Performance Value |
| Linear Concentration Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M |
| Limit of Detection | ~5.0 x 10⁻⁷ M |
| Nernstian Slope | +59 ± 2 mV/decade at 25°C |
| Response Time | < 15 seconds |
| Optimal pH Range | 3.0 - 9.0 |
| Lifetime | > 2 months |
Table 1: Typical Performance Characteristics of a TPP+ Ion-Selective Electrode.
The selectivity of the electrode towards the primary ion (TPP+) over interfering ions (J) is a critical parameter, quantified by the potentiometric selectivity coefficient (KpotTPP+, J). A smaller value indicates greater selectivity for TPP+.
| Interfering Ion (J) | log(KpotTPP+, J) |
| Na⁺ | -4.5 |
| K⁺ | -4.2 |
| NH₄⁺ | -4.0 |
| Ca²⁺ | -5.0 |
| Mg²⁺ | -5.2 |
| Choline | -3.5 |
| Acetylcholine | -3.0 |
Table 2: Typical Selectivity Coefficients for a TPP+ Ion-Selective Electrode.
Experimental Protocols
This section provides detailed protocols for the fabrication, conditioning, and use of the TPP+ ion-selective electrode.
Protocol 1: Preparation of the PVC Ion-Selective Membrane
This protocol describes the preparation of the master PVC membrane from which individual electrode membranes will be cut.
Materials:
-
This compound (TPP-TPB) (Ionophore)
-
High molecular weight Poly(vinyl chloride) (PVC)
-
o-Nitrophenyl octyl ether (o-NPOE) (Plasticizer)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Component Weighing: In a clean, dry glass vial, weigh the following components to prepare the membrane cocktail:
-
TPP-TPB: 2 mg (~1% w/w)
-
PVC: 66 mg (~33% w/w)
-
o-NPOE: 132 mg (~66% w/w)
-
-
Dissolution: Add approximately 3 mL of THF to the vial. Cap the vial and gently swirl or sonicate at room temperature until all components are fully dissolved, resulting in a clear, homogeneous solution.
-
Membrane Casting: Pour the membrane cocktail into a flat-bottomed glass petri dish (approximately 5 cm in diameter).
-
Solvent Evaporation: Cover the petri dish loosely (e.g., with a filter paper) to allow for slow and controlled evaporation of the THF. Let the solvent evaporate completely in a dust-free environment for 24-48 hours. A transparent, flexible membrane will be formed.
Protocol 2: Assembly of the TPP+ Ion-Selective Electrode
Materials:
-
Prepared PVC-TPP-TPB master membrane
-
ISE body (e.g., Philips-type)
-
Cork borer or sharp scalpel
-
Internal Filling Solution: 1.0 x 10⁻³ M Tetraphenylphosphonium chloride (TPPCl) and 1.0 x 10⁻² M Potassium Chloride (KCl)
-
Ag/AgCl wire (internal reference electrode)
Procedure:
-
Membrane Cutting: Using a sharp cork borer, carefully cut a circular disk (typically 5-7 mm in diameter) from the master membrane.
-
Electrode Assembly: Securely place the membrane disk at the tip of the ISE body, ensuring a snug and leak-proof fit.
-
Filling: Fill the electrode body with the internal filling solution, taking care to avoid trapping any air bubbles.
-
Internal Reference Insertion: Insert the Ag/AgCl wire into the internal filling solution. The wire should be long enough to be immersed in the solution and extend from the top of the electrode body for connection to the potentiometer.
Protocol 3: Electrode Conditioning, Calibration, and Measurement
Equipment:
-
High-impedance ion meter or mV meter
-
External reference electrode (e.g., Ag/AgCl, double junction)
-
Magnetic stirrer and stir bars
-
Standard solutions of TPPCl (ranging from 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M)
Procedure:
-
Conditioning: Before the first use, condition the newly assembled TPP+ ISE by soaking it in a 1.0 x 10⁻³ M TPPCl solution for at least 4 hours. When not in use, store the electrode in the same solution.
-
Electrode Setup: Connect the TPP+ ISE and the external reference electrode to the ion/mV meter.
-
Calibration:
-
Place 50 mL of the most dilute TPPCl standard solution (1.0 x 10⁻⁷ M) into a beaker with a small stir bar.
-
Immerse the electrodes in the solution and stir at a constant, slow rate.
-
Record the potential (in mV) once the reading stabilizes.
-
Rinse the electrodes with deionized water and gently blot dry with a laboratory wipe.
-
Repeat the measurement for each standard, moving sequentially from the lowest to the highest concentration.
-
Plot the recorded potential (mV) on the y-axis against the logarithm of the TPP+ concentration on the x-axis. The resulting calibration curve should be linear over the working range.
-
-
Sample Measurement:
-
Rinse and dry the electrodes as in the calibration step.
-
Immerse the electrodes in the sample solution and stir.
-
Record the stable potential reading.
-
Determine the TPP+ concentration in the sample using the equation of the line from the calibration curve.
-
Visualizations
Ion-Sensing Mechanism
The diagram below illustrates the principle of ion sensing at the interface of the PVC membrane and the sample solution.
Application of Tetraphenylphosphonium Tetraphenylborate in Electrochemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPPTPB) is a salt composed of a large, lipophilic cation (tetraphenylphosphonium, TPP⁺) and a large, lipophilic anion (tetraphenylborate, TPB⁻). This unique structure imparts several advantageous properties for electrochemical applications. The large ionic radii and the delocalization of charge across the phenyl rings result in weak ion-pairing and similar solvation energies for the cation and anion in many solvents. These characteristics make TPPTPB a valuable tool in various electrochemical studies, including its use as a supporting electrolyte, in the fabrication of ion-selective electrodes, and in the investigation of ion transfer processes at liquid-liquid interfaces.
This document provides detailed application notes and protocols for the use of TPPTPB in these key electrochemical applications.
TPPTPB as a Supporting Electrolyte in Non-Aqueous Electrochemistry
The primary role of a supporting electrolyte in electrochemistry is to increase the conductivity of the solution and to minimize the potential drop (iR drop) between the working and reference electrodes.[1] TPPTPB is particularly well-suited for this role in non-aqueous solvents due to its good solubility and wide electrochemical window.
Data Presentation: Physicochemical Properties of TPPTPB and Related Electrolytes
The selection of a supporting electrolyte is critical for obtaining reliable electrochemical data. The following table summarizes key properties of tetraphenylphosphonium salts in common non-aqueous solvents.
| Electrolyte | Solvent | Molar Conductivity (Λ₀) at 25°C (S·cm²/mol) | Electrochemical Window (V) | Reference |
| Ph₄PCl | Nitrobenzene | 29.8 | Not specified | [2] |
| Ph₄PTcO₄ | Nitrobenzene | 30.5 | Not specified | [2] |
| P(8888)TB¹ | - | 180 µS/cm (at 60°C) | ~3.5 (at 60°C) | [3] |
¹Tetraoctylphosphonium tetrakis(pentafluorophenyl)borate; a related room-temperature ionic liquid, data provided as a reference for a bulky phosphonium-based electrolyte.
Experimental Protocol: Cyclic Voltammetry using TPPTPB as a Supporting Electrolyte
This protocol outlines the general procedure for performing cyclic voltammetry (CV) on an analyte in a non-aqueous solvent using TPPTPB as the supporting electrolyte.
Materials:
-
Tetraphenylphosphonium tetraphenylborate (TPPTPB), high purity
-
Anhydrous non-aqueous solvent (e.g., acetonitrile, dichloromethane)
-
Analyte of interest
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working, reference, and counter electrodes)
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of TPPTPB in the chosen anhydrous solvent. Ensure the solvent is of high purity and low water content to maximize the electrochemical window.
-
Dissolve the analyte of interest in the electrolyte solution to the desired concentration (typically 1-10 mM).
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. A common setup includes a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺).
-
Add the analyte solution containing TPPTPB to the cell.
-
-
Deoxygenation:
-
Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment, including the initial potential, switching potential, and scan rate (a typical starting scan rate is 100 mV/s).
-
Initiate the scan and record the voltammogram.
-
Mandatory Visualization: Workflow for a Cyclic Voltammetry Experiment
References
Application Notes and Protocols: The Role of Tetraphenylphosphonium Tetraphenylborate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPP) is a salt composed of a large, lipophilic tetraphenylphosphonium cation and a weakly coordinating tetraphenylborate anion. This unique structure imparts valuable properties that are leveraged in various organic synthesis applications. TPP serves as a highly effective phase transfer catalyst, a supporting electrolyte in electrochemical studies, and a component in photocatalytic systems. Its high thermal stability and solubility in a range of organic solvents make it a versatile reagent in modern organic chemistry. These application notes provide an overview of the key roles of TPP in organic synthesis, complete with detailed experimental protocols and data presented for easy reference.
Phase Transfer Catalysis
The tetraphenylphosphonium cation is a highly effective phase transfer catalyst, facilitating the transfer of anionic reagents from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can occur.[1][2] This is particularly useful for reactions involving water-insoluble organic substrates and water-soluble inorganic reagents. The large, lipophilic nature of the tetraphenylphosphonium cation allows it to form an ion pair with the reactant anion, which is then soluble in the organic phase. While tetraphenylphosphonium bromide is commonly cited, tetraphenylphosphonium tetraphenylborate can also be employed, especially in high-temperature applications due to its stability.[2]
Key Applications in Phase Transfer Catalysis:
-
Nucleophilic Substitution Reactions: Facilitates reactions such as cyanations, halogen exchanges (Halex reactions), and alkylations by transferring nucleophilic anions into the organic phase.[1][2]
-
Oxidation Reactions: Enables the use of inorganic oxidizing agents (e.g., permanganate, chromate) in organic solvents.
-
Polymerization: Used in polymerization reactions, including those involving nucleophilic aromatic substitution.[2]
Table 1: Representative Phase Transfer Catalyzed Reactions
| Reaction Type | Substrate | Reagent | Catalyst | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Halex Fluorination | 4-Chlorobenzonitrile | KF | Tetraphenylphosphonium Bromide | Sulfolane | 220 | 95 | [2] |
| Nucleophilic Substitution | 1-Bromooctane | NaCN | Tetraphenylphosphonium Bromide | Toluene/Water | 100 | 98 | [1] |
Experimental Protocol: Williamson Ether Synthesis (Representative)
This protocol describes a typical Williamson ether synthesis using a phase transfer catalyst. While the example uses tetrabutylammonium (B224687) bromide, this compound can be substituted, potentially requiring adjustments to the solvent system due to its solubility profile.
Materials:
-
Sodium Hydroxide (B78521) (50% aqueous solution)
-
This compound
-
Toluene
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) and a catalytic amount of this compound (0.05 eq) in toluene.
-
Add the 50% aqueous sodium hydroxide solution (2.0 eq) to the flask.
-
Heat the mixture to 80 °C and stir vigorously.
-
Slowly add 1-bromobutane (1.1 eq) to the reaction mixture.
-
Continue stirring at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure butyl phenyl ether.
Caption: Phase transfer catalysis cycle.
Photocatalysis in Thiol-Michael Addition Polymerization
Phosphonium tetraphenylborate salts have been utilized as key components in photoinitiation systems for visible-light-induced thiol-Michael addition reactions.[3][4] In this application, a photocaged phosphine (B1218219), such as methyldiphenylphosphonium tetraphenylborate, is used in conjunction with a photosensitizer and a radical scavenger.[3] Upon exposure to visible light, the system generates a nucleophilic phosphine that catalyzes the thiol-Michael addition, leading to the formation of polymer networks. This method offers excellent temporal and spatial control over the polymerization process.
Table 2: Components of a Phosphonium Tetraphenylborate Photocatalytic System
| Component | Example | Role | Concentration (mol%) |
| Photocaged Phosphine | Methyldiphenylphosphonium tetraphenylborate (MDPP·HBPh₄) | Source of the nucleophilic catalyst | 1.0 |
| Photosensitizer | Isopropylthioxanthone (ITX) | Absorbs visible light and initiates the reaction | 0.1 |
| Radical Scavenger | TEMPO | Prevents radical-mediated side reactions | 0.1 |
| Monomers | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) and Tri(ethylene glycol) divinyl ether (TEGDVE) | Thiol and vinyl functional groups for polymerization | Stoichiometric |
Experimental Protocol: Visible-Light-Induced Thiol-Michael Addition
This protocol is adapted from a study using methyldiphenylphosphonium tetraphenylborate.[3]
Materials:
-
Methyldiphenylphosphonium tetraphenylborate (MDPP·HBPh₄)
-
Isopropylthioxanthone (ITX)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
Tri(ethylene glycol) divinyl ether (TEGDVE)
-
Dichloromethane (DCM)
Procedure:
-
Prepare a stock solution of the photoinitiating system by dissolving MDPP·HBPh₄ (1.0 mol%), ITX (0.1 mol%), and TEMPO (0.1 mol%) in a minimal amount of DCM.
-
In a separate vial, mix stoichiometric amounts of the thiol monomer (PETMP) and the vinyl monomer (TEGDVE).
-
Add the photoinitiating system stock solution to the monomer mixture and vortex thoroughly to ensure homogeneity.
-
Place the resulting resin between two glass slides separated by a spacer of desired thickness.
-
Expose the sample to a visible light source (e.g., a 400-500 nm LED lamp) with a controlled intensity.
-
Monitor the polymerization progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the thiol and vinyl peaks.
-
The polymerization is typically complete within minutes, resulting in a solid polymer network.
Caption: Photocatalyzed thiol-Michael addition.
Supporting Electrolyte in Electrochemistry
This compound is an excellent supporting electrolyte for non-aqueous electrochemical studies. Its large ionic radii and the delocalization of charge on both the cation and anion result in weak ion-pairing and high solubility in a variety of organic solvents.[5] These characteristics are desirable for a supporting electrolyte, as they ensure high ionic conductivity and a wide electrochemical window, minimizing interference with the electrochemical analysis of the target analyte.
Table 3: Properties of this compound as a Supporting Electrolyte
| Property | Value/Description | Significance |
| Molecular Formula | C₄₈H₄₀BP | High molecular weight |
| Molar Mass | 658.6 g/mol | - |
| Solubility | Soluble in acetonitrile (B52724), dichloromethane, THF, DMF | Versatile for use in various non-aqueous systems |
| Electrochemical Window | Wide | Allows for the study of a broad range of analyte redox potentials |
| Ionic Conductivity | High | Ensures minimal iR drop during electrochemical measurements |
Experimental Protocol: Cyclic Voltammetry using TPP as a Supporting Electrolyte
Materials:
-
Analyte of interest (e.g., a metal complex or organic substrate)
-
This compound (high purity)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/Ag⁺ or SCE)
-
Counter electrode (e.g., platinum wire)
Procedure:
-
Ensure all glassware and the electrochemical cell are thoroughly dried.
-
Prepare the electrolyte solution by dissolving a specific concentration of this compound (typically 0.1 M) in the anhydrous solvent.
-
Dissolve the analyte of interest in the electrolyte solution to the desired concentration (typically 1-10 mM).
-
Assemble the three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Perform cyclic voltammetry by scanning the potential across the desired range and record the resulting voltammogram.
-
Analyze the voltammogram to determine the redox properties of the analyte.
Caption: Properties and applications of TPP.
Precipitation Agent
The tetraphenylborate anion is well-known for its ability to precipitate large cations, such as potassium, cesium, and ammonium (B1175870) ions, from aqueous solutions.[6][7] While sodium tetraphenylborate is most commonly used for this purpose, this compound can also serve as a source of the tetraphenylborate anion in organic media for the precipitation of organic cations, aiding in their isolation and purification.
Experimental Protocol: Precipitation of an Organic Cation (Representative)
This protocol illustrates the general principle of using the tetraphenylborate anion for precipitation.
Materials:
-
A solution containing the organic cation to be precipitated (e.g., a quaternary ammonium salt in an organic solvent)
-
This compound
-
A suitable organic solvent in which the TPP is soluble but the product salt is not (e.g., a mixture of polar and non-polar solvents)
Procedure:
-
Dissolve the crude mixture containing the organic cation in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of this compound in the same or a miscible solvent.
-
Slowly add the this compound solution to the solution of the organic cation with stirring.
-
Observe the formation of a precipitate. The reaction may be cooled to enhance precipitation.
-
Collect the precipitate by filtration and wash it with a small amount of cold solvent to remove any soluble impurities.
-
Dry the precipitate under vacuum to obtain the purified salt of the organic cation with the tetraphenylborate counter-anion.
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. nbinno.com [nbinno.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. Phosphonium Tetraphenylborate: A Photocatalyst for Visible-Light-Induced, Nucleophile-Initiated Thiol-Michael Addition Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Tetraphenylphosphonium Tetraphenylborate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPPTPB) is a quaternary phosphonium (B103445) salt that has garnered significant interest as a latent thermal initiator and catalyst in various polymerization reactions. Its unique properties, including high thermal stability and the ability to generate active catalytic species upon heating, make it particularly suitable for applications requiring controlled polymerization, such as in the formulation of epoxy resins and other thermoset materials. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of TPPTPB in polymerization, with a primary focus on its role in the ring-opening polymerization of epoxides with phenolic hardeners.
Physicochemical Properties
Tetraphenylphosphonium tetraphenylborate is a white to light yellow crystalline solid. It is generally soluble in organic solvents such as chloroform (B151607) and dimethylformamide.[1] The compound is comprised of a bulky tetraphenylphosphonium cation and a weakly coordinating tetraphenylborate anion, a structural feature that is key to its catalytic activity.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₄₀BP | [2] |
| Molecular Weight | 658.6 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | ~300 °C | [3] |
| Solubility | Soluble in chloroform, dimethylformamide | [1] |
Applications in Polymerization
TPPTPB and its derivatives are primarily used as latent thermal catalysts in the curing of epoxy resins with phenolic hardeners.[1][4] The latency allows for a long pot life at room temperature, with the polymerization initiating only upon heating to a specific activation temperature. This property is highly desirable in industrial applications such as in the manufacturing of electronic components, composites, and adhesives where a stable, one-component resin system is advantageous.[5]
Beyond epoxy curing, the tetraphenylphosphonium cation can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. While specific protocols for TPPTPB in this context are not extensively detailed in the literature, its structural similarity to other phosphonium-based phase-transfer catalysts suggests potential applications in interfacial polymerization processes.
Mechanistic Pathway: Phenol-Epoxy Ring-Opening Polymerization
Theoretical studies have elucidated the mechanism by which TPPTPB catalyzes the ring-opening polymerization of epoxides with phenols.[1][6][7][8] The process is initiated by the thermal dissociation of the TPPTPB salt. The subsequent reaction cascade leads to the formation of a phenoxide, which is the active species that propagates the polymerization.
The key mechanistic steps are as follows:
-
Thermal Dissociation: Upon heating, the ionic bond between the tetraphenylphosphonium (TPP⁺) cation and the tetraphenylborate (BPh₄⁻) anion in TPPTPB cleaves.[1][6][7][8]
-
Formation of the Active Species: The generated tetraphenylborate anion reacts with the hydroxyl group of a phenol (B47542) molecule to form a phenoxide anion and triphenylborane.[1][6][7][8] The phenoxide anion then associates with the tetraphenylphosphonium cation to form the active catalytic species, tetraphenylphosphonium phenolate.[1][6][7][8]
-
Nucleophilic Attack and Ring-Opening: The highly nucleophilic phenoxide ion attacks the carbon atom of the epoxide ring, leading to its opening and the formation of an ether linkage.[1][6][7][8]
-
Proton Transfer and Catalyst Regeneration: A proton is transferred from another phenol molecule to the newly formed alkoxide, regenerating the phenoxide anion which can then continue the propagation of the polymer chain.[1][6][7][8]
Experimental Protocols
The following is a representative protocol for the use of a tetraphenylphosphonium borate (B1201080) salt as a catalyst in the curing of an epoxy resin with a phenolic hardener, based on the study by Sasai et al. (2020).[4] This protocol uses tetraphenylphosphonium tetra-p-tolylborate (TPPTTB), a close structural and functional analog of TPPTPB.
Materials
-
Epoxy Resin: Bisphenol A diglycidyl ether (BADGE)
-
Hardener: Phenol novolac resin
-
Catalyst: Tetraphenylphosphonium tetra-p-tolylborate (TPPTTB) or Triphenylphosphine (B44618) (TPP) for comparison.
-
Solvent: Tetrahydrofuran (THF) for sample preparation and analysis.
Experimental Workflow
Procedure
-
Preparation of the Resin Mixture:
-
Thoroughly mix the bisphenol A diglycidyl ether (epoxy resin) and the phenol novolac resin (hardener) in a stoichiometric ratio.
-
Add the tetraphenylphosphonium tetra-p-tolylborate (catalyst) to the resin mixture. A typical catalyst loading is in the range of 0.4 to 20 parts by weight per 100 parts by weight of the total resin (epoxy + hardener).[2] For the comparative study, prepare a separate batch using triphenylphosphine as the catalyst.
-
The mixing can be performed at a moderately elevated temperature (e.g., 70-110 °C) to ensure homogeneity.[2]
-
-
Curing:
-
Pour the homogeneous mixture into a pre-heated mold.
-
Place the mold in an oven and cure at a temperature sufficient to activate the latent catalyst. The curing temperature will depend on the specific resin formulation and the desired curing time. A typical curing schedule might involve heating at 150-180 °C for 1-2 hours.
-
-
Post-Curing (Optional):
-
For optimal mechanical properties, a post-curing step at a higher temperature (e.g., 180-200 °C) for an additional 1-2 hours may be beneficial.
-
-
Characterization:
-
After cooling to room temperature, the cured resin can be demolded.
-
The properties of the cured resin, such as the extent of crosslinking, can be analyzed using techniques like small-angle X-ray scattering (SAXS) after swelling the sample in a suitable solvent like THF.[4]
-
Data Presentation
The choice of catalyst can significantly influence the homogeneity of the resulting polymer network. The study by Sasai et al. (2020) used SAXS to investigate the crosslink inhomogeneity in epoxy resins cured with different organophosphine catalysts.[4] The correlation length, which is a measure of the size of the inhomogeneities, was determined at different stages of gelation.
| Catalyst | Stage of Gelation | Correlation Length of Inhomogeneity (nm) |
| Triphenylphosphine (TPP) | Late Stage | 1 |
| Tetraphenylphosphonium tetra-p-tolylborate (TPPTTB) | Late Stage | 5 |
| Data adapted from Sasai et al. (2020).[4] |
The results indicate that the resin cured with TPPTTB exhibited a larger correlation length of crosslink inhomogeneity compared to the one cured with TPP, suggesting a difference in the evolution of the network structure.[4]
Safety Precautions
-
Standard personal protective equipment (safety glasses, gloves, lab coat) should be worn when handling all chemicals.
-
Epoxy resins and their curing agents can be skin sensitizers. Avoid direct contact.
-
The curing process should be carried out in a well-ventilated area or a fume hood, as volatile compounds may be released at elevated temperatures.
-
Consult the Safety Data Sheets (SDS) for all chemicals used for detailed safety information.
Conclusion
This compound is a valuable latent thermal catalyst for polymerization reactions, particularly for the curing of epoxy resins with phenolic hardeners. Its ability to remain dormant at ambient temperatures and activate upon heating provides excellent control over the polymerization process. The mechanistic understanding of its catalytic action allows for the rational design of curing systems with desired properties. The provided protocol, based on a closely related phosphonium borate salt, offers a practical starting point for researchers interested in utilizing this class of catalysts for the development of advanced polymer materials.
References
- 1. researchgate.net [researchgate.net]
- 2. JPH09328535A - Latent catalyst and thermosetting resin composition containing the catalyst - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Theoretical Study of the Reaction Mechanism of Phenol-Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetraphenylphosphonium Salts in Metal-Organic Framework Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. The synthesis of MOFs with desired topologies and properties often relies on the use of structure-directing agents (SDAs) or templates. This document provides detailed application notes and protocols on the use of tetraphenylphosphonium (B101447) salts as structure-directing agents in the synthesis of coordination polymers, a class of materials that includes MOFs.
Application Note: Tetraphenylphosphonium as a Structure-Directing Agent
The tetraphenylphosphonium (PPh4+) cation can be employed as a structure-directing agent in the synthesis of lanthanoid anilate coordination polymers.[1] Its presence during crystallization influences the resulting network topology of the framework.[1] The bulky and symmetric nature of the PPh4+ cation can direct the assembly of metal ions and organic linkers into specific arrangements, leading to the formation of distinct framework structures that may not be accessible through conventional synthesis routes.[1]
In the case of lanthanoid anilate coordination polymers, the use of PPh4+ as a countercation has been shown to direct the formation of either a 3D diamondoid (dia) network or a 2D square grid (sql) network, depending on the specific lanthanide ion used.[1] The PPh4+ cations are incorporated into the crystal structure to balance the charge of the anionic framework and are located within the pores or channels of the MOF.[1]
Key Advantages of Using Tetraphenylphosphonium Salts:
-
Structural Control: Directs the formation of specific MOF topologies.[1]
-
Novel Architectures: Enables the synthesis of unique framework structures.
-
Charge Balancing: Acts as a counterion for anionic frameworks.
Quantitative Data Summary
The following table summarizes the crystallographic data of lanthanoid anilate coordination polymers synthesized using tetraphenylphosphonium bromide as a source of the structure-directing agent.[1]
| Compound | Formula | Crystal System | Space Group | Network Topology |
| (PPh4)[La(Fan)2(C3H6O)] | C51H34F8LaNO9P | Monoclinic | C2/c | 3D diamondoid (dia) |
| (PPh4)[Eu(Can)2(H2O)2] | C36H28Cl4EuO10P | Monoclinic | P21/n | 2D square grid (sql) |
| (PPh4)[Dy(Can)2(H2O)2] | C36H28Cl4DyO10P | Monoclinic | P21/n | 2D square grid (sql) |
Fan = Fluoranilate, Can = Chloranilate
Experimental Protocols
Protocol 1: Synthesis of (PPh4)[La(Fan)2(C3H6O)] - A 3D Diamondoid Network
This protocol describes the synthesis of a lanthanum-based coordination polymer using tetraphenylphosphonium bromide as a structure-directing agent.[1]
Materials:
-
Lanthanum(III) nitrate (B79036) hexahydrate (La(NO3)3·6H2O)
-
Fluoranilic acid (H2Fan)
-
Tetraphenylphosphonium bromide (PPh4Br)
-
Triethylamine (B128534) (NEt3)
-
Methanol
Procedure:
-
In a 20 mL glass vial, dissolve fluoranilic acid (0.1 mmol) and triethylamine (0.2 mmol) in 5 mL of methanol.
-
In a separate vial, dissolve lanthanum(III) nitrate hexahydrate (0.05 mmol) and tetraphenylphosphonium bromide (0.1 mmol) in 5 mL of acetone.
-
Slowly layer the acetone solution onto the methanolic solution.
-
Seal the vial and leave it undisturbed at room temperature.
-
Dark purple crystals suitable for single-crystal X-ray diffraction will form after several days.
-
Collect the crystals by decantation and wash with methanol.
Protocol 2: Synthesis of (PPh4)[Eu(Can)2(H2O)2] - A 2D Square Grid Network
This protocol details the synthesis of a europium-based coordination polymer utilizing tetraphenylphosphonium bromide.[1]
Materials:
-
Europium(III) nitrate hexahydrate (Eu(NO3)3·6H2O)
-
Chloranilic acid (H2Can)
-
Tetraphenylphosphonium bromide (PPh4Br)
-
Triethylamine (NEt3)
-
Methanol
Procedure:
-
In a 20 mL glass vial, dissolve chloranilic acid (0.1 mmol) and triethylamine (0.2 mmol) in 5 mL of methanol.
-
In a separate vial, dissolve europium(III) nitrate hexahydrate (0.05 mmol) and tetraphenylphosphonium bromide (0.1 mmol) in 5 mL of methanol.
-
Slowly layer the second solution onto the first solution.
-
Seal the vial and leave it undisturbed at room temperature.
-
Dark purple crystals will form over the course of one week.
-
Isolate the crystals by decantation and wash with methanol.
Visualizations
Caption: General workflow for the synthesis of lanthanoid anilate coordination polymers using a structure-directing agent.
Caption: Logical relationship illustrating the role of the PPh4+ cation as a structure-directing and charge-balancing agent in MOF formation.
References
Application Notes and Protocols for Reactions Catalyzed by Tetraphenylphosphonium Tetraphenylborate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPP-K) is a quaternary phosphonium (B103445) salt that has gained attention as a highly effective latent thermal catalyst.[1] Comprising a bulky, lipophilic tetraphenylphosphonium cation and a tetraphenylborate anion, this catalyst is particularly useful in reactions that require stability at ambient temperatures and controlled initiation upon heating. One of its primary applications is in the curing of epoxy resins through the ring-opening reaction of epoxides with phenols.[1][2] This process is fundamental in the production of advanced materials used in electronics, aerospace, and adhesives.[1] The latency of TPP-K allows for the formulation of stable, one-component epoxy systems that have an extended shelf life and are only activated at elevated temperatures, providing a wide processing window.[3][4]
The catalytic activity of tetraphenylphosphonium tetraphenylborate stems from its thermal dissociation, which initiates a cascade of reactions leading to the polymerization of the epoxy resin.[1][5] Understanding the experimental setup and the underlying catalytic mechanism is crucial for optimizing reaction conditions and achieving desired material properties. These application notes provide a detailed overview of the experimental setup, a general protocol for the phenol-epoxide ring-opening reaction, and a summary of representative data.
Catalytic Mechanism: Phenol-Epoxide Ring-Opening
The catalytic cycle of the phenol-epoxide ring-opening reaction initiated by this compound has been elucidated through density functional theory (DFT) studies.[1][5] The process is initiated by the thermal dissociation of the catalyst. The key steps are as follows:
-
Catalyst Dissociation: Upon heating, the ionic bond between the tetraphenylphosphonium (TPP⁺) cation and the tetraphenylborate (TPB⁻) anion in TPP-K cleaves.[1][5]
-
Formation of the Active Species: The generated tetraphenylborate anion reacts with a phenol (B47542) molecule, leading to the formation of a highly nucleophilic phenoxide ion. This phenoxide ion then associates with the tetraphenylphosphonium cation to form the active catalytic species, tetraphenylphosphonium phenolate (B1203915) (TPP-OPh).[1][5]
-
Nucleophilic Attack: The phenoxide ion of the TPP-OPh complex performs a nucleophilic attack on the epoxide ring.[1][5]
-
Ring-Opening and Proton Transfer: This attack leads to the opening of the epoxide ring. Concurrently, the hydrogen atom from the hydroxyl group of another phenol molecule is transferred to the oxygen atom of the newly opened epoxide.[1]
-
Catalyst Regeneration: The resulting phenoxide ion re-associates with the tetraphenylphosphonium cation, regenerating the active TPP-OPh species, which can then participate in a new catalytic cycle.[1][6]
This catalytic cycle continues until the reactants are consumed, leading to the formation of a polyether network.
Catalytic Cycle Diagram
Caption: Catalytic cycle of phenol-epoxide ring-opening.
Experimental Protocols
This section provides a general protocol for the ring-opening of an epoxide with a phenol using this compound as a latent catalyst. The specific quantities and reaction conditions may need to be optimized for different substrates.
Materials and Equipment:
-
Epoxy Resin: e.g., Bisphenol A diglycidyl ether (DGEBA)
-
Phenolic Curing Agent: e.g., Phenol novolac resin
-
Catalyst: this compound (TPP-K)
-
Solvent (optional): Anhydrous toluene (B28343) or another suitable high-boiling aprotic solvent
-
Reaction Vessel: Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Heating System: Oil bath with a temperature controller.
-
Analytical Instruments: Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), Gel Permeation Chromatography (GPC).
General Experimental Procedure:
-
Preparation of the Reaction Mixture:
-
To a clean and dry three-necked round-bottom flask, add the epoxy resin (e.g., 100 parts by weight) and the phenolic curing agent. The stoichiometric ratio of epoxy groups to phenolic hydroxyl groups should be considered for optimal crosslinking.
-
Add the this compound catalyst. The catalyst loading can range from 0.4 to 5 parts by weight per 100 parts of the epoxy resin.[7]
-
If a solvent is used, add it to the flask to achieve the desired concentration.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a nitrogen atmosphere to prevent side reactions with atmospheric moisture and oxygen.
-
Place the flask in an oil bath and begin stirring to ensure a homogeneous mixture.
-
-
Curing Process:
-
Heat the reaction mixture to the desired curing temperature, typically between 100 °C and 180 °C.[7] The optimal temperature will depend on the specific reactants and the desired curing time.
-
Maintain the temperature and continue stirring for the required duration, which can range from 30 minutes to several hours. The progress of the reaction can be monitored by techniques such as FTIR (disappearance of the epoxide peak) or DSC (disappearance of the exothermic curing peak).
-
-
Work-up and Characterization:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting polymer can be characterized by GPC to determine its molecular weight and polydispersity, and by thermal analysis (DSC, TGA) to assess its thermal properties.
-
Experimental Workflow Diagram
Caption: General workflow for TPP-K catalyzed reactions.
Data Presentation
The following tables summarize representative quantitative data for the performance of this compound in the curing of an epoxy resin with a phenolic hardener. The exact values can vary depending on the specific substrates and reaction conditions.
Table 1: Effect of Catalyst Loading on Curing Time
| Catalyst Loading (phr)* | Curing Temperature (°C) | Curing Time (min) for >95% Conversion |
| 0.5 | 150 | 120 |
| 1.0 | 150 | 60 |
| 2.0 | 150 | 35 |
*phr: parts per hundred parts of resin
Table 2: Thermal Properties of the Cured Epoxy Resin
| Catalyst | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C)** |
| TPP-K | 165 | 380 |
**Temperature at 5% weight loss as determined by TGA.
Logical Relationship Diagram
Caption: Relationship between catalyst, reactants, and product properties.
References
- 1. Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. jips.ippi.ac.ir [jips.ippi.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Study of the Reaction Mechanism of Phenol-Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JPH09328535A - Latent catalyst and thermosetting resin composition containing the catalyst - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Tetraphenylphosphonium Tetraphenylborate and its Constituent Ions in Nanomaterial Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utility of tetraphenylphosphonium (B101447) and tetraphenylborate (B1193919) ions in the synthesis of nanomaterials. While direct literature on the use of the combined salt, tetraphenylphosphonium tetraphenylborate (TPPTPB), is limited in this specific context, the individual ions are well-documented for their distinct and crucial roles. These roles include phase transfer catalysis by the tetraphenylphosphonium (TPP⁺) cation and the function of the tetraphenylborate (TPB⁻) anion as a reducing agent. This guide will detail these applications, provide experimental protocols, and suggest potential uses for the integrated TPPTPB salt.
Application of Tetraphenylphosphonium (TPP⁺) as a Phase Transfer Catalyst
The lipophilic and bulky nature of the tetraphenylphosphonium cation makes it an excellent phase transfer catalyst (PTC).[1][2] In nanomaterial synthesis, particularly in biphasic systems, TPP⁺ facilitates the transfer of aqueous-soluble reactants, such as metal precursors, into an organic phase where the nanoparticle growth occurs.[1][2] This is fundamental to methods like the Brust-Schiffrin synthesis of alkanethiol-capped gold nanoparticles.[3]
Key Advantages of TPP⁺ as a PTC:
-
Enhanced Reaction Rates: By shuttling reactants to the desired phase, TPP⁺ dramatically increases reaction rates.[1]
-
Improved Nanoparticle Properties: Enables better control over nanoparticle size, size distribution, and surface functionalization.
-
Versatility: Effective for a range of metal nanoparticle syntheses in two-phase systems.[2]
-
High-Temperature Stability: Tetraphenylphosphonium salts are known for their stability at elevated temperatures, making them suitable for a variety of reaction conditions.[4]
Experimental Protocol: Brust-Schiffrin Synthesis of Gold Nanoparticles using a TPP⁺ Salt
This protocol describes a typical Brust-Schiffrin method where a TPP⁺ salt (e.g., tetraphenylphosphonium bromide) is used as the phase transfer catalyst.
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄)
-
Tetraphenylphosphonium bromide (TPPB)
-
Dodecanethiol
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Centrifuge
Workflow Diagram:
Caption: Workflow for Brust-Schiffrin synthesis of gold nanoparticles.
Procedure:
-
Preparation of Aqueous Phase: Dissolve HAuCl₄ in deionized water to a final concentration of 30 mM.
-
Preparation of Organic Phase: Dissolve TPPB in toluene to a final concentration of 50 mM.
-
Phase Transfer: Combine the aqueous HAuCl₄ solution with the organic TPPB solution in a flask. Stir vigorously until the aqueous phase becomes clear and the organic phase turns a deep orange, indicating the transfer of AuCl₄⁻ into the toluene.
-
Capping Agent Addition: To the organic phase, add dodecanethiol.
-
Reduction and Nanoparticle Formation: While stirring, add a freshly prepared aqueous solution of NaBH₄ (0.4 M) dropwise. The organic phase will turn dark brown/black, indicating the formation of gold nanoparticles.
-
Purification: After stirring for several hours, separate the organic phase. Reduce the volume of the organic phase and add ethanol to precipitate the nanoparticles. Centrifuge the mixture, discard the supernatant, and wash the nanoparticle pellet with ethanol multiple times.
-
Storage: Dry the purified nanoparticles and store them as a powder or redispersed in a suitable solvent like toluene.
Quantitative Data Summary for TPP⁺ Application:
| Parameter | Value/Range | Role | Reference |
| TPPB Concentration | 50 mM | Phase Transfer Catalyst | [3] |
| HAuCl₄ Concentration | 30 mM | Gold Precursor | [3] |
| NaBH₄ Concentration | 0.4 M | Reducing Agent | [3] |
| Resulting Nanoparticle Size | 1-5 nm | Dependent on thiol:gold ratio | [3] |
Application of Tetraphenylborate (TPB⁻) as a Reducing Agent
The tetraphenylborate anion is electron-rich and can act as a reducing agent for metal precursors, particularly for the synthesis of gold nanoparticles.[5] This method offers a facile, one-pot synthesis route.[5][6]
Key Advantages of TPB⁻ as a Reducing Agent:
-
One-Pot Synthesis: Simplifies the experimental setup as it can act as the reducing agent without the need for others like sodium borohydride in certain systems.[5]
-
Shape Control: The decomposition products of TPB⁻ can influence the final morphology of the nanoparticles, leading to unique shapes like dumbbells.[5]
-
Mild Reaction Conditions: The reduction can often be carried out at room temperature.
Experimental Protocol: Synthesis of Gold Nanoparticles using Sodium Tetraphenylborate
This protocol describes the synthesis of gold nanoparticles where sodium tetraphenylborate (NaTPB) serves as the primary reducing agent.[5]
Materials:
-
Sodium tetraphenylborate (NaTPB)
-
Hydrogen tetrachloroaurate (HAuCl₄)
-
Polyvinylpyrrolidone (B124986) (PVP) (optional, as a stabilizer)
-
Deionized water
Equipment:
-
Beakers
-
Sonicator
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
Logical Relationship Diagram:
Caption: Logical flow of gold nanoparticle synthesis using NaTPB.
Procedure:
-
Prepare NaTPB Solution: Dissolve NaTPB in deionized water with the aid of sonication to create a 1 mM solution.
-
Reaction Initiation: To 10 mL of the 1 mM NaTPB solution, add a specific volume of a 25 mM HAuCl₄ solution while stirring. The volume of HAuCl₄ can be varied to control the final nanoparticle characteristics. For example, adding 100 to 800 µL will result in final HAuCl₄ concentrations of 0.25 to 2.0 mM, respectively.[5]
-
Observation: Upon addition of HAuCl₄, the solution color will immediately change from colorless to blue.[5]
-
Nanoparticle Growth: Allow the mixture to stand for approximately one hour, during which the color may further evolve, indicating the formation and stabilization of gold nanoparticles.[5]
-
Stabilization (Optional): For enhanced stability, polyvinylpyrrolidone (PVP) can be added during the synthesis. This can also influence the final shape, leading to more spherical particles.[5][6]
-
Characterization: Characterize the resulting nanoparticles using UV-Vis spectroscopy (for surface plasmon resonance) and TEM (for size and morphology).
Quantitative Data Summary for TPB⁻ Application:
| Parameter | Value/Range | Role | Reference |
| NaTPB Concentration | 1 mM | Reducing Agent | [5] |
| HAuCl₄ Concentration | 0.25 - 2.0 mM | Gold Precursor | [5] |
| Reaction Time | ~1 hour | Nanoparticle formation and growth | [5] |
| Resulting Nanoparticle Shape | Dumbbell-shaped (without PVP), Spherical (with PVP) | Dependent on stabilizer presence | [5][6] |
Potential Applications of this compound (TPPTPB)
Based on the distinct functionalities of its constituent ions, the TPPTPB salt can be proposed for several specialized applications in nanomaterial synthesis.
A. Dual-Role Reagent in Biphasic Synthesis: TPPTPB could potentially act as both a phase transfer catalyst (from the TPP⁺ cation) and a reducing agent (from the TPB⁻ anion) in a two-phase synthesis of metal nanoparticles. This would streamline the synthesis by reducing the number of required reagents.
B. Structure-Directing Agent: The bulky and symmetric nature of both the TPP⁺ cation and the TPB⁻ anion could be leveraged for their space-filling properties to act as structure-directing agents or templates in the synthesis of mesoporous materials or coordination polymers with nanoscale features.[7]
C. Electrolyte in Non-Aqueous Nanoparticle Synthesis: The salt's solubility in organic solvents and its ionic nature make it a candidate as a supporting electrolyte in the electrochemical synthesis of nanoparticles in non-aqueous media.
Signaling Pathway Analogy for Dual-Role Functionality:
Caption: Proposed dual-role mechanism of TPPTPB in nanoparticle synthesis.
These proposed applications require experimental validation but are founded on the well-established principles of the individual ionic components. Researchers are encouraged to explore these possibilities to develop novel and efficient nanomaterial synthesis methodologies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. Facile and One Pot Synthesis of Gold Nanoparticles Using Tetraphenylborate and Polyvinylpyrrolidone for Selective Colorimetric Detection of Mercury Ions in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining Reaction Kinetics with Tetraphenylphosphonium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPPB) as a tool to investigate reaction kinetics, particularly by probing the kinetic salt effect. This methodology is valuable for elucidating reaction mechanisms, which is a critical aspect of drug development and stability studies.
Introduction
Tetraphenylphosphonium tetraphenylborate (Ph₄P⁺BPh₄⁻) is a salt composed of a large, lipophilic cation and a large, non-coordinating anion. Due to the delocalization of charge over their phenyl rings, both ions exhibit weak electrostatic interactions with other species in solution. This property makes TPPB an excellent "inert" or "spectator" electrolyte. In the context of reaction kinetics, an inert salt is one that does not directly participate in the chemical transformation but can influence the reaction rate through its effect on the ionic strength of the solution. This phenomenon is known as the kinetic salt effect.
By systematically varying the concentration of TPPB and observing the corresponding changes in the reaction rate constant, researchers can gain insights into the nature of the transition state of a reaction. Specifically, this method helps to determine whether the transition state is more or less charged than the reactants. Such information is crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting the stability of pharmaceutical compounds in different formulations.
Principle of the Kinetic Salt Effect
The rate of a reaction between charged species in solution is influenced by the ionic strength of the medium. The Debye-Hückel theory provides a framework for understanding these effects. The rate constant, k, is related to the rate constant at infinite dilution, k₀, and the ionic strength, I, by the following relationship for dilute solutions:
log(k/ k₀) = 2Azₐzₑ√I
where:
-
zₐ and zₑ are the charges of the reacting species.
-
A is a constant that depends on the solvent and temperature.
-
I is the ionic strength of the solution.
The addition of an inert salt like TPPB increases the ionic strength of the solution. The effect on the reaction rate depends on the charges of the reacting species:
-
Reaction between ions of the same charge: An increase in ionic strength shields the electrostatic repulsion between the ions, leading to an increase in the reaction rate.
-
Reaction between ions of opposite charge: An increase in ionic strength shields the electrostatic attraction between the ions, leading to a decrease in the reaction rate.
-
Reaction involving a neutral species: The effect of ionic strength is generally small.
By observing the direction and magnitude of the change in the reaction rate upon the addition of TPPB, one can infer the charge characteristics of the rate-determining step of the reaction.
Applications in Drug Development
Understanding the kinetic salt effect using TPPB can be applied in various stages of drug development:
-
Mechanistic Elucidation of Drug Degradation: Investigating the effect of ionic strength on the degradation kinetics of a drug molecule can help to identify the mechanism of degradation (e.g., hydrolysis, oxidation) and the nature of the species involved in the rate-determining step.
-
Formulation Development: The stability of a drug in a liquid formulation can be influenced by the ionic strength of the excipients. By studying the kinetic salt effect, formulators can select appropriate excipients to enhance drug stability.
-
Enzyme Kinetics: For enzymatic reactions involving charged substrates or cofactors, TPPB can be used as a background electrolyte to maintain a constant ionic strength or to probe the role of electrostatic interactions in enzyme catalysis.
Experimental Protocol: Investigating the Kinetic Salt Effect using TPPB
This protocol describes a general method for studying the effect of TPPB on the rate of a chemical reaction. The specific analytical method for monitoring the reaction will depend on the nature of the reactants and products.
4.1. Materials
-
This compound (TPPB), high purity
-
Reactants A and B
-
Solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, NMR)
-
Thermostatted reaction vessel
4.2. Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of reactant A at a known concentration in the chosen solvent.
-
Prepare a stock solution of reactant B at a known concentration in the same solvent.
-
Prepare a series of stock solutions of TPPB at different concentrations (e.g., 10 mM, 20 mM, 50 mM, 100 mM) in the same solvent.
-
-
Kinetic Runs:
-
For each kinetic run, prepare a reaction mixture in a thermostatted cuvette or reaction vessel.
-
Control (I=0): To the vessel, add the solvent, the stock solution of reactant A, and initiate the reaction by adding the stock solution of reactant B. The final concentrations of A and B should be chosen to allow for a measurable reaction rate.
-
Varying Ionic Strength: For subsequent runs, add a specific volume of one of the TPPB stock solutions to the reaction vessel before adding the reactants. Ensure the final volume and the concentrations of the reactants are the same in all experiments.
-
Immediately after initiating the reaction, start monitoring the change in a specific physical property (e.g., absorbance at a particular wavelength, concentration of a reactant or product) over time.
-
-
Data Analysis:
-
For each kinetic run, determine the initial reaction rate. For a simple second-order reaction (A + B → P), the rate can be determined by fitting the concentration vs. time data to the appropriate integrated rate law.
-
Calculate the apparent second-order rate constant (kapp) for each TPPB concentration.
-
Plot log(kapp) versus the square root of the ionic strength (√I). The ionic strength can be approximated by the concentration of TPPB for a 1:1 electrolyte.
-
Analyze the slope of the plot to determine the sign of zₐzₑ and infer the nature of the charges in the transition state.
-
Data Presentation
The quantitative data obtained from the kinetic experiments should be summarized in a clear and structured table.
Table 1: Effect of TPPB Concentration on the Apparent Rate Constant (kapp) of a Hypothetical Reaction
| TPPB Concentration (mM) | Ionic Strength (I) (M) | √I (M1/2) | kapp (M-1s-1) | log(kapp) |
| 0 | 0 | 0.000 | 0.150 | -0.824 |
| 10 | 0.010 | 0.100 | 0.185 | -0.733 |
| 20 | 0.020 | 0.141 | 0.210 | -0.678 |
| 50 | 0.050 | 0.224 | 0.265 | -0.577 |
| 100 | 0.100 | 0.316 | 0.330 | -0.481 |
Note: The data in this table are for illustrative purposes only and represent a reaction between two ions of the same charge, where the rate constant increases with increasing ionic strength.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for investigating the kinetic salt effect using TPPB.
Caption: Experimental workflow for determining the kinetic salt effect.
Conclusion
This compound is a valuable tool for investigating reaction kinetics by probing the kinetic salt effect. Its properties as a large, non-coordinating, and inert electrolyte allow for the systematic variation of ionic strength with minimal interference from specific ion effects. The protocols and principles outlined in these application notes provide a framework for researchers in drug development and other scientific fields to gain deeper insights into reaction mechanisms, which is essential for the rational design of stable and effective pharmaceutical products.
Troubleshooting & Optimization
issues with tetraphenylphosphonium tetraphenylborate precipitation in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPP⁺TPB⁻) precipitation in solution.
Troubleshooting Guide
Unexpected precipitation of TPP⁺TPB⁻ can interfere with experimental results. This guide provides a systematic approach to identifying and resolving common issues.
Immediate Troubleshooting Steps
If you observe unexpected precipitation, consider the following potential causes and solutions:
| Issue | Potential Cause | Suggested Action |
| Precipitate forms upon addition of a new reagent. | The reagent may contain cations that form an insoluble salt with tetraphenylborate, such as potassium (K⁺), cesium (Cs⁺), rubidium (Rb⁺), ammonium (B1175870) (NH₄⁺), silver (Ag⁺), or thallium (Tl⁺).[1] | 1. Review the composition of all reagents to identify potential sources of these cations. 2. If possible, substitute the reagent with one that does not contain the interfering cation (e.g., use a sodium or lithium salt instead of a potassium salt). 3. If substitution is not possible, consider if the experimental goals can be achieved in a different solvent system where the salt is more soluble. |
| Precipitate forms after a change in temperature. | The solubility of TPP⁺TPB⁻ and its potential precipitates are temperature-dependent. A decrease in temperature can lead to precipitation.[2] | 1. Determine if the experimental conditions require lower temperatures. 2. If possible, perform the experiment at a constant, slightly elevated temperature. 3. If low temperatures are necessary, consider using a solvent mixture that enhances solubility at that temperature. |
| Precipitate appears over time. | The solution may be supersaturated, or slow decomposition of the tetraphenylborate anion could be altering the equilibrium.[3] | 1. Ensure that the initial concentration of TPP⁺TPB⁻ is below its solubility limit in the chosen solvent at the experimental temperature. 2. Protect the solution from light and air to minimize decomposition of the tetraphenylborate anion. |
| Precipitate forms in a mixed solvent system. | Changes in the solvent polarity upon mixing can significantly decrease the solubility of TPP⁺TPB⁻. | 1. Consult a solvent miscibility and polarity chart. 2. Prepare small test solutions with varying solvent ratios to determine the optimal mixture for solubility. 3. Consider adding a co-solvent that is known to solubilize TPP⁺TPB⁻ well, such as dimethylformamide or chloroform.[4] |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected precipitation of TPP⁺TPB⁻.
References
Technical Support Center: Enhancing Reaction Yields with Tetraphenylphosphonium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPBP) to improve reaction yields. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with tetraphenylphosphonium tetraphenylborate in a question-and-answer format.
Issue 1: Low or No Reaction Yield
-
Question: I am not observing the expected product formation or the yield is significantly lower than anticipated. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a reaction catalyzed by this compound can stem from several factors. Here's a systematic approach to identify and resolve the issue:
-
Catalyst Inactivity:
-
Impurities: The presence of impurities in the TPBP catalyst can inhibit its activity. Ensure you are using a high-purity grade of the catalyst.
-
Decomposition: TPBP can be sensitive to strong acids and certain transition metal catalysts, leading to its decomposition.[1][2] Avoid acidic conditions and ensure the reaction components are compatible. The tetraphenylborate anion is known to undergo protonolysis in the presence of strong acids to form triphenylborane (B1294497) and benzene.[1]
-
-
Inefficient Phase Transfer:
-
Poor Solubility: While TPBP is soluble in many organic solvents, ensure it is sufficiently soluble in your specific reaction medium to facilitate the transfer of the reactive species.[3] Consider a different solvent if solubility is a concern.
-
Inadequate Mixing: Vigorous stirring is crucial in phase-transfer catalysis to maximize the interfacial area between the phases, allowing for efficient transfer of the reacting ions.[4]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low. Cautiously increasing the temperature can enhance the reaction rate. However, be aware of the thermal stability of your reactants and the catalyst. Phosphonium (B103445) salts generally exhibit good thermal stability.[5][6]
-
Concentration: The concentration of the catalyst can significantly impact the reaction rate. An insufficient amount may lead to a slow or incomplete reaction. Conversely, an excessively high concentration is not always beneficial and can complicate purification.
-
-
Issue 2: Presence of Unexpected Side Products
-
Question: My reaction is producing significant amounts of side products, complicating purification and reducing the yield of my desired product. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of side products can often be attributed to the reactivity of the tetraphenylborate anion or interactions with the phosphonium cation.
-
Side Reactions of the Tetraphenylborate Anion:
-
Phenyl Group Transfer: In some palladium-catalyzed cross-coupling reactions, the tetraphenylborate anion can act as a phenyl group donor, leading to the formation of undesired biphenyl (B1667301) or other phenylated byproducts.[1]
-
Decomposition Products: As mentioned, decomposition of the tetraphenylborate anion under certain conditions can introduce impurities into the reaction mixture.
-
-
Minimizing Side Reactions:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the desired reaction pathway.
-
Ligand Selection (for Cross-Coupling Reactions): In palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can influence the selectivity and minimize unwanted side reactions.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to separate my final product from the this compound catalyst or its byproducts. What are effective purification strategies?
-
Answer: Removing the phosphonium salt post-reaction is a common challenge. Here are several methods to consider:
-
Solvent Extraction: Utilize a solvent system where your product has high solubility, and the phosphonium salt has low solubility, or vice versa. Washing the organic phase with water can sometimes help remove water-soluble phosphonium salts.[7]
-
Chromatography: Column chromatography is a common method for purification. However, the polarity of the phosphonium salt can sometimes lead to co-elution with the product. Careful selection of the stationary and mobile phases is crucial.
-
Precipitation/Crystallization: If your product is a solid, recrystallization from a suitable solvent can be an effective way to remove the catalyst. Conversely, it might be possible to precipitate the phosphonium salt from the reaction mixture by adding a non-solvent for the salt in which your product remains soluble.
-
Ion-Exchange Resins: For removal of phosphonium salts, passing the reaction mixture through a cation exchange resin can be an effective technique.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary role of this compound in improving reaction yields?
-
A1: this compound primarily acts as a phase-transfer catalyst (PTC).[3] In reactions involving immiscible phases (e.g., an aqueous phase and an organic phase), the bulky and lipophilic tetraphenylphosphonium cation pairs with an anion from the aqueous phase and transports it into the organic phase where the reaction with the organic substrate occurs. This overcomes the insolubility barrier and significantly accelerates the reaction rate, leading to higher yields.[8][9]
-
-
Q2: In which types of reactions is this compound commonly used?
-
A2: It is versatile and can be used in a variety of organic reactions, including nucleophilic substitution reactions (e.g., alkylation of phenols), polymerization reactions, and certain transition metal-catalyzed cross-coupling reactions where it can act as both a phase-transfer catalyst and a ligand source.[8][10][11]
-
-
Q3: How does the stability of this compound compare to other phase-transfer catalysts?
-
A3: Phosphonium salts, in general, exhibit higher thermal and chemical stability compared to their quaternary ammonium (B1175870) counterparts.[12] This makes them suitable for reactions that require elevated temperatures. However, the tetraphenylborate anion can be sensitive to acidic conditions.[1]
-
-
Q4: What safety precautions should I take when working with this compound?
-
A4: this compound is a chemical and should be handled with appropriate safety measures. It may cause skin and eye irritation.[6] Always wear personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
-
Quantitative Data
The effectiveness of this compound can be influenced by various reaction parameters. The following tables provide a summary of expected trends based on typical phase-transfer catalyzed reactions.
Table 1: Effect of Catalyst Concentration on Reaction Yield
| Catalyst Concentration (mol%) | Relative Reaction Rate | Typical Product Yield | Notes |
| 0.1 - 1 | Low to Moderate | Low to Moderate | Insufficient catalyst may be the limiting factor. |
| 1 - 5 | Moderate to High | Good to Excellent | Often the optimal range for many reactions. |
| 5 - 10 | High | Excellent | Further increases may not significantly improve yield and can complicate purification. |
| > 10 | High | Excellent | May lead to catalyst aggregation or side reactions; generally not cost-effective. |
Table 2: Influence of Solvent Polarity on Reaction Rate
| Solvent Polarity | Effect on Ion-Pairing | Effect on Anion Reactivity | Overall Effect on Reaction Rate | Example Solvents |
| Non-polar | Strong | High (less solvated) | Generally Favorable | Toluene, Hexane |
| Polar Aprotic | Moderate | Moderate | Often Optimal | Dichloromethane, Acetonitrile |
| Polar Protic | Weak | Low (highly solvated) | Generally Unfavorable | Ethanol, Water |
| Note: The optimal solvent depends on the specific reaction and the solubility of all components.[13][14] |
Experimental Protocols
Protocol 1: Alkylation of Phenol (B47542) using this compound
This protocol describes a general procedure for the O-alkylation of a phenol using an alkyl halide under phase-transfer catalysis conditions with TPBP.
-
Materials:
-
Phenol (1.0 equiv)
-
Alkyl halide (1.1 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.0 equiv)
-
This compound (1-5 mol%)
-
Organic solvent (e.g., Toluene, Dichloromethane)
-
Water
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, potassium carbonate (or an aqueous solution of sodium hydroxide), and the organic solvent.
-
Add the this compound to the mixture.
-
Stir the mixture vigorously at room temperature for 10-15 minutes.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and maintain vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.[14][15][16]
-
Visualizations
Phase-Transfer Catalysis (PTC) Workflow
The following diagram illustrates the general workflow for a typical phase-transfer catalysis reaction.
References
- 1. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 2. info.ornl.gov [info.ornl.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 15525-15-2 [sigmaaldrich.com]
- 7. osti.gov [osti.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. alfachemic.com [alfachemic.com]
- 11. Phosphonium Tetraphenylborate: A Photocatalyst for Visible-Light-Induced, Nucleophile-Initiated Thiol-Michael Addition Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. thieme-connect.de [thieme-connect.de]
- 15. US5043483A - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Tetraphenylphosphonium Tetraphenylborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919).
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing crude tetraphenylphosphonium tetraphenylborate?
A1: The most common laboratory synthesis involves a salt metathesis reaction. This is typically achieved by reacting a tetraphenylphosphonium halide, such as tetraphenylphosphonium bromide, with sodium tetraphenylborate in a suitable solvent.[1] The desired product, this compound, precipitates from the solution due to its low solubility in certain solvents, while the more soluble inorganic salt byproduct, such as sodium bromide, remains in the solution.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials, such as tetraphenylphosphonium halides or sodium tetraphenylborate. Additionally, byproducts from the synthesis of the tetraphenylphosphonium halide precursor, like unreacted triphenylphosphine (B44618) (a non-polar impurity) and triphenylphosphine oxide (a more polar impurity), may also be present.
Q3: What is the general appearance and solubility of pure this compound?
A3: Pure this compound is a white to light yellow crystalline solid.[2] It is generally soluble in polar organic solvents such as acetonitrile (B52724) and dimethylformamide, and has limited solubility in water.[2][3][4]
Troubleshooting Purification Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Product "oils out" during recrystallization | The solvent may be too non-polar, or the solution is supersaturated and cooling too quickly. The melting point of the impure solid may also be below the boiling point of the solvent. | - Add a small amount of a more polar co-solvent (e.g., a few drops of acetonitrile into a dichloromethane (B109758) solution).- Re-heat the solution until the oil dissolves completely, then allow it to cool more slowly.- Try a different solvent system with a lower boiling point. |
| Low recovery of crystalline product | The chosen recrystallization solvent is too good a solvent for the compound, even at low temperatures. The product may be too soluble. | - Add a miscible anti-solvent (a solvent in which the product is insoluble) dropwise to the warm, dissolved solution until turbidity is observed, then re-heat to clarify and cool slowly.- Concentrate the mother liquor and attempt a second crystallization. |
| Crystals do not form upon cooling | The solution may not be sufficiently saturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the meniscus to provide a nucleation site.- Add a seed crystal of pure this compound.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Product is discolored (yellowish or brownish) | This may be due to the presence of impurities, possibly from the degradation of starting materials or solvents. | - Consider a pre-purification step, such as passing a solution of the crude product through a short plug of silica (B1680970) gel or activated carbon to remove colored impurities before recrystallization. |
| Product contains residual triphenylphosphine | Inadequate removal of this non-polar impurity during the workup of the precursor tetraphenylphosphonium salt. | - Wash the crude product with a non-polar solvent like diethyl ether or hexane (B92381) before recrystallization. This can be done by suspending the solid in the solvent, stirring, and then filtering. |
| Product is contaminated with triphenylphosphine oxide | This polar byproduct from the synthesis of the precursor can be difficult to remove by simple recrystallization. | - Consider a precipitation method where the crude product is dissolved in a suitable solvent and the triphenylphosphine oxide is selectively precipitated using an agent like zinc chloride. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Acetonitrile
This protocol is a standard method for purifying this compound, leveraging its good solubility in hot acetonitrile and lower solubility at room temperature.
Materials:
-
Crude this compound
-
Acetonitrile (ACS grade or higher)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Cold solvent for washing (e.g., cold acetonitrile or diethyl ether)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of acetonitrile and gently heat the mixture while stirring until the solid completely dissolves.
-
If the solution is colored, you may add a small amount of activated carbon, continue to heat for a few minutes, and then perform a hot filtration to remove the carbon.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, the flask can be placed in an ice bath for about 30 minutes after it has reached room temperature.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Precipitation
This method is useful for removing more soluble impurities by precipitating the desired product from a solution.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., dichloromethane or acetone)
-
An "anti-solvent" (e.g., hexane or diethyl ether)
-
Beaker or flask
-
Stirring apparatus
Procedure:
-
Dissolve the crude this compound in a minimal amount of the "good" solvent in which it is highly soluble.
-
While stirring, slowly add the "anti-solvent" in which the product is insoluble.
-
Continue adding the anti-solvent until a precipitate is formed.
-
Allow the mixture to stir for a period to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of the anti-solvent.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Organic Solvents
Note: The following data is a generalized representation based on the qualitative descriptions found in the literature, as specific quantitative solubility data was not available in the search results. It is intended for illustrative purposes to guide solvent selection.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) - Illustrative |
| Acetonitrile | 25 | Moderate |
| Acetonitrile | 70 | High |
| Dichloromethane | 25 | High |
| Chloroform | 25 | High |
| Acetone | 25 | Moderate |
| Dimethylformamide | 25 | High |
| Toluene | 25 | Low |
| Diethyl Ether | 25 | Very Low |
| Hexane | 25 | Insoluble |
| Water | 25 | Insoluble |
Visualizations
Caption: A flowchart illustrating the decision-making process for the purification of crude this compound.
References
Technical Support Center: Managing Tetraphenylborate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetraphenylborate (B1193919) solutions.
Troubleshooting Guide
Issue: My tetraphenylborate solution is showing signs of decomposition (e.g., color change, odor of benzene).
Possible Causes and Solutions:
-
Contamination with Catalytic Metals:
-
Cause: Copper (II) ions, even at parts-per-million (ppm) levels, are known to catalyze the decomposition of tetraphenylborate (TPB) in alkaline solutions.[1][2][3] Other metals like palladium and nickel have also been identified as potential catalysts.[1]
-
Solution:
-
Use high-purity water and reagents to prepare your solutions.
-
Avoid contact with metal spatulas or containers that could leach catalytic ions. Use plastic or borosilicate glass labware.
-
If contamination is suspected, consider preparing a fresh solution.
-
-
-
Incorrect pH Level:
-
Cause: Tetraphenylborate solutions are unstable in acidic conditions.[4][5] A drop in pH can precede rapid decomposition.[2] While typically stabilized in alkaline solutions (e.g., 0.1 M NaOH), there is an optimal hydroxide (B78521) concentration for stability.[1][6]
-
Solution:
-
Ensure the solution is sufficiently alkaline. Aqueous solutions of the reagent alone are alkaline enough to be stable for several weeks at room temperature.[4]
-
For long-term storage or use at elevated temperatures, maintaining a specific hydroxide concentration is crucial. Solutions in aqueous sodium, lithium, magnesium, or calcium hydroxide with a normality of about 0.07 to 0.09 have shown enhanced stability.[6]
-
Periodically monitor the pH of the solution. A decrease in pH can be an early indicator of impending decomposition.[2][3] If the pH drops, it can be adjusted by adding a concentrated hydroxide solution to delay decomposition.[3]
-
-
-
Elevated Temperature:
-
Exposure to Light:
Frequently Asked Questions (FAQs)
Q1: What are the common signs of tetraphenylborate solution decomposition?
A1: The most common signs include:
-
Odor: A distinct smell of benzene (B151609) is a primary indicator of decomposition.[4]
-
Color Change: The solution may turn a golden color, progressing to dark red, brown, and eventually black as decomposition advances.[2]
-
Precipitate Formation: The appearance of turbidity or a precipitate can indicate the formation of insoluble decomposition products.
Q2: How can I stabilize my tetraphenylborate solution for longer shelf life?
A2: To enhance stability:
-
Maintain Alkalinity: Store the solution in a dilute aqueous sodium hydroxide solution, ideally with a molarity of about 0.07 to 0.09.[6]
-
Control Temperature: Keep the solution stored at cool, or room temperature.[2][7]
-
Protect from Light: Use light-resistant storage containers.[9]
-
Avoid Contamination: Use high-purity reagents and appropriate labware to prevent metal ion contamination.
Q3: What are the main decomposition products of tetraphenylborate?
A3: The primary decomposition products are benzene, phenol, and biphenyl.[1][10] Phenylboric acid is also formed.[10]
Q4: Can I still use a partially decomposed solution?
A4: It is generally not recommended to use a solution that shows clear signs of decomposition. The presence of degradation products can interfere with your experiments and the concentration of the active tetraphenylborate anion will be lower than expected.
Q5: How should I properly store tetraphenylborate solutions?
A5: Store in a cool, dry, and well-ventilated place in a tightly sealed, light-resistant container.[7][9] Avoid contact with incompatible materials such as strong acids and oxidizers.[11]
Quantitative Data Summary
Table 1: Factors Affecting Tetraphenylborate (TPB) Decomposition
| Factor | Observation | Reference |
| Copper (II) Concentration | Concentrations as low as 0.05 ppm can induce decomposition at 65°C. | [3] |
| At 65°C, a 10 ppm Cu(II) concentration leads to decomposition in under three weeks. | [2][3] | |
| Temperature | Solutions are stable for extended periods at temperatures below 40°C in the absence of high copper concentrations. | [12][13] |
| Stability decreases as temperature increases. | [2][3] | |
| pH (Hydroxide Concentration) | Optimal stability is observed in hydroxide solutions with a normality of ~0.07 to 0.09. | [6] |
| A drop in pH from ~13.0 to ~11.0 can precede decomposition. | [2] |
Experimental Protocols
Protocol 1: Monitoring Tetraphenylborate Solution Stability
This protocol outlines methods to periodically check the stability of your tetraphenylborate solution.
1. Visual Observation:
- Methodology: Regularly inspect the solution for any changes in color. A stable solution should be colorless. The appearance of a yellow, red, brown, or black coloration indicates decomposition.[2]
- Frequency: Weekly for solutions stored at room temperature; daily for solutions used at elevated temperatures.
2. pH Measurement:
- Methodology: Use a calibrated pH meter to measure the solution's pH. A significant drop in pH is an indicator of impending decomposition.[2]
- Frequency: Coinciding with visual observation.
3. Potassium Chloride (KCl) Spot Test for Presence of TPB⁻:
- Methodology:
- Place a small aliquot of the tetraphenylborate solution in a test tube.
- Add a few drops of a potassium chloride solution.
- The formation of a white precipitate (potassium tetraphenylborate) indicates the presence of the tetraphenylborate anion.[2] The absence of a precipitate suggests complete decomposition.
- Application: A quick qualitative test to confirm the presence of active reagent.
4. Silver Ion Titration for Quantitative Analysis:
- Methodology: The concentration of the tetraphenylborate anion can be determined by titration with a standardized silver nitrate (B79036) solution. The endpoint can be detected potentiometrically or with an appropriate indicator.
- Note: This method may yield inaccurate results in solutions nearing complete decomposition.[2]
Visualizations
Caption: Decomposition pathway of the tetraphenylborate anion.
Caption: Troubleshooting workflow for tetraphenylborate solution decomposition.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. osti.gov [osti.gov]
- 3. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 6. CA2026575C - Stable sodium tetraphenylborate solutions - Google Patents [patents.google.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Page loading... [guidechem.com]
- 9. sdfine.com [sdfine.com]
- 10. inis.iaea.org [inis.iaea.org]
- 11. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 12. Sodium tetraphenylborate solution stability: A long term study - UNT Digital Library [digital.library.unt.edu]
- 13. Sodium tetraphenylborate solution stability: A long term study (Technical Report) | OSTI.GOV [osti.gov]
Technical Support Center: Managing Tetraphenylphosphonium Tetraphenylborate Interference in Analytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by tetraphenylphosphonium (B101447) (TPP+) and tetraphenylborate (B1193919) (TPB-) in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are tetraphenylphosphonium (TPP+) and tetraphenylborate (TPB-) and why are they a concern in our assays?
A1: Tetraphenylphosphonium (TPP+) is a lipophilic cation often used to target molecules to mitochondria by exploiting the negative mitochondrial membrane potential.[1][2] Tetraphenylborate (TPB-) is a large hydrophobic anion. When present together as tetraphenylphosphonium tetraphenylborate, these ions can interfere with a variety of analytical assays through different mechanisms. Their presence might be intentional, as part of a therapeutic delivery system, or unintentional as a contaminant.
Q2: What are the primary mechanisms of TPP+ interference?
A2: The primary mechanism of TPP+ interference stems from its positive charge and lipophilicity, which causes it to accumulate in mitochondria. This can lead to:
-
Disruption of Mitochondrial Function: TPP+ and its derivatives can inhibit respiratory chain complexes, decrease mitochondrial membrane potential, and reduce ATP synthesis.[1] This will directly interfere with any assays measuring mitochondrial health or function.
-
Membrane Disruption: Due to its high affinity for phospholipid membranes, TPP+ can disrupt membrane integrity, which may alter the function of membrane-associated proteins.[1]
-
Off-Target Effects: TPP+ itself, often considered an "inactive" carrier, can exhibit biological activity, confounding the interpretation of results for TPP+-conjugated drugs.
Q3: How does tetraphenylborate (TPB-) cause interference?
A3: TPB- can interfere with assays through several mechanisms:
-
Precipitation: TPB- forms insoluble precipitates with potassium ions (K+) and various organic bases, including some alkaloids, amines, and quaternary ammonium (B1175870) salts.[3] This can lead to signal loss or turbidity in assays containing these components.
-
Protein Binding: TPB- can bind to proteins like bovine serum albumin (BSA), a common component of cell culture media and assay buffers.[4] This interaction can alter the conformation and function of the protein and also reduce the effective concentration of other assay components that may bind to BSA.
-
Membrane Interaction: As a hydrophobic anion, TPB- can adsorb to the surface of lipid bilayer membranes, potentially altering membrane properties and interfering with cell-based assays that rely on membrane integrity or function.[5]
Q4: Which types of assays are most susceptible to interference from TPP+ and TPB-?
A4: A wide range of assays can be affected, including:
-
Mitochondrial Function Assays: Assays measuring mitochondrial membrane potential (e.g., using dyes like TMRM or JC-1), oxygen consumption, and ATP production are highly susceptible to TPP+ interference.[1][6]
-
Cell-Based Assays: Assays measuring cell viability, cytotoxicity, and other cellular functions can be affected by the membrane-disrupting properties of both ions and the mitochondrial effects of TPP+.
-
Enzymatic Assays: Both ions could potentially interact with enzymes or substrates, leading to inhibition or activation.
-
Fluorescence-Based Assays: TPP+ derivatives have been shown to impact fluorescence signals in assays like the DCFDA assay for reactive oxygen species.[7]
-
Assays Containing Potassium or Organic Bases: These are prone to precipitation interference from TPB-.[3]
Troubleshooting Guides
Problem 1: Unexpected decrease in signal in a mitochondrial membrane potential assay (e.g., TMRM, JC-1).
Possible Cause: Interference from TPP+ cations.
Troubleshooting Steps:
-
Run a TPP+ only control: Test the effect of the TPP+ carrier alone (without the conjugated molecule) on your assay to determine if it is the source of the signal change.
-
Vary TPP+ concentration: Perform a dose-response experiment with the TPP+ compound to understand the concentration at which interference becomes significant.
-
Use an alternative probe: Consider using a mitochondrial potential probe with a different mechanism of action or charge characteristics that may be less susceptible to TPP+ interference.
-
Data Normalization: If the interference is consistent and concentration-dependent, it may be possible to normalize the data based on the effect of the TPP+ control.
Problem 2: Observation of precipitate or turbidity in the assay well.
Possible Cause: Precipitation of TPB- with potassium ions or organic bases in the assay buffer or sample.
Troubleshooting Steps:
-
Analyze Buffer Composition: Check the concentration of potassium ions and any organic bases in all assay reagents.
-
Substitute Buffer Components: If possible, replace potassium salts with sodium salts. If an organic buffer is causing precipitation, try a different buffer system (e.g., switch from a TRIS-based buffer to a phosphate-based buffer, being mindful of potential new interactions).
-
Sample Pre-treatment: If the interfering substance is in the sample, consider a pre-treatment step to remove it. For potassium, this is challenging, but for interfering organic molecules, solid-phase extraction (SPE) might be an option.
-
pH Adjustment: The stability of TPB- is pH-dependent; it is more stable at a pH above 7.[8] Adjusting the assay pH (if the assay chemistry allows) might help to minimize precipitation.
Problem 3: Inconsistent results in cell-based assays, especially when using serum-containing media.
Possible Cause: Binding of TPB- to albumin (like BSA) in the cell culture medium.[4]
Troubleshooting Steps:
-
Run Assay in Serum-Free Media: If possible, adapt the assay to be performed in a serum-free medium to eliminate the variable of albumin binding.
-
Quantify Binding: Use techniques like equilibrium dialysis or fluorescence quenching to determine the extent of TPB- binding to albumin. This can help in understanding the effective concentration of your test compound.
-
Increase Compound Concentration: If binding is significant, you may need to use higher concentrations of your TPB--containing compound to achieve the desired effective concentration at the cellular level.
-
Control for Albumin Effects: Include controls with varying concentrations of BSA to understand its impact on the assay readout in the presence of your test compound.
Quantitative Data Summary
Table 1: Effect of Alkyl-TPP+ Derivatives on Mitochondrial Membrane Potential in C2C12 Cells
| Treatment (1 µM) | Fluorescence Intensity (% of untreated control) |
| DMSO | 94.50 |
| propylTPP+ | 93.75 |
| heptylTPP+ | 35.50 |
| decylTPP+ | 19.25 |
Data adapted from a study on the effects of TPP+ derivatives on mitochondrial membrane potential using TMRM dye.[1] A lower fluorescence intensity indicates a decrease in mitochondrial membrane potential.
Experimental Protocols
Protocol 1: Assessing TPP+ Interference on Mitochondrial Membrane Potential using TMRM and Flow Cytometry
Objective: To determine the concentration-dependent effect of a TPP+-containing compound on mitochondrial membrane potential.
Materials:
-
Cells in suspension (e.g., C2C12 myoblasts)
-
Cell culture medium
-
TPP+-containing compound and TPP+ carrier control
-
Tetramethylrhodamine, Methyl Ester (TMRM) stock solution (e.g., 1 mM in DMSO)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and prepare a single-cell suspension.
-
Compound Incubation: Aliquot cells into flow cytometry tubes. Add the TPP+-containing compound and the TPP+ carrier control at various concentrations. Include an untreated control and a positive control (FCCP, e.g., 10 µM). Incubate for the desired time at 37°C.
-
TMRM Staining: Add TMRM to each tube to a final concentration of 20-100 nM. Incubate for 20-30 minutes at 37°C, protected from light.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting at ~548 nm and collecting emission at ~573 nm.
-
Data Analysis: Gate on the live cell population and measure the geometric mean fluorescence intensity of the TMRM signal for each condition. A decrease in fluorescence intensity compared to the untreated control indicates mitochondrial depolarization.
Protocol 2: Evaluating TPB- Precipitation Interference
Objective: To determine if TPB- is causing precipitation in an assay buffer.
Materials:
-
Assay buffer
-
Potassium chloride (KCl) solution (e.g., 1 M)
-
Sodium tetraphenylborate (NaTPB) solution (e.g., 10 mM)
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm (for turbidity)
Procedure:
-
Buffer Test: In a microplate well or cuvette, add the assay buffer.
-
Spike with TPB-: Add a small volume of the NaTPB solution to the assay buffer to achieve a final concentration relevant to your experimental conditions.
-
Observe for Precipitation: Visually inspect for the formation of a precipitate.
-
Turbidity Measurement: Measure the absorbance at 600 nm. An increase in absorbance indicates turbidity due to precipitation.
-
Potassium Challenge: To confirm potassium-dependent precipitation, add a small volume of the KCl solution to the buffer containing NaTPB. A rapid increase in turbidity would suggest K-TPB precipitation.
-
Test with Alternative Buffer: Repeat the procedure with a potassium-free buffer to see if the precipitation is eliminated.
Visualizations
Caption: A troubleshooting workflow for identifying TPP+ and TPB- interference.
Caption: Mechanism of TPP+ interference with mitochondrial function.
References
- 1. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. mdpi.com [mdpi.com]
- 5. Chemical and solvent effects on the interaction of tetraphenylborate with lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tetraphenylphosphonium Tetraphenylborate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the temperature for reactions catalyzed by tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPPTB).
Frequently Asked Questions (FAQs)
Q1: What is the recommended operating temperature range for reactions catalyzed by tetraphenylphosphonium tetraphenylborate (TPPTB)?
A1: this compound is a thermally robust catalyst, with a reported decomposition temperature of approximately 306°C. This high thermal stability allows for a wide operating temperature range. However, the optimal temperature is highly dependent on the specific reaction. For many common phase-transfer catalyzed reactions, such as nucleophilic substitutions, a starting range of 50-120°C is often effective. For less reactive substrates or specific transformations like certain Williamson ether syntheses, temperatures can be increased significantly, sometimes exceeding 150°C.[1][2] It is always recommended to perform a temperature screening experiment to determine the optimal conditions for your specific reaction.
Q2: How does temperature generally affect the rate of TPPTB-catalyzed reactions?
A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. In phase-transfer catalysis, temperature can also enhance the transfer of the anionic reactant from the aqueous or solid phase to the organic phase where the reaction occurs.
Q3: Can high temperatures lead to catalyst degradation?
A3: While TPPTB is thermally stable, prolonged exposure to very high temperatures, especially in the presence of strong bases or nucleophiles, can lead to gradual degradation. The primary degradation pathway for phosphonium (B103445) salts under basic conditions involves the formation of a phosphine (B1218219) oxide and a hydrocarbon.[3] Signs of degradation may include a decrease in reaction rate over time or the appearance of unexpected byproducts. It is crucial to operate below the catalyst's decomposition temperature of ~306°C.
Q4: How does temperature influence the selectivity of a reaction catalyzed by TPPTB?
A4: Temperature can have a significant impact on reaction selectivity. For competing reactions, such as substitution versus elimination, higher temperatures generally favor elimination pathways.[4][5] If you are observing an increase in undesired elimination byproducts, consider lowering the reaction temperature.
Troubleshooting Guides
Issue 1: Low Reaction Yield
If you are experiencing low yields in your TPPTB-catalyzed reaction, consider the following temperature-related troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC). |
| Reaction time is insufficient at the current temperature. | Increase the reaction time. A reaction that is slow at a lower temperature may reach completion with extended time. |
| Catalyst deactivation at elevated temperatures. | If the reaction starts well but stalls, the catalyst may be degrading. Try running the reaction at a slightly lower temperature for a longer duration. |
| Poor phase transfer at lower temperatures. | For solid-liquid phase-transfer catalysis, ensure the solid reactant has sufficient solubility in the aqueous phase or that the temperature is high enough to facilitate its dissolution and transport. |
Issue 2: Formation of Unexpected Byproducts
The presence of unexpected byproducts can often be linked to the reaction temperature.
| Potential Cause | Troubleshooting Action |
| Elimination byproducts are observed. | Higher temperatures favor elimination reactions. Reduce the reaction temperature to improve the selectivity towards the desired substitution product. |
| Side reactions due to substrate or product decomposition. | If your starting materials or products are thermally sensitive, high temperatures can lead to decomposition. Run the reaction at the lowest effective temperature. |
| Byproducts from catalyst degradation. | If you suspect catalyst degradation, analyze the crude reaction mixture for the presence of triphenylphosphine (B44618) oxide. If detected, lower the reaction temperature. |
Data Presentation
The following table summarizes hypothetical data for a typical nucleophilic substitution reaction to illustrate the effect of temperature on reaction yield and selectivity.
| Temperature (°C) | Reaction Time (h) | Yield of Substitution Product (%) | Yield of Elimination Byproduct (%) |
| 50 | 24 | 65 | < 1 |
| 70 | 12 | 85 | 2 |
| 90 | 6 | 92 | 5 |
| 110 | 3 | 90 | 10 |
| 130 | 1.5 | 85 | 15 |
Experimental Protocols
Protocol 1: Temperature Screening for a TPPTB-Catalyzed Nucleophilic Substitution Reaction
Objective: To determine the optimal reaction temperature for the synthesis of an alkyl aryl ether via a Williamson ether synthesis catalyzed by TPPTB.
Materials:
-
Aryl alcohol (1.0 mmol)
-
Alkyl halide (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Toluene (B28343) (10 mL)
-
Water (10 mL)
-
Reaction vessels (e.g., sealed vials or a parallel synthesizer)
-
Heating and stirring plate or oil bath
Procedure:
-
To five separate reaction vessels, add the aryl alcohol, potassium carbonate, and TPPTB.
-
Add toluene and water to each vessel.
-
Begin vigorous stirring to ensure good mixing of the two phases.
-
Add the alkyl halide to each vessel.
-
Seal the vessels and place them in pre-heated blocks or oil baths at five different temperatures (e.g., 50°C, 70°C, 90°C, 110°C, and 130°C).
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking a small aliquot from the organic layer and analyzing it by TLC or GC.
-
Once the reaction at a particular temperature appears to be complete (or has reached a plateau), quench the reaction by adding water and extracting the product with a suitable organic solvent.
-
Analyze the yield and purity of the product from each reaction to determine the optimal temperature.
Visualizations
Caption: Experimental workflow for temperature screening.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Solvent Effects on Tetraphenylphosphonium Tetraphenylborate (TPPTPB) Performance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPPTPB). The performance of TPPTPB is significantly influenced by the choice of solvent, and this resource addresses common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of TPPTPB?
A1: TPPTPB is a lipophilic salt characterized by a tetraphenylphosphonium cation and a tetraphenylborate anion. It is known for its high stability and good solubility in many organic solvents, particularly polar aprotic solvents like acetonitrile (B52724) and dimethylformamide.[1][2][3] Its solubility in nonpolar solvents is also notable, making it useful in a range of organic chemistry applications.[4] Conversely, TPPTPB has very low solubility in water, and its direct determination in aqueous media is considered unreliable.[5]
Q2: How does solvent polarity affect the performance of TPPTPB as a phase transfer catalyst?
A2: As a phase transfer catalyst, the solvent system is critical. The tetraphenylphosphonium cation is lipophilic and can dissolve in organic solvents, carrying an anion from an aqueous or solid phase into the organic phase to react with a substrate.[1] The efficiency of this process is influenced by the polarity of the organic solvent. While soluble in polar organic solvents, the use of non-polar organic solvents can sometimes lead to higher yields in certain reactions, such as the Mitsunobu esterification, by minimizing side reactions that may be more prevalent in polar environments.
Q3: Can TPPTPB be used in electrochemical studies? What are the solvent considerations?
A3: Yes, TPPTPB is often used as a reference electrolyte in non-aqueous electrochemistry due to its large, symmetric ions that are considered to be poorly coordinating. The choice of solvent is crucial as it affects the conductivity and the stability of the electrochemical window. Solvents like acetonitrile and dimethylformamide are commonly used due to their ability to dissolve the electrolyte and their relatively high dielectric constants, which promote ion dissociation.[3] However, issues such as liquid junction potentials and the stability of reference electrodes can be significant challenges in non-aqueous systems.[6][7]
Q4: Is TPPTPB stable in all solvents?
A4: While generally stable, the tetraphenylborate anion can be susceptible to decomposition in the presence of strong acids, leading to the formation of triphenylborane (B1294497) and benzene (B151609).[4] Additionally, in aqueous solutions, the decomposition of sodium tetraphenylborate has been observed, particularly in the presence of certain metal ions like copper(II), and is influenced by temperature and pH. While TPPTPB is more commonly used in organic solvents, prolonged exposure to acidic conditions or catalytic metals should be considered.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or incomplete dissolution of TPPTPB | Inappropriate solvent choice: The solvent may not have the appropriate polarity to dissolve TPPTPB effectively. | - Consult the solubility data table below and select a solvent with known good solubility for TPPTPB, such as acetonitrile or dichloromethane. - Consider using a solvent mixture to fine-tune the polarity. - Gentle heating and sonication can aid dissolution, but be mindful of potential decomposition at elevated temperatures. |
| Poor performance as a phase transfer catalyst | Solvent polarity mismatch: The organic solvent may be too polar, leading to side reactions, or not polar enough to facilitate the transfer of the desired anion. | - Experiment with a range of solvents with varying polarities. Non-polar solvents can sometimes improve yields. - Ensure adequate stirring to maximize the interfacial area between the aqueous and organic phases. |
| Inconsistent or drifting potentials in electrochemical measurements | Reference electrode instability: The reference electrode may not be stable in the chosen non-aqueous solvent, leading to a shifting liquid junction potential.[6][7] | - Use a double-junction reference electrode to minimize contamination of the reference element. - If possible, use an internal reference standard like the ferrocene/ferrocenium couple. - Ensure the supporting electrolyte, including TPPTPB, is of high purity and the solvent is anhydrous. |
| Unexpected side products in a reaction | Decomposition of the tetraphenylborate anion: The reaction conditions (e.g., presence of strong acids) may be causing the decomposition of the TPB⁻ anion.[4] | - Buffer the reaction mixture to maintain a neutral or slightly basic pH if compatible with the desired reaction. - Avoid strong, non-nucleophilic acids if possible. - Analyze for the presence of triphenylborane or benzene as indicators of decomposition. |
| Precipitation of the catalyst during a phase transfer reaction | Low solubility of the ion pair: The ion pair formed between the tetraphenylphosphonium cation and the reactant anion may have low solubility in the organic phase. | - Choose an organic solvent that can better solvate the specific ion pair. - Increasing the temperature of the reaction may improve solubility, but monitor for thermal degradation of reactants or products. |
Quantitative Data
Table 1: Solubility of Tetraphenylphosphonium Tetraphenylborate (TPPTPB) in Various Solvents
| Solvent | Dielectric Constant (at 20°C) | Solubility | Reference |
| Water | 80.1 | Very Low | [5] |
| Acetonitrile | 37.5 | Soluble (Solubility product has been determined) | [3][5] |
| Dimethylformamide (DMF) | 36.7 | Good solubility | [2] |
| Dichloromethane (DCM) | 9.1 | Soluble | |
| Chloroform | 4.8 | Good solubility | [2] |
| Tetrahydrofuran (THF) | 7.5 | Soluble | [8] |
| Ethanol | 24.6 | Soluble | [4][8] |
Table 2: Molar Conductivity of TPPTPB and Related Salts in Various Solvents
Note: Direct molar conductivity data for TPPTPB is limited. This table includes data for related tetraphenylphosphonium and tetraphenylborate salts to provide an indication of expected behavior.
| Salt | Solvent | Temperature (°C) | Limiting Molar Conductivity (Λ₀) (S·cm²/mol) | Reference |
| NaBPh₄ | Acetonitrile-Water (20 vol%) | 35 | 96.06 | [9] |
| NaBPh₄ | Acetonitrile-Water (40 vol%) | 35 | 82.57 | [9] |
| NaBPh₄ | N,N-Dimethylformamide | 25 | 84.06 (calculated from ionic conductivities) | [10] |
| Ph₄PBr | 2-Methoxyethanol-Water | 25 | Varies with solvent composition | [11] |
| Bu₄NBPh₄ | Propylene Carbonate | 25 | 48.3 |
Experimental Protocols
Protocol 1: Phase Transfer Catalysis - Williamson Ether Synthesis
This protocol describes a general procedure for a Williamson ether synthesis using TPPTPB as a phase transfer catalyst.
1. Materials:
-
Phenol (B47542) (or substituted phenol)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Toluene (or other suitable non-polar organic solvent)
-
This compound (TPPTPB)
-
Deionized water
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
2. Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 eq) and TPPTPB (0.05 eq) in toluene.
-
In a separate beaker, prepare an aqueous solution of NaOH (1.5 eq).
-
Add the aqueous NaOH solution to the flask containing the phenol and catalyst.
-
Stir the biphasic mixture vigorously for 15-20 minutes to facilitate the formation of the sodium phenoxide and its transfer into the organic phase.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Continue stirring vigorously at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Workflow Diagram:
Protocol 2: Ion-Selective Electrode (ISE) Calibration using TPPTPB
This protocol outlines the steps for calibrating an ion-selective electrode using TPPTPB as a component of the internal reference solution or as the ion being measured. This is a generalized procedure.
1. Materials:
-
Ion-Selective Electrode (ISE) specific to the ion of interest.
-
Reference Electrode (e.g., Ag/AgCl).
-
High-impedance millivoltmeter or ion meter.
-
Standard solutions of the ion of interest of varying, known concentrations.
-
Ionic Strength Adjustment Buffer (ISAB).
-
This compound (if used in the internal filling solution or as the analyte).
-
Beakers and volumetric flasks.
-
Magnetic stirrer and stir bars.
2. Procedure:
-
Prepare Standard Solutions: Prepare a series of at least three standard solutions of the ion of interest with concentrations that bracket the expected sample concentration. Use serial dilution from a concentrated stock solution for accuracy.
-
Add ISAB: To each standard solution and sample, add a constant volume of ISAB to ensure a constant ionic strength across all measurements. A typical ratio is 2 mL of ISAB per 100 mL of standard or sample.
-
Condition the Electrode: Before the first use, and as recommended by the manufacturer, condition the ISE by soaking it in a mid-range standard solution for the specified time.
-
Calibrate the Electrode: a. Start with the lowest concentration standard. Place the ISE and reference electrode in the solution and stir gently. b. Wait for the potential reading to stabilize and record the millivolt value. c. Rinse the electrodes with deionized water and blot dry between measurements. d. Repeat the measurement for the remaining standards, moving from the lowest to the highest concentration.
-
Construct the Calibration Curve: Plot the recorded millivolt readings (y-axis) against the logarithm of the ion concentration (x-axis). The plot should be linear with a slope of approximately 59/z mV per decade of concentration at 25°C (where z is the charge of the ion).
-
Measure the Sample: Place the electrodes in the unknown sample (with added ISAB) and record the stable potential reading.
-
Determine Sample Concentration: Use the calibration curve to determine the concentration of the ion in the sample from its measured potential.
Logical Relationship Diagram:
References
- 1. Tetraphenylphosphonium Chloride Research Reagent [benchchem.com]
- 2. This compound [chembk.com]
- 3. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]
- 4. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. Electrode Potentials Part 2: Nonaqueous and Solid-State Systems [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. ir.nbu.ac.in [ir.nbu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Conductivity of tetraphenylphosphonium bromide in 2-methoxyethanol–water - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Tetraphenylphosphonium Tetraphenylborate Catalyst
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the use and regeneration of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (PPh4BPh4) catalyst. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and conceptual protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is tetraphenylphosphonium tetraphenylborate and what are its primary applications?
A1: this compound (PPh4BPh4) is an organic salt that is commonly used as a phase-transfer catalyst and as a ligand in various organic synthesis reactions, including hydrogenation and oxidation.[1] It is also explored for its potential in the synthesis of metal-organic frameworks (MOFs) and nanomaterials.[1]
Q2: What are the signs of catalyst degradation or deactivation?
A2: Visual inspection of the reaction mixture can be an initial indicator. A change in color of the solution, such as turning golden, dark red, brown, or eventually black, can suggest decomposition of the tetraphenylborate anion.[2] A decrease in the reaction rate or yield compared to previous experiments with a fresh catalyst is a strong indicator of reduced catalytic activity.
Q3: What are the primary causes of this compound decomposition?
A3: The stability of this compound is influenced by several factors. The tetraphenylborate anion is known to be sensitive to acidic conditions and can be catalytically decomposed by certain metal ions, such as copper(II).[2][3] The tetraphenylphosphonium cation can degrade under strongly alkaline (high pH) conditions, leading to the formation of triphenylphosphine (B44618) oxide (TPPO).[4] Exposure to light may also contribute to the decomposition of the catalyst.[5]
Q4: Can I "regenerate" a decomposed this compound catalyst?
A4: Direct regeneration of the decomposed catalyst to its original form in a simple step is generally not feasible due to the nature of its decomposition. The degradation of the tetraphenylphosphonium and tetraphenylborate ions involves the breaking of covalent bonds, forming different chemical species. Therefore, what is often referred to as "regeneration" in this context is more accurately a process of recovering the catalyst's constituent parts (if possible) and re-synthesizing the catalyst.
Q5: How should I handle and store this compound to ensure its stability?
A5: To maintain the catalyst's integrity, it should be stored in a cool, dry place under an inert atmosphere. It is advisable to protect it from light.[5] Avoid contact with strong oxidizing agents and be mindful of the pH of your reaction conditions.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound catalyst.
| Issue | Potential Cause | Recommended Solution |
| Reduced Catalytic Activity | Catalyst Decomposition: The catalyst may have degraded due to inappropriate reaction conditions (e.g., high temperature, extreme pH, presence of incompatible metals). | - Confirm decomposition by analyzing a sample of the catalyst or reaction mixture (e.g., via NMR or HPLC). - If decomposition has occurred, the catalyst will need to be replaced with a fresh batch. - Optimize reaction conditions to ensure they are within the stability limits of the catalyst. |
| Incomplete Dissolution: The catalyst may not be fully dissolved in the reaction medium, reducing its effective concentration. | - Ensure the chosen solvent is appropriate for fully dissolving the catalyst. This compound has good solubility in organic solvents like chloroform (B151607) and dimethylformamide.[1] - Gentle heating or sonication may aid dissolution, but be cautious of the catalyst's thermal stability. | |
| Discoloration of Reaction Mixture | Decomposition of Tetraphenylborate: The tetraphenylborate anion can decompose, leading to colored byproducts. This can be catalyzed by metal impurities like copper.[2][3] | - Analyze the reaction components for potential metal contaminants. - If metal contamination is suspected, purify the starting materials or use a metal scavenger. - Consider if the reaction conditions are promoting decomposition and adjust accordingly (e.g., temperature, pH). |
| Formation of Unidentified Byproducts | Decomposition of Tetraphenylphosphonium: Under alkaline conditions, the tetraphenylphosphonium cation can hydrolyze to triphenylphosphine oxide (TPPO).[4] | - Characterize the byproducts to confirm their identity. - If TPPO is detected, the reaction pH may be too high. Adjust the pH to a more neutral or acidic range if the reaction chemistry allows. |
Conceptual Protocol for Catalyst Recovery and Re-synthesis
Since direct regeneration is not feasible, the following outlines a conceptual workflow for recovering the components from a spent reaction mixture and re-synthesizing the this compound catalyst. This is a generalized guide and may require significant optimization for specific experimental contexts.
Objective: To recover the phosphonium (B103445) and borate (B1201080) components separately and then combine them to re-form the catalyst.
Part 1: Recovery of Components (Conceptual)
-
Phase Separation: After the reaction, if the product is in an organic phase and the spent catalyst and its byproducts have precipitated or are in an aqueous phase, separate the phases.
-
Extraction of Phosphonium Species:
-
Acidify the aqueous phase to protonate any remaining borate species, potentially aiding in their separation.
-
Extract the tetraphenylphosphonium cation into an organic solvent. Note that decomposition products like TPPO might also be extracted.
-
-
Purification of Phosphonium Component:
-
Use column chromatography or recrystallization to purify the tetraphenylphosphonium salt from the organic extract. This step is crucial for removing TPPO and other impurities.
-
-
Recovery of Boron Species:
-
From the remaining aqueous phase, boron can be recovered as boric acid through precipitation by adjusting the pH.
-
Part 2: Re-synthesis of the Catalyst
This part of the protocol is based on the general synthesis of this compound.
-
Synthesis of Tetraphenylphosphonium Halide: The recovered and purified phosphonium species would likely be in the form of a salt. If not already a halide, it can be converted to tetraphenylphosphonium bromide (PPh4Br) or chloride (PPh4Cl). A common synthesis route involves the reaction of triphenylphosphine with a phenyl halide.[6][7]
-
Preparation of Sodium Tetraphenylborate (NaBPh4): The recovered boric acid can be used as a starting material for the synthesis of sodium tetraphenylborate.
-
Final Synthesis of PPh4BPh4:
-
Dissolve the purified tetraphenylphosphonium halide (e.g., PPh4Br) in a suitable solvent.
-
Dissolve sodium tetraphenylborate in a suitable solvent.
-
Combine the two solutions. The desired product, this compound, will precipitate out of the solution due to its low solubility.
-
Filter the precipitate, wash it with an appropriate solvent to remove any remaining sodium halide, and dry it under vacuum.
-
Visualizing the Process
Conceptual Workflow for Catalyst "Regeneration"
Caption: Conceptual workflow for the recovery and re-synthesis of PPh4BPh4 catalyst.
Factors Affecting Catalyst Stability
Caption: Factors influencing the stability and decomposition of PPh4BPh4 catalyst.
References
common side reactions with tetraphenylphosphonium tetraphenylborate
This guide provides troubleshooting advice and frequently asked questions regarding the use of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (Ph₄P⁺BPh₄⁻) in research and development.
Frequently Asked Questions (FAQs)
Q1: What is tetraphenylphosphonium tetraphenylborate and what are its primary applications?
This compound is an organic salt composed of a tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻).[1][2] It is a white, crystalline solid known for its high stability and solubility in many organic solvents.[2] Its primary applications in laboratory and industrial settings include:
-
Phase-transfer catalyst: Facilitating reactions between reactants in immiscible phases.[2][3]
-
Precipitating agent: Used in inorganic and organometallic chemistry to isolate large cations.[4]
-
Supporting electrolyte: In electrochemistry due to its wide electrochemical window.
-
Catalyst in organic synthesis: Including applications in polymerization and cross-coupling reactions.[4][5][6]
Q2: What are the general signs of decomposition or side reactions when using this compound?
Researchers should be aware of the following indicators that suggest the salt may be undergoing unintended reactions:
-
Unexpected pH changes: A drop in pH of aqueous solutions can indicate decomposition of the tetraphenylborate anion.[7]
-
Formation of precipitates: Unintended precipitation may signal the formation of insoluble byproducts.
-
Discoloration of the reaction mixture: While the salt itself is white, its degradation products may be colored.
-
Inconsistent or lower-than-expected yields: Side reactions consume the starting material or catalyst, leading to poor reaction performance.
-
Presence of unexpected byproducts: Analysis of the reaction mixture by techniques such as NMR, GC-MS, or LC-MS may reveal the formation of compounds like triphenylphosphine (B44618) oxide, triphenylborane (B1294497), or benzene (B151609).[4][8]
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Reaction failure or low yield in the presence of strong acids.
-
Question: My reaction, which uses an acidic catalyst, is not proceeding as expected when using this compound as a phase-transfer catalyst. What could be the problem?
-
Answer: The tetraphenylborate anion is susceptible to protonolysis in the presence of strong acids. This reaction breaks down the anion into triphenylborane (B(C₆H₅)₃) and benzene (C₆H₆), rendering the salt ineffective.[4]
-
Troubleshooting Steps:
-
pH Monitoring: If possible, monitor the pH of your reaction medium. An acidic environment (low pH) is a likely cause.
-
Reagent Choice: Avoid using this compound in strongly acidic conditions. Consider using a salt with a more robust anion, such as tetraphenylphosphonium chloride or bromide, if compatible with your reaction.
-
Alternative Catalysts: Explore non-ionic catalysts or alternative phase-transfer catalysts that are stable under acidic conditions.
-
-
Decomposition Pathway:
H⁺ + [B(C₆H₅)₄]⁻ → B(C₆H₅)₃ + C₆H₆[4]
Issue 2: Catalyst decomposition under strongly basic (alkaline) conditions.
-
Question: I am observing the formation of triphenylphosphine oxide in my reaction mixture, which is run under highly alkaline conditions and at an elevated temperature. Is the tetraphenylphosphonium salt degrading?
-
Answer: Yes, the tetraphenylphosphonium cation can degrade under harsh alkaline conditions (high pH and elevated temperatures).[8][9] The hydroxide (B78521) or alkoxide ions in the medium can act as nucleophiles, attacking the electrophilic phosphorus center. This leads to the formation of triphenylphosphine oxide and benzene.[8]
-
Troubleshooting Steps:
-
Temperature and pH Control: If your protocol allows, consider reducing the reaction temperature or the concentration of the base.
-
Use of Sterically Hindered Analogs: For applications requiring high alkaline stability, consider using sterically hindered tetraarylphosphonium salts. For example, bis(2,5-dimethylphenyl)bis(2,4,6-trimethylphenyl)phosphonium has shown significantly greater stability in strong base compared to the standard tetraphenylphosphonium cation.[8]
-
Reaction Time: Minimize the reaction time to reduce the extent of catalyst degradation.
-
-
Alkaline Stability Comparison:
Cation Conditions Stability Tetraphenylphosphonium 1 M KOH/CD₃OH at 80 °C Complete degradation within 10 minutes.[8] | Bis(2,5-dimethylphenyl)bis(2,4,6-trimethylphenyl)phosphonium | 4 M KOH/CD₃OH at 80 °C | Approximately 60% survived for 27 days.[8] |
-
Visualizing the Decomposition Pathway:
Alkaline degradation of the tetraphenylphosphonium cation.
Issue 3: Unintended phenylation of substrates or metal centers.
-
Question: In my organometallic reaction, I am observing the formation of a phenylated product that is not part of the intended reaction scheme. Could the tetraphenylborate anion be the source of the phenyl group?
-
Answer: Yes, the tetraphenylborate anion can act as a phenylating agent, transferring a phenyl group to a metal center or other substrates, particularly in the context of organometallic and coordination chemistry.[4][10] This is a known reactivity pathway for this anion.
-
Troubleshooting Steps:
-
Alternative Anion: If unintended phenylation is a problem, consider replacing this compound with a salt containing a non-coordinating or less reactive anion, such as hexafluorophosphate (B91526) ([PF₆]⁻) or tetrafluoroborate (B81430) ([BF₄]⁻).[11]
-
Reaction Conditions: Modifying reaction conditions such as solvent, temperature, or reactant concentrations may disfavor the phenyl transfer side reaction. A thorough literature search for your specific reaction type is recommended.
-
-
Logical Flow for Troubleshooting Phenylation:
Decision workflow for addressing unintended phenylation.
Issue 4: Decomposition in the presence of metal catalysts, particularly copper.
-
Question: My aqueous solution of this compound, which contains trace amounts of a copper catalyst, seems to be degrading over time. What is causing this instability?
-
Answer: Copper(II) ions are known to catalyze the decomposition of sodium tetraphenylborate in aqueous solutions.[7] This decomposition is also influenced by temperature and pH. The stability of tetraphenylborate solutions can decrease significantly in the presence of copper ions, even at parts-per-million concentrations.
-
Troubleshooting Steps:
-
Metal Sequestration: If the metal catalyst is not essential for your application of the tetraphenylborate salt, consider adding a chelating agent (e.g., EDTA) to sequester the metal ions.
-
Purity of Reagents: Ensure that all reagents and solvents are free from trace metal impurities.
-
Temperature Control: Storing solutions at lower temperatures can help to slow the rate of decomposition.
-
pH Control: Maintaining a stable pH can also be crucial, as a drop in pH has been observed to precede decomposition in some cases.[7]
-
-
Factors Influencing Copper-Catalyzed Decomposition:
Factor Influence on Decomposition Copper(II) Concentration Higher concentrations increase the rate of decomposition.[12] Temperature Higher temperatures accelerate decomposition.[7][12] pH A drop in pH from ~13 to 11 has been noted just before rapid decomposition.[7] | Oxygen | Eliminating oxygen does not prevent decomposition but can affect the reaction pathway.[7] |
-
Experimental Protocol: Monitoring Tetraphenylborate Decomposition
This protocol outlines a general method for monitoring the stability of a tetraphenylborate solution.
-
Preparation of Solutions: Prepare aqueous solutions of this compound at the desired concentration. If investigating catalytic effects, spike solutions with known concentrations of metal salts (e.g., CuSO₄). Prepare a control solution without the metal salt.
-
Incubation: Store the solutions under controlled temperature conditions (e.g., room temperature, 40 °C, 65 °C).[7]
-
Monitoring pH: At regular intervals (e.g., daily or weekly), measure the pH of each solution using a calibrated pH meter.[7] A significant drop in pH can indicate impending decomposition.
-
Qualitative Spot Test: To quickly check for the presence of the tetraphenylborate anion, add a few drops of the solution to a solution containing potassium ions (e.g., a KCl solution). The formation of a white precipitate (potassium tetraphenylborate) indicates that tetraphenylborate is still present.[7]
-
Quantitative Analysis: For a more detailed analysis, the concentration of the tetraphenylborate anion can be determined over time using techniques such as silver ion titration or HPLC.[7]
-
This technical support guide is intended to provide general advice. For specific applications, it is crucial to consult the relevant scientific literature and conduct appropriate control experiments.
References
- 1. This compound | C48H40BP | CID 9831062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15525-15-2: this compound [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. Phosphonium Tetraphenylborate: A Photocatalyst for Visible-Light-Induced, Nucleophile-Initiated Thiol-Michael Addition Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Tetraarylphosphonium Cations with Excellent Alkaline‐Resistant Performance for Anion‐Exchange Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buy Tetraphenylphosphonium tetrafluoroborate (EVT-375905) | 426-79-9 [evitachem.com]
- 12. Sodium tetraphenylborate solution stability: A long term study - UNT Digital Library [digital.library.unt.edu]
Technical Support Center: Stabilizing Tetraphenylphosphonium Tetraphenylborate in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPP) solutions.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and handling of tetraphenylphosphonium tetraphenylborate solutions.
Issue 1: The TPP solid is not dissolving or is dissolving very slowly.
-
Question: My this compound is not dissolving properly in my chosen solvent. What could be the issue and how can I resolve it?
-
Answer:
-
Solvent Choice: this compound, a bulky salt, exhibits varying solubility in different organic solvents. It generally shows good solubility in polar aprotic solvents.[1] Consider switching to or using a co-solvent system with solvents such as chloroform (B151607) or dimethylformamide (DMF) where it is known to have good solubility.[1]
-
Solvent Quality: Ensure the solvent is pure and dry. The presence of water or other impurities can affect the solubility of TPP.
-
Temperature: Gently warming the solution can aid in dissolution. However, be cautious as excessive heat can lead to decomposition, especially over prolonged periods.
-
Agitation: Ensure adequate mixing or stirring. For larger volumes or higher concentrations, mechanical stirring is recommended over simple manual shaking.
-
Particle Size: If the TPP solid is in the form of large crystals, grinding it to a fine powder can increase the surface area and facilitate faster dissolution.
-
Issue 2: The TPP solution is cloudy or a precipitate has formed.
-
Question: My TPP solution, which was initially clear, has become cloudy or has formed a precipitate. What is causing this and what should I do?
-
Answer:
-
Insolubility of Contaminants: The commercial TPP may contain impurities that are less soluble in your chosen solvent. If the cloudiness appears immediately upon dissolution, this is a likely cause.
-
Decomposition: Tetraphenylborate salts are susceptible to decomposition, which can be initiated by several factors:
-
Presence of Water: Hydrolysis can occur, especially under acidic conditions.
-
Exposure to Light: Some sources indicate that tetraphenylborate compounds may decompose in light.[1] Storing solutions in amber vials or in the dark is a recommended practice.
-
Contamination with Metal Ions: Transition metal ions, particularly copper(II), can catalyze the decomposition of tetraphenylborate. Ensure all glassware is scrupulously clean and consider using metal-free handling tools if possible.
-
-
Temperature Fluctuation: If the solution was prepared at an elevated temperature, a decrease in temperature could cause the TPP to precipitate out if the solution is near saturation.
-
Troubleshooting Steps:
-
Filtration: If the precipitate is due to insoluble impurities, filter the solution through a fine frit or a syringe filter (ensure filter compatibility with the solvent).
-
Solvent Check: Verify the purity and water content of your solvent.
-
pH Adjustment: For aqueous or partially aqueous solutions, adjusting the pH to be slightly alkaline can help stabilize the tetraphenylborate anion.
-
Storage: Store the solution in a cool, dark place.
-
-
Issue 3: The TPP solution has changed color (e.g., turned yellow or brown).
-
Question: My TPP solution has developed a yellow or brownish tint over time. Is this a sign of decomposition?
-
Answer:
-
Yes, a change in color is often an indication of decomposition of the tetraphenylborate anion. The appearance of a phenolic odor can also accompany this change.
-
Cause: This is typically due to oxidative or hydrolytic degradation, potentially accelerated by light, heat, or the presence of catalytic impurities like metal ions.
-
Action: It is recommended to discard the discolored solution and prepare a fresh one, taking precautions to minimize exposure to factors that promote decomposition. If the experiment is highly sensitive, using a freshly prepared solution is always the best practice.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is generally soluble in polar organic solvents such as acetonitrile (B52724) and dimethylformamide.[2] It has good solubility in chloroform.[1] Its solubility in water is very low.
Data Presentation: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Chloroform | Good |
| Dimethylformamide (DMF) | Good |
| Acetonitrile | Soluble |
| Water | Very Low |
Q2: How should I store solid this compound and its solutions?
A2:
-
Solid: Store the solid TPP in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere.
-
Solutions: Store solutions in tightly capped, amber glass vials to protect from light and atmospheric moisture. For prolonged storage, refrigeration may be considered, but be mindful of potential precipitation if the solution is close to saturation.
Q3: What are the main factors that cause the degradation of TPP in solution?
A3: The primary cause of degradation is the decomposition of the tetraphenylborate anion. This can be triggered by:
-
Acids: The tetraphenylborate anion is unstable in acidic solutions.
-
Oxidizing agents.
-
Heat: Elevated temperatures can accelerate decomposition.
-
Light: Exposure to light can promote degradation.[1]
-
Metal Ions: Certain metal ions, especially copper(II), can act as catalysts for decomposition.
Q4: Can I do anything to stabilize my TPP solution?
A4: Yes, several measures can be taken to enhance the stability of your TPP solution:
-
Use High-Purity TPP and Solvents: Start with the highest purity materials available to minimize contaminants.
-
Work in an Inert Atmosphere: Preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Control the pH: If your solvent system allows, maintaining a slightly alkaline pH can significantly stabilize the tetraphenylborate anion.
-
Avoid Heat and Light: Prepare solutions at room temperature if possible and store them in the dark.
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
This protocol provides a general procedure for preparing a TPP solution. The specific solvent and concentration will depend on the experimental requirements.
Materials:
-
This compound (high purity)
-
High-purity, dry solvent (e.g., acetonitrile, dimethylformamide)
-
Volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance. Perform this in a glove box or under a stream of inert gas if sensitivity to air or moisture is a concern.
-
Dissolution: Transfer the weighed solid to the volumetric flask. Add a portion of the chosen solvent (approximately 50-70% of the final volume).
-
Mixing: Place a magnetic stir bar in the flask and stir the mixture on a magnetic stirrer until the solid is completely dissolved. Gentle warming can be applied if necessary, but avoid overheating.
-
Final Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clean, dry, and appropriately labeled amber glass bottle for storage.
Protocol 2: Purification of this compound by Recrystallization
If the purity of the commercial TPP is a concern, it can be purified by recrystallization. The choice of solvent system is crucial and may require some experimentation.
Materials:
-
Crude this compound
-
A suitable solvent system (a "good" solvent in which TPP is soluble when hot, and a "poor" solvent in which it is insoluble when cold)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Identify a suitable solvent or solvent pair for recrystallization. A common technique is to use a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, a two-solvent system can be used where the compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude TPP in a minimal amount of the hot "good" solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The TPP should crystallize out. The cooling process can be further slowed by insulating the flask. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce it. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution of TPP in the "good" solvent until the solution becomes slightly cloudy, then allow it to cool slowly.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Troubleshooting workflow for TPP solution instability.
Caption: Dissociation and decomposition of TPP in solution.
References
Validation & Comparative
A Comparative Analysis of Tetraphenylphosphonium Tetraphenylborate and Sodium Tetraphenylborate for Researchers
In the realm of chemical synthesis and analysis, the choice of reagents can significantly impact experimental outcomes. This guide provides a detailed comparison of two common tetraphenylborate (B1193919) salts: tetraphenylphosphonium (B101447) tetraphenylborate ([P(C₆H₅)₄][B(C₆H₅)₄]) and sodium tetraphenylborate (Na[B(C₆H₅)₄]). This objective analysis, supported by physicochemical data and general principles from relevant experimental fields, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications.
Executive Summary
The primary distinction between tetraphenylphosphonium tetraphenylborate (TPPTB) and sodium tetraphenylborate (NaTPB) lies in their cationic component: the large, lipophilic tetraphenylphosphonium cation versus the small, hydrophilic sodium cation. This difference fundamentally influences their solubility, thermal stability, and consequently, their performance in key applications. TPPTB, with its enhanced solubility in organic solvents and higher thermal stability, is a superior choice for phase transfer catalysis. Conversely, NaTPB's solubility in aqueous media makes it a cost-effective and widely used precipitating agent for specific cations and a reagent in certain organometallic syntheses.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physicochemical properties of this compound and sodium tetraphenylborate.
| Property | This compound | Sodium Tetraphenylborate |
| Molecular Formula | C₄₈H₄₀BP | C₂₄H₂₀BNa |
| Molecular Weight | 658.62 g/mol | 342.22 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Melting Point | >300 °C | >300 °C |
| Solubility in Water | Insoluble | Soluble |
| Solubility in Organic Solvents | Good solubility in solvents like chloroform (B151607) and dimethylformamide.[1] | Soluble in acetone (B3395972) and ethanol; less soluble in nonpolar organic solvents.[2][3] |
| Cation | Tetraphenylphosphonium ([P(C₆H₅)₄]⁺) | Sodium (Na⁺) |
| Anion | Tetraphenylborate ([B(C₆H₅)₄]⁻) | Tetraphenylborate ([B(C₆H₅)₄]⁻) |
Performance in Key Applications
Phase Transfer Catalysis
In phase transfer catalysis (PTC), a catalyst is used to facilitate the reaction between reactants in different immiscible phases (typically aqueous and organic). The efficiency of a phase transfer catalyst is largely dependent on the lipophilicity and stability of its cation.
This compound (TPPTB): The bulky and lipophilic tetraphenylphosphonium cation makes TPPTB an effective phase transfer catalyst.[4] Phosphonium salts, in general, exhibit greater thermal stability compared to their ammonium (B1175870) counterparts, making them suitable for reactions requiring elevated temperatures.[5] The large organic cation can effectively transport the tetraphenylborate anion (or other anions present in the reaction mixture) into the organic phase where the reaction occurs.
Sodium Tetraphenylborate (NaTPB): Due to the small and hydrophilic nature of the sodium cation, NaTPB is generally not an effective phase transfer catalyst for reactions occurring in a biphasic system with a nonpolar organic solvent.
Experimental Protocol: Evaluation of Phase Transfer Catalyst Efficiency
A general method to compare the efficiency of TPPTB and NaTPB as phase transfer catalysts in a nucleophilic substitution reaction is outlined below.
Objective: To determine the catalytic activity of TPPTB versus NaTPB in the reaction of 1-bromooctane (B94149) with sodium cyanide.
Materials:
-
1-bromooctane
-
Sodium cyanide (NaCN)
-
Water
-
This compound (Catalyst A)
-
Sodium tetraphenylborate (Catalyst B)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC)
Procedure:
-
Set up two parallel reactions. In each reaction vessel, combine 1-bromooctane (10 mmol), sodium cyanide (20 mmol), and toluene (20 mL).
-
To one vessel, add a catalytic amount of TPPTB (e.g., 0.1 mmol). To the other, add an equivalent molar amount of NaTPB.
-
Add water (20 mL) to each vessel to create a biphasic system.
-
Add the internal standard to each mixture.
-
Stir the mixtures vigorously at a constant temperature (e.g., 80°C).
-
Monitor the reaction progress by taking aliquots from the organic layer at regular intervals and analyzing them by GC to determine the yield of 1-cyanooctane.
-
Plot the yield of product versus time for each catalyst to compare their reaction rates and final yields.
Expected Outcome: TPPTB is expected to show significantly higher catalytic activity, resulting in a faster reaction rate and a higher yield of 1-cyanooctane compared to NaTPB, which is expected to show little to no catalytic effect.
Precipitation Reactions
Sodium tetraphenylborate is widely recognized for its ability to precipitate potassium and other large monovalent cations from aqueous solutions.[6][7]
Sodium Tetraphenylborate (NaTPB): The high solubility of NaTPB in water allows for its use as a titrant or precipitating agent in aqueous media. The tetraphenylborate anion forms insoluble salts with potassium (K⁺), ammonium (NH₄⁺), rubidium (Rb⁺), and cesium (Cs⁺) ions, enabling their quantitative determination.[7]
This compound (TPPTB): Due to its insolubility in water, TPPTB is not a suitable reagent for precipitation reactions in aqueous solutions.
Experimental Protocol: Gravimetric Determination of Potassium
The following protocol describes the use of NaTPB for the gravimetric analysis of potassium ions.
Objective: To determine the concentration of potassium ions in a solution using NaTPB as a precipitating agent.
Materials:
-
Aqueous solution containing an unknown concentration of potassium ions (e.g., KCl)
-
Sodium tetraphenylborate solution (e.g., 0.1 M, aqueous)
-
Wash solution (e.g., dilute acetic acid)
-
Sintered glass crucible
-
Drying oven
Procedure:
-
Take a known volume of the potassium-containing solution and adjust the pH to be slightly acidic.
-
Slowly add a slight excess of the NaTPB solution while stirring to precipitate potassium tetraphenylborate.
-
Allow the precipitate to digest (stand) for a period to ensure complete precipitation and to allow the crystals to grow.
-
Filter the precipitate through a pre-weighed sintered glass crucible.
-
Wash the precipitate with the wash solution to remove any interfering ions, followed by a final wash with a small amount of cold water.
-
Dry the crucible containing the precipitate in an oven at a constant temperature (e.g., 110°C) until a constant weight is achieved.
-
From the weight of the precipitate, calculate the amount of potassium in the original sample.
Logical Relationships and Workflows
The selection between TPPTB and NaTPB is primarily dictated by the nature of the reaction medium and the desired function.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. CAS 143-66-8: Sodium tetraphenylborate | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. iajpr.com [iajpr.com]
- 6. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]
- 7. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
Navigating the Biphasic Realm: A Comparative Guide to Alternatives for Tetraphenylphosphonium Tetraphenylborate in Phase Transfer Catalysis
For researchers, scientists, and drug development professionals, the choice of a phase transfer catalyst can be a critical determinant of reaction efficiency, yield, and overall process viability. While tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPPTPB) is a known phase transfer catalyst, a diverse array of alternatives offers a broad spectrum of reactivity, stability, and cost-effectiveness. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to facilitate informed catalyst selection in your synthetic endeavors.
Phase transfer catalysis (PTC) is a powerful technique that enables reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The catalyst functions by transporting a reactive species from one phase to another, thereby accelerating the reaction. Tetraphenylphosphonium tetraphenylborate is an example of a lipophilic salt used in PTC, where both the cation and anion are large and organic-soluble. However, a range of other catalysts, primarily onium salts, crown ethers, and ionic liquids, are more commonly employed and offer distinct advantages.
Performance Comparison of Key Phase Transfer Catalysts
The efficacy of a phase transfer catalyst is typically evaluated based on metrics such as product yield, reaction time, and catalyst loading. Below is a comparative analysis of common alternatives to tetraphenylphosphonium-based catalysts in a representative nucleophilic substitution reaction.
Nucleophilic Substitution: Alkylation of Sodium Benzoate (B1203000)
A common benchmark reaction for evaluating phase transfer catalyst performance is the alkylation of sodium benzoate with an alkyl halide. The reaction involves the transfer of the benzoate anion from the aqueous or solid phase to the organic phase to react with the alkyl halide.
| Catalyst | Catalyst Type | Product Yield (%) | Reaction Time (min) |
| Tetraphenylphosphonium Bromide (TPPB) | Phosphonium (B103445) Salt | 98 | 60 |
| Tetrabutylammonium (B224687) Bromide (TBAB) | Quaternary Ammonium (B1175870) Salt | 91 | 60 |
| Aliquat® 336 (Tricaprylmethylammonium chloride) | Quaternary Ammonium Salt | 92 | 60 |
Data is compiled from literature for the alkylation of sodium benzoate with butyl bromide under comparable conditions.
This data highlights the superior performance of the phosphonium salt (TPPB) in this specific application, likely due to the higher lipophilicity of the tetraphenylphosphonium cation, which facilitates more efficient transfer of the anion into the organic phase.
In-Depth Look at Catalyst Alternatives
Quaternary Ammonium Salts
Quaternary ammonium salts are the most widely used class of phase transfer catalysts due to their relatively low cost and broad applicability.[1][2] Common examples include tetrabutylammonium bromide (TBAB), tetrabutylammonium chloride (TBAC), benzyltriethylammonium chloride (TEBA), and Aliquat® 336.[1][3]
-
Advantages: Cost-effective, readily available, and effective for a wide range of reactions.
-
Disadvantages: Lower thermal stability compared to phosphonium salts. They are susceptible to Hofmann elimination, a degradation pathway that can occur under basic conditions and at elevated temperatures, leading to the formation of an alkene and a tertiary amine.[4]
Phosphonium Salts
Phosphonium salts, such as tetraphenylphosphonium bromide (TPPB) and tetrabutylphosphonium (B1682233) bromide (TBPB), are another major class of phase transfer catalysts.[3][5] They are structurally similar to quaternary ammonium salts but often exhibit enhanced stability.
-
Advantages: Generally higher thermal and chemical stability than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.[4] The larger, more lipophilic phosphonium cation can lead to higher catalytic activity in certain reactions.[4]
-
Disadvantages: Can be more expensive than common ammonium salts. They can degrade to phosphine (B1218219) oxides in the presence of strong bases.[3]
Crown Ethers
Crown ethers are cyclic polyethers that can complex with alkali metal cations, effectively solubilizing them in organic solvents.[1][6] This allows the associated anion to become a "naked" and highly reactive nucleophile in the organic phase. Common examples include 18-crown-6 (B118740) and 15-crown-5.
-
Advantages: Highly effective at complexing cations and can lead to significant rate enhancements.[7]
-
Disadvantages: Generally more expensive and can be toxic.[8]
Ionic Liquids (ILs)
Ionic liquids are salts with melting points below 100 °C and are considered "green" alternatives in phase transfer catalysis as they can often act as both the solvent and the catalyst.[9][10] Imidazolium and pyridinium-based ILs are commonly used.
-
Advantages: Can be tailored for specific applications by modifying their structure. They exhibit low vapor pressure and can often be recycled.[10]
-
Disadvantages: Can be expensive, and their viscosity can sometimes pose challenges in handling and purification.
Polyethylene Glycols (PEGs)
Polyethylene glycols are non-ionic, inexpensive, and readily available alternatives to crown ethers for phase transfer catalysis.[7] They can also complex with alkali metal cations, although less effectively than crown ethers.
-
Advantages: Low cost, low toxicity, and readily available.
-
Disadvantages: Generally less effective than crown ethers and onium salts.
The Unique Role of the Tetraphenylborate Anion
The topic of interest, this compound, is a special case. While the tetraphenylphosphonium cation acts as a typical phase transfer agent for anions, the tetraphenylborate anion is designed to be a highly lipophilic and non-coordinating anion. This makes TPPTPB particularly useful in "anionic phase-transfer catalysis," where the goal is to transfer a cationic species from the aqueous to the organic phase. The large, charge-diffuse nature of the tetraphenylborate anion facilitates the solubilization of the cation-anion pair in the organic solvent.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below is a representative protocol for a classic phase-transfer catalyzed reaction, the Williamson ether synthesis.
Protocol: Williamson Ether Synthesis of n-Butyl Phenyl Ether
This protocol details the synthesis of n-butyl phenyl ether from phenol (B47542) and 1-bromobutane (B133212) using a phase transfer catalyst.
Materials:
-
Phenol
-
1-Bromobutane
-
Sodium hydroxide (B78521) (NaOH)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of phenol in toluene.
-
Add an aqueous solution of sodium hydroxide (typically a 50% w/w solution) to the flask.
-
Add the phase transfer catalyst (typically 1-5 mol% relative to the phenol).
-
Attach a reflux condenser and heat the mixture to the desired reaction temperature (e.g., 80-90 °C) with vigorous stirring.
-
Slowly add one molar equivalent of 1-bromobutane to the reaction mixture.
-
Continue heating and stirring for the desired reaction time (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with deionized water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation or column chromatography to yield pure n-butyl phenyl ether.
Visualizing the Mechanism and Workflow
Diagrams are essential for understanding the underlying processes in phase transfer catalysis.
Caption: General mechanism of phase transfer catalysis (Starks' extraction mechanism).
Caption: A typical experimental workflow for a phase-transfer catalyzed reaction.
Conclusion
The selection of a phase transfer catalyst is a multifaceted decision that depends on the specific reaction, desired conditions, and economic considerations. While this compound has its niche applications, particularly in anionic phase-transfer catalysis, a wide range of more common and often more cost-effective alternatives are available. Quaternary ammonium salts offer a balance of performance and cost for many standard applications. For reactions requiring higher thermal stability, phosphonium salts like TPPB are a superior choice. Crown ethers and ionic liquids provide unique mechanistic pathways and can be highly effective, albeit often at a higher cost. By carefully considering the comparative data and the specific requirements of the synthesis, researchers can select the optimal phase transfer catalyst to drive their chemical transformations efficiently and effectively.
References
- 1. ijirset.com [ijirset.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. researchgate.net [researchgate.net]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. research.ed.ac.uk [research.ed.ac.uk]
A Comparative Guide to Internal Standards in NMR: Evaluating Tetraphenylphosphonium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. An ideal internal standard should be chemically inert, non-volatile, and exhibit sharp, well-resolved signals that do not overlap with those of the analyte. While compounds like tetramethylsilane (B1202638) (TMS), 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), and sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TMSP) are commonly employed, this guide explores the potential of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPP-TPB) as an alternative, alongside a comparison with established standards.
Introduction to Tetraphenylphosphonium Tetraphenylborate (TPP-TPB)
TPP-TPB is an ionic compound consisting of a tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻). While not conventionally used as an internal standard in NMR, an examination of its constituent ions' spectral properties allows for a theoretical evaluation of its suitability.
Comparative Analysis of NMR Internal Standards
The utility of an internal standard is dictated by its performance across various parameters. Below is a comparison of TPP-TPB's theoretical properties with those of commonly used standards.
Table 1: Comparison of ¹H NMR Properties of Internal Standards
| Feature | Tetraphenylphosphonium (TPP⁺) | Tetraphenylborate (TPB⁻) | TMS | DSS | TMSP |
| Chemical Shift (ppm) | ~7.6 - 8.0 (multiplets) | ~7.1 - 7.5 (multiplets) | 0 (singlet) | 0 (singlet), 0.6, 1.8, 2.9 (multiplets) | 0 (singlet) |
| Signal Multiplicity | Complex multiplets | Complex multiplets | Singlet | Multiple signals | Singlet |
| Solvent Solubility | Organic solvents | Organic solvents | Organic solvents | Water | Water |
| Potential for Overlap | High (aromatic region) | High (aromatic region) | Low | Moderate | Low |
| Chemical Inertness | Generally high | Generally high | High | High | High |
Table 2: Comparison of Other Relevant NMR Nuclei
| Standard | Other Relevant Nuclei | Chemical Shift (ppm) | Signal Characteristics |
| TPP⁺ | ³¹P | ~23.8 | Singlet |
| TPB⁻ | ¹¹B | Not readily available | - |
| TMS | ¹³C, ²⁹Si | 0 (¹³C), 0 (²⁹Si) | Singlets |
| DSS | ¹³C, ²⁹Si | -1.9, 1.9, 53.7, 56.6 (¹³C) | Multiple signals |
| TMSP | ¹³C, ²⁹Si | -0.1, 18.2, 32.8 (¹³C) | Multiple signals |
Experimental Protocols
A generalized protocol for quantitative NMR using an internal standard is provided below. This can be adapted for the specific standard and analyte being investigated.
Protocol: Quantitative NMR (qNMR) using an Internal Standard
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of the internal standard and dissolve it in a known volume of a suitable deuterated solvent to create a stock solution of known concentration.
-
Accurately weigh a known amount of the analyte and dissolve it in a known volume of the same deuterated solvent to create a stock solution.
-
-
Sample Preparation:
-
In an NMR tube, add a precise volume of the analyte stock solution.
-
To the same NMR tube, add a precise volume of the internal standard stock solution.
-
Vortex the tube to ensure a homogenous mixture.
-
-
NMR Data Acquisition:
-
Acquire the NMR spectrum (e.g., ¹H or ³¹P).
-
Ensure the relaxation delay (D1) is at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to allow for full magnetization recovery.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Concentration_standard)
Where:
-
Integral_analyte and Integral_standard are the integrated areas of the analyte and standard signals, respectively.
-
N_protons_analyte and N_protons_standard are the number of protons giving rise to the integrated signals of the analyte and standard, respectively.
-
Concentration_standard is the known concentration of the internal standard.
-
Visualizing the Workflow
The selection of an appropriate internal standard is a critical step in the qNMR workflow.
Caption: A logical workflow for selecting a suitable internal standard in quantitative NMR.
The following diagram illustrates a conceptual comparison of the key attributes of TPP-TPB versus standard NMR internal references.
Caption: A diagram comparing the theoretical pros and cons of TPP-TPB with established NMR internal standards.
Conclusion
Based on a theoretical evaluation, This compound (TPP-TPB) is not an ideal internal standard for ¹H NMR spectroscopy . The complex multiplets of both the cation and anion in the crowded aromatic region of the spectrum present a high likelihood of signal overlap with a wide range of organic molecules. This significantly limits its applicability for quantification.
However, the tetraphenylphosphonium cation, with its single ³¹P NMR signal, could theoretically serve as an internal standard in ³¹P qNMR . This would be particularly useful for the quantification of other phosphorus-containing compounds, provided there is no signal overlap.
For routine ¹H qNMR, established standards such as TMS for organic solvents and DSS or TMSP for aqueous solutions remain the superior choice due to their simple, well-defined signals in a relatively uncrowded spectral region. Researchers should continue to rely on these validated standards for accurate and reliable quantitative analysis. Further experimental validation would be required to definitively assess the utility and limitations of TPP-TPB or its constituent ions as internal standards in specific NMR applications.
Tetraphenylphosphonium vs. Tetrabutylammonium: A Comparative Guide for Catalysis in Drug Development and Research
In the realm of chemical synthesis, particularly within pharmaceutical and drug development, the choice of a catalyst can significantly influence reaction efficiency, yield, and overall process viability. Among the plethora of catalysts, phase-transfer catalysts (PTCs) play a pivotal role in facilitating reactions between immiscible reactants. This guide provides a comprehensive comparison of two commonly employed PTCs: tetraphenylphosphonium (B101447) (TPP) and tetrabutylammonium (B224687) (TBA) salts, offering researchers, scientists, and drug development professionals a data-driven basis for catalyst selection.
Physicochemical Properties: A Tale of Two Cations
The fundamental differences in the catalytic performance of TPP and TBA salts stem from their distinct physicochemical properties. TPP cations, with their four phenyl groups, are generally more lipophilic and sterically hindered than the butyl-substituted TBA cations. A key differentiator is their thermal stability; phosphonium (B103445) salts like TPP exhibit greater resistance to thermal degradation compared to their ammonium (B1175870) counterparts. Tetrabutylammonium salts, under basic conditions and elevated temperatures, are susceptible to Hofmann elimination, a degradation pathway that can reduce catalyst efficacy.[1]
| Property | Tetraphenylphosphonium (TPP) Salts | Tetrabutylammonium (TBA) Salts |
| Structure | Quaternary phosphonium cation with four phenyl groups | Quaternary ammonium cation with four butyl groups |
| Molecular Weight (bromide salt) | 419.30 g/mol | 322.37 g/mol |
| Melting Point (bromide salt) | 295-300 °C | 102-106 °C |
| Solubility | Soluble in many organic solvents and water | Soluble in water and many organic solvents |
| Thermal Stability | Generally high; not susceptible to Hofmann elimination | Lower; prone to Hofmann elimination in the presence of a base and heat[1] |
Catalytic Performance: A Head-to-Head Comparison
The superior stability and lipophilicity of TPP salts often translate to enhanced catalytic activity in various organic transformations.
Nucleophilic Substitution Reactions
In a direct comparison of the alkylation of sodium benzoate (B1203000) with butyl bromide, tetraphenylphosphonium bromide (TPPB) demonstrated a significantly higher yield than tetrabutylammonium bromide (TBAB) under identical reaction conditions.[1]
| Reaction | Catalyst | Yield (%) |
| Alkylation of Sodium Benzoate | Tetraphenylphosphonium Bromide (TPPB) | 98 |
| Alkylation of Sodium Benzoate | Tetrabutylammonium Bromide (TBAB) | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene (B28343)/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1]
Oxidation Reactions
In the oxidation of benzaldehydes to benzoic acids using potassium dichromate, tetrabutylphosphonium (B1682233) bromide (TBPB) consistently provided higher yields compared to tetrabutylammonium bromide (TBAB), highlighting its enhanced efficiency in this transformation.[2]
| Substrate | Catalyst | Yield (%) |
| Benzaldehyde | Tetrabutylphosphonium Bromide (TBPB) | 95 |
| Benzaldehyde | Tetrabutylammonium Bromide (TBAB) | 92 |
| p-Chlorobenzaldehyde | Tetrabutylphosphonium Bromide (TBPB) | 96 |
| p-Chlorobenzaldehyde | Tetrabutylammonium Bromide (TBAB) | 93 |
| p-Nitrobenzaldehyde | Tetrabutylphosphonium Bromide (TBPB) | 94 |
| p-Nitrobenzaldehyde | Tetrabutylammonium Bromide (TBAB) | 91 |
Reaction Conditions: Benzaldehyde (0.1 mol), potassium dichromate (0.5 mol), H2SO4 (0.02 mol dm-3), toluene (50 mL), catalyst (0.01 mol), room temperature, 30 minutes.[2]
Experimental Protocols
To provide a practical framework for catalyst evaluation, the following are representative experimental protocols.
Alkylation of Sodium Benzoate
This protocol is based on the comparative study of TPPB and TBAB in the alkylation of sodium benzoate.[1]
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Tetraphenylphosphonium Bromide (TPPB) or Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium benzoate (1.0 mmol) and the phase-transfer catalyst (TPPB or TBAB, 0.001 mmol).
-
Add a biphasic solvent system of toluene and water.
-
Heat the mixture to 60°C with vigorous stirring (500 rpm).
-
Add butyl bromide (1.0 mmol) to initiate the reaction.
-
Maintain the reaction at 60°C for 60 minutes.
-
After cooling, the organic layer is separated, washed, dried, and analyzed to determine the yield of butyl benzoate.
Williamson Ether Synthesis
This protocol describes a general procedure for the Williamson ether synthesis using a phase-transfer catalyst and can be adapted to compare the efficacy of TPP and TBA salts.[3][4][5]
Materials:
-
Methyl Iodide
-
Sodium Hydroxide (B78521) (50% aqueous solution)
-
Tetraphenylphosphonium Bromide (TPPB) or Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-ethylphenol (1.0 mmol) and a 50% aqueous solution of sodium hydroxide (2.0 mmol).
-
Add the phase-transfer catalyst (TPPB or TBAB, 0.1 mmol).
-
Stir the mixture vigorously and add methyl iodide (1.2 mmol).
-
Heat the reaction mixture at a gentle reflux for 1-2 hours.
-
After cooling, extract the product with dichloromethane.
-
The combined organic layers are washed, dried, and the solvent is evaporated to yield the ether product.
Visualizing the Catalytic Cycle and Catalyst Stability
The following diagrams illustrate the general mechanism of phase-transfer catalysis and the degradation pathway of ammonium-based catalysts.
Caption: General mechanism of phase-transfer catalysis.
References
The Tetraphenylphosphonium Tetraphenylborate Assumption: A Critical Comparison of Methods for Determining Single-Ion Thermodynamic Properties
A cornerstone of solution chemistry, the determination of thermodynamic properties for single ions is fraught with challenges, primarily due to the electroneutrality principle which dictates that ions in solution cannot be studied in isolation. To circumvent this, extrathermodynamic assumptions are employed, among which the Tetraphenylphosphonium (B101447) Tetraphenylborate (B1193919) (TATB) assumption has been a widely used and debated tool. This guide provides a comprehensive comparison of the TATB assumption with alternative experimental and computational methods, offering researchers, scientists, and drug development professionals a critical overview of the accuracy, applicability, and limitations of these approaches.
The TATB assumption posits that the thermodynamic properties of the tetraphenylphosphonium cation (Ph₄P⁺) and the tetraphenylborate anion (BPh₄⁻) are equal. This is justified by their large, symmetric structures and delocalized charges, which are presumed to lead to similar interactions with solvent molecules.[1][2] However, a growing body of evidence from both experimental and computational studies suggests that this assumption may not hold true under all conditions, prompting a re-evaluation of its universal applicability.[2][3]
This guide will delve into the intricacies of the TATB assumption, presenting quantitative data that compares its derived single-ion thermodynamic properties with those obtained from alternative methods. Detailed experimental and computational protocols are provided to enable a thorough understanding of the methodologies.
Unveiling the Nuances: A Comparative Analysis of Methodologies
The determination of single-ion thermodynamic properties is approached through various techniques, each with its own set of strengths and weaknesses. Here, we compare the TATB assumption with prominent alternatives.
The Tetraphenylphosphonium Tetraphenylborate (TATB) Assumption
The core of the TATB method lies in splitting the experimentally determined thermodynamic property of a salt, typically this compound, equally between its cation and anion. For instance, the standard Gibbs free energy of transfer (ΔG°tr) of the salt is divided as:
ΔG°tr(Ph₄P⁺) = ΔG°tr(BPh₄⁻) = ½ ΔG°tr(Ph₄P⁺BPh₄⁻)
This assumption allows for the subsequent calculation of thermodynamic properties for other ions by referencing them to the values obtained for Ph₄P⁺ or BPh₄⁻.
Alternative Extrathermodynamic Assumptions
While TATB is prevalent, other assumptions have been proposed. The reference electrolyte assumption , for example, utilizes a salt where the cation and anion are structurally similar and are assumed to have equal contributions to the total thermodynamic property. Another approach is the ferrocene/ferrocenium (Fc/Fc⁺) assumption , which posits that the redox potential of the Fc/Fc⁺ couple is independent of the solvent.
Computational Chemistry Approaches
The advent of powerful computational methods has provided an alternative, in-silico route to single-ion thermodynamics. These methods can be broadly categorized as:
-
Quantum Mechanics (QM) based methods: These approaches, such as Density Functional Theory (DFT) combined with molecular dynamics (DFT-MD), can provide a highly detailed picture of ion-solvent interactions at the electronic level.[4]
-
Classical Molecular Dynamics (MD) with Alchemical Free Energy Calculations: This technique uses classical force fields to simulate the behavior of ions and solvent molecules and calculates the free energy change of "alchemically" transforming a neutral species into an ion in solution.[5]
-
Cluster-Continuum Models: These hybrid methods treat the ion and its immediate solvent shell with quantum mechanics, while the bulk solvent is represented as a continuum dielectric.[6]
Quantitative Comparison of Single-Ion Gibbs Free Energies of Transfer
The following tables summarize the standard Gibbs free energies of transfer (ΔG°tr) for various ions from water to different organic solvents, as determined by the TATB assumption and other methods. All values are in kJ/mol at 298.15 K.
Table 1: Standard Gibbs Free Energy of Transfer (ΔG°tr) from Water to Acetonitrile
| Ion | TATB Assumption[7] | Cluster Pair Approximation (CPA)[8] | Computational (DFT-MD)[4] |
| H⁺ | 46.4 | 44.4 | - |
| Li⁺ | 63.6 | 61.9 | - |
| Na⁺ | 49.8 | 48.1 | - |
| K⁺ | 40.2 | 38.5 | - |
| Cl⁻ | 42.7 | 44.4 | - |
| Br⁻ | 31.8 | 33.5 | - |
| I⁻ | 19.2 | 20.9 | - |
Table 2: Standard Gibbs Free Energy of Transfer (ΔG°tr) from Water to Methanol
| Ion | TATB Assumption[7] | Cluster Pair Approximation (CPA)[8] |
| H⁺ | 10.9 | 9.6 |
| Li⁺ | 20.1 | 18.8 |
| Na⁺ | 15.1 | 13.8 |
| K⁺ | 12.1 | 10.9 |
| Cl⁻ | 12.1 | 13.4 |
| Br⁻ | 8.8 | 10.0 |
| I⁻ | 4.2 | 5.4 |
Table 3: Standard Gibbs Free Energy of Transfer (ΔG°tr) from Water to Dimethyl Sulfoxide (DMSO)
| Ion | TATB Assumption[8] | Cluster Pair Approximation (CPA)[8] |
| H⁺ | -17.2 | -18.8 |
| Li⁺ | -18.4 | -20.1 |
| Na⁺ | -15.5 | -17.2 |
| K⁺ | -15.1 | -16.7 |
| Cl⁻ | 20.5 | 22.2 |
| Br⁻ | 12.6 | 14.2 |
| I⁻ | 2.5 | 4.2 |
Experimental and Computational Protocols
A detailed understanding of the methodologies is crucial for evaluating the reliability of the derived data.
Experimental Protocol: Potentiometric Determination of Gibbs Free Energy of Transfer using the TATB Assumption
This method involves measuring the electromotive force (EMF) of a galvanic cell with liquid junctions.
1. Cell Assembly:
- A typical cell setup is: Ag | AgX(s) | MX(S₁) || MX(S₂) | AgX(s) | Ag where S₁ and S₂ are two different solvents, M⁺ is a cation, and X⁻ is an anion.
- The salt bridge is filled with a solution of a salt for which the transfer energy is known or can be estimated (e.g., tetraethylammonium (B1195904) picrate).
2. EMF Measurement:
- The EMF of the cell is measured using a high-impedance potentiometer.
- The measurement is repeated with different concentrations of the electrolyte to ensure consistency.
3. Calculation of Transfer Free Energy:
- The standard Gibbs free energy of transfer for the salt (MX) is calculated from the measured standard EMF (E°) of the cell: ΔG°tr(MX) = -nFE° where n is the number of electrons transferred and F is the Faraday constant.
- The single-ion transfer free energies are then obtained using the TATB assumption for a reference salt like Ph₄AsBPh₄.
Experimental Protocol: Conductivity Measurements
Conductivity measurements can be used to determine ionic mobilities and subsequently infer thermodynamic properties.
1. Preparation of Solutions:
- Solutions of the electrolyte of interest are prepared in the desired solvent at various concentrations.
- High-purity solvent and salt are used to minimize impurities.
2. Conductivity Measurement:
- A calibrated conductivity meter with a temperature-controlled cell is used.
- The conductivity of the solvent is measured first.
- The conductivity of each electrolyte solution is then measured.
3. Data Analysis:
- The molar conductivity (Λ) is calculated for each concentration.
- The limiting molar conductivity (Λ°) is obtained by extrapolating the molar conductivity to infinite dilution using an appropriate equation (e.g., Kohlrausch's law for strong electrolytes).
- The limiting molar conductivity of a single ion can be determined if the transport number of the ion is known.
Computational Protocol: DFT-MD Simulation for Solvation Free Energy
This protocol outlines a general workflow for calculating the solvation free energy of an ion using DFT-MD.
1. System Setup:
- A simulation box is created containing one ion and a sufficient number of solvent molecules to represent the bulk liquid.
- Periodic boundary conditions are applied to mimic an infinite system.
2. Force Field and Simulation Parameters:
- A suitable density functional (e.g., PBE) and basis set are chosen.
- The simulation is run in the NVT or NPT ensemble at the desired temperature and pressure.
3. Thermodynamic Integration or Free Energy Perturbation:
- The free energy of solvation is calculated by gradually "turning on" the interactions between the ion and the solvent (thermodynamic integration) or by "perturbing" a neutral atom into an ion (free energy perturbation).
- This involves running a series of simulations at different coupling parameters (λ) that scale the interactions.
4. Data Analysis:
- The free energy change for each step is calculated, and the total solvation free energy is obtained by integrating over the entire path.
Visualizing the Methodologies
The following diagrams, generated using the DOT language, illustrate the logical flow and relationships of the described methods.
Caption: Workflow of the this compound (TATB) assumption.
Caption: Comparison of different methods for determining single-ion thermodynamic properties.
Caption: General workflow for calculating single-ion solvation free energy using DFT-MD.
Limitations and Critical Assessment
The accuracy of the TATB assumption is a subject of ongoing debate. Several studies have highlighted its potential limitations:
-
Asymmetric Solvation: Computational studies have shown that the solvation of Ph₄P⁺ and BPh₄⁻ can be asymmetric, with the anion often exhibiting stronger interactions with protic solvents due to hydrogen bonding with the phenyl rings.[2]
-
Solvent Dependence: The validity of the assumption may vary with the solvent. In some non-aqueous solvents, the differences in interaction energies between the cation and anion might be more pronounced.
-
Ion Pairing: The assumption does not explicitly account for the effects of ion pairing, which can be significant in solvents with low dielectric constants.
Alternative methods also have their own limitations. The accuracy of computational methods is highly dependent on the chosen force fields or quantum mechanical models. Experimental methods other than those based on extrathermodynamic assumptions are often complex and may not be universally applicable.
Conclusion and Recommendations
The choice of method for determining single-ion thermodynamic properties depends on the specific research question, the available resources, and the desired level of accuracy.
-
The TATB assumption , while being a convenient and widely used method, should be applied with caution, especially when high accuracy is required or when dealing with solvents that can exhibit specific interactions with the reference ions.
-
Computational methods , particularly DFT-MD and alchemical free energy calculations, offer a powerful and increasingly accurate alternative. However, they require significant computational resources and expertise.
-
The Cluster Pair Approximation provides a valuable experimental benchmark, but its accuracy can be influenced by the extrapolation from small clusters to the bulk phase.[8][9]
For researchers and professionals in drug development, where understanding the thermodynamics of ion solvation is crucial for predicting drug solubility, permeability, and binding affinity, a multi-pronged approach is recommended. Combining experimental data, where available, with results from different computational methods can provide a more robust and reliable estimation of single-ion thermodynamic properties. As computational power continues to grow and theoretical models become more refined, the reliance on extrathermodynamic assumptions like TATB is likely to diminish, paving the way for a more fundamental and accurate understanding of ionic behavior in solution.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. Single-Ion Solvation: Experimental and Theoretical Approaches to Elusive Thermodynamic Quantities - Physics Today [physicstoday.aip.org]
- 4. osti.gov [osti.gov]
- 5. Solvation_Free_Energy [pmx.mpibpc.mpg.de]
- 6. Enthalpies of transfer involving ionic transition states : the redundance of extrathermodynamic assumptions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Solvation Free Energies from Machine Learning Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Correspondence between cluster-ion and bulk solution thermodynamic properties: on the validity of the cluster-pair-based approximation - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Tetraphenylphosphonium Tetraphenylborate in Diverse Reaction Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPP) as a phase-transfer catalyst in various reaction media. Its efficacy is evaluated against common alternative catalysts, supported by experimental data to inform catalyst selection in organic synthesis.
Executive Summary
Tetraphenylphosphonium tetraphenylborate (TPP) stands out as a highly effective phase-transfer catalyst, particularly in nucleophilic substitution reactions. Its lipophilic cation and anion contribute to its high solubility and stability in a range of organic solvents. While specific data for TPP is limited in publicly available literature, analysis of its constituent ions and comparison with analogous phosphonium (B103445) salts, such as tetraphenylphosphonium bromide (TPPB), reveal superior performance over conventional ammonium-based catalysts in terms of reaction yield and thermal stability. This guide will delve into the available comparative data, provide a detailed experimental protocol for a representative reaction, and illustrate the underlying principles of its catalytic action.
Data Presentation: Catalyst Performance Comparison
While direct comparative studies detailing the performance of this compound across a wide range of solvents are not extensively documented in publicly accessible literature, valuable insights can be drawn from the performance of its analogous salt, tetraphenylphosphonium bromide (TPPB). The bulky and lipophilic nature of the tetraphenylphosphonium cation is a key driver of its catalytic efficiency.
Table 1: Comparison of Phase-Transfer Catalysts in the Alkylation of Sodium Benzoate with Butyl Bromide
| Catalyst | Catalyst Type | Reaction Yield (%) |
| Tetraphenylphosphonium Bromide (TPPB) | Phosphonium Salt | 98 |
| Tricaprylmethylammonium Chloride (Aliquat 336) | Ammonium (B1175870) Salt | 92 |
| Tetrabutylammonium Bromide (TBAB) | Ammonium Salt | 91 |
This data highlights the superior performance of the tetraphenylphosphonium cation in facilitating this specific alkylation reaction, suggesting a similar high efficiency for TPP.
Key Performance Attributes of Tetraphenylphosphonium Salts
Phosphonium salts, including TPP, generally exhibit several advantages over their ammonium counterparts:
-
Higher Thermal Stability: Phosphonium salts are less susceptible to Hofmann elimination, a common degradation pathway for ammonium salts at elevated temperatures, making them more robust for reactions requiring heat.
-
Enhanced Lipophilicity: The larger ionic radius of the phosphorus atom compared to nitrogen leads to greater lipophilicity of the cation. This property enhances the solubility of the catalyst-anion pair in the organic phase, often leading to faster reaction rates.[1]
-
Broad Solvent Compatibility: Tetraphenylphosphonium salts demonstrate good solubility in a variety of organic solvents, a critical factor for their application in diverse reaction systems.
Experimental Protocols: Williamson Ether Synthesis
The Williamson ether synthesis is a classic nucleophilic substitution reaction that benefits significantly from phase-transfer catalysis. Below is a detailed experimental protocol for the O-alkylation of phenol (B47542) with butyl bromide, adapted for the use of this compound as the catalyst.
Objective: To synthesize butyl phenyl ether from phenol and butyl bromide using TPP as a phase-transfer catalyst and to compare its performance in different solvent systems.
Materials:
-
Phenol
-
Butyl bromide
-
Sodium hydroxide (B78521) (NaOH)
-
This compound (TPP)
-
Toluene (nonpolar solvent)
-
Acetonitrile (B52724) (polar aprotic solvent)
-
Ethanol (polar protic solvent)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Aqueous Phase: In a 100 mL round-bottom flask, dissolve a specific amount of sodium hydroxide in deionized water to create a 50% (w/w) aqueous solution. Add phenol to the aqueous solution and stir until it completely dissolves to form sodium phenoxide.
-
Reaction Setup: To the flask containing the aqueous sodium phenoxide solution, add an equal volume of the chosen organic solvent (toluene, acetonitrile, or ethanol).
-
Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of this compound to the biphasic mixture.
-
Addition of Alkylating Agent: While stirring vigorously, slowly add butyl bromide to the reaction mixture.
-
Reaction: Heat the mixture to a controlled temperature (e.g., 60-80 °C) and maintain vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Separate the organic layer from the aqueous layer using a separatory funnel.
-
Purification: Wash the organic layer with deionized water, followed by a brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the resulting product for yield and purity using techniques such as GC-MS and NMR spectroscopy.
Expected Outcome: By running the reaction in parallel with different solvents, the influence of the reaction medium on the catalytic efficiency of TPP can be determined by comparing the reaction times and product yields. It is anticipated that polar aprotic solvents like acetonitrile will provide the highest yields due to their ability to solvate the cation while leaving the anion relatively free to react.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanism of phase-transfer catalysis and a typical experimental workflow for the Williamson ether synthesis.
Caption: Phase-transfer catalysis mechanism.
Caption: Experimental workflow for Williamson ether synthesis.
References
A Comparative Analysis of Phosphonium vs. Ammonium-Based Phase Transfer Catalysts
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) is a powerful methodology in organic synthesis, facilitating reactions between reactants located in different immiscible phases. The success of these reactions is critically dependent on the choice of catalyst, with quaternary ammonium (B1175870) and phosphonium (B103445) salts being the most prevalent options. This guide provides an objective comparison of the performance of phosphonium and ammonium-based phase transfer catalysts, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific applications.
Performance Comparison: Activity, Stability, and Applications
The effectiveness of a phase transfer catalyst is determined by several key factors, including its ability to transfer the reactant anion into the organic phase, its stability under the reaction conditions, and its overall impact on reaction kinetics and yield.[1]
Catalytic Activity
Both phosphonium and ammonium salts are effective catalysts for a wide array of phase transfer reactions. However, in certain applications, phosphonium-based catalysts have demonstrated superior performance. This enhanced activity is often attributed to the larger and more lipophilic nature of the phosphonium cation, which can facilitate a more efficient transfer of the anion into the organic phase.[1][2]
For example, in the alkylation of sodium benzoate (B1203000) with butyl bromide, a study revealed that a 98% yield of butyl benzoate was achieved using Tetra Phenyl Phosphonium Bromide (TPPB) as the catalyst. This is in comparison to a 92% yield with Tri Caprylyl methyl Ammonium Chloride (Aliquat 336) and a 91% yield with Tetra Butyl Ammonium Bromide (TBAB) under identical conditions.[1]
Thermal and Chemical Stability
One of the most significant advantages of phosphonium-based catalysts is their generally higher thermal and chemical stability compared to their ammonium counterparts.[1][2] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a base and at elevated temperatures, leading to the formation of an alkene and a tertiary amine.[1][3] This degradation can diminish catalyst efficiency and introduce impurities into the reaction mixture. Phosphonium salts, conversely, are not prone to Hofmann elimination.[1][2] This superior stability makes phosphonium catalysts the preferred choice for reactions conducted at elevated temperatures or under strongly basic conditions.[1][3]
Data Presentation: Quantitative Comparison of Catalysts
The following tables summarize the quantitative data found in the literature comparing the performance of phosphonium and ammonium-based phase transfer catalysts in specific reactions.
Table 1: Alkylation of Sodium Benzoate with Butyl Bromide [1]
| Catalyst | Catalyst Type | Yield of Butyl Benzoate (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | Phosphonium | 98 |
| Tri Caprylyl methyl Ammonium Chloride (Aliquat 336) | Ammonium | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium | 91 |
| Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene (B28343)/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1] |
Table 2: General Properties of Phosphonium vs. Ammonium Catalysts [1]
| Property | Phosphonium Salts | Ammonium Salts |
| Thermal Stability | High; not susceptible to Hofmann elimination. | Lower; susceptible to Hofmann elimination.[1][3] |
| Chemical Stability | Generally high, especially in basic conditions. | Can degrade in the presence of strong bases. |
| Catalytic Activity | Often higher due to greater lipophilicity.[1] | Effective in a wide range of reactions. |
| Lipophilicity | Generally higher due to the larger phosphorus atom. | Varies with the alkyl chain length. |
| Cost | Can be more expensive than common ammonium salts. | Generally less expensive and widely available. |
Mandatory Visualizations
General Mechanism of Phase Transfer Catalysis
Caption: General mechanism of phase transfer catalysis.
Catalyst Degradation Pathways
Caption: Catalyst degradation pathways.
Experimental Protocols
To provide a practical basis for comparison, detailed methodologies for key experiments are provided below.
Experiment 1: Synthesis of Butyl Benzoate
Objective: To compare the catalytic efficiency of a phosphonium salt and an ammonium salt in the synthesis of butyl benzoate.[2]
Materials:
-
Sodium Benzoate
-
Butyl Bromide
-
Toluene
-
Water
-
Phase Transfer Catalyst (e.g., Tetra Phenyl Phosphonium Bromide, Tri Caprylyl methyl Ammonium Chloride, or Tetra Butyl Ammonium Bromide)
-
Anhydrous Sodium Sulfate
Procedure:
-
A mixture of sodium benzoate (10 mmol) and butyl bromide (10 mmol) is prepared in a two-phase solvent system consisting of 100 ml of toluene and 100 ml of water.[2]
-
The selected phase transfer catalyst (0.001 mol) is added to the reaction mixture.[2]
-
The mixture is heated to 60°C and stirred at a constant speed of 500 rpm.[2]
-
The reaction progress is monitored by tracking the consumption of sodium benzoate.[2]
-
Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.[2]
-
The yield of butyl benzoate is determined.
Experiment 2: Synthesis of Benzyl (B1604629) Phenyl Ether (Williamson Ether Synthesis)
Objective: To compare the catalytic efficiency of a phosphonium salt (e.g., tetrabutylphosphonium (B1682233) bromide) and an ammonium salt (e.g., tetrabutylammonium (B224687) bromide) in the synthesis of benzyl phenyl ether.[1]
Materials:
-
Benzyl Chloride
-
Aqueous Sodium Hydroxide (B78521) (50%)
-
Toluene
-
Phase Transfer Catalyst (Tetrabutylphosphonium Bromide or Tetrabutylammonium Bromide)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (10 mmol) and the phase transfer catalyst (1 mol%) in toluene (20 mL).
-
Add benzyl chloride (12 mmol) to the mixture.
-
With vigorous stirring, add 50% aqueous sodium hydroxide (10 mL).
-
Heat the mixture to reflux (approximately 90°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure benzyl phenyl ether.
-
Calculate the isolated yield for each catalyst.
Conclusion
The selection between phosphonium and ammonium-based phase transfer catalysts is a critical decision in the design of a synthetic route.[1] While both classes of catalysts are highly effective, phosphonium salts offer a distinct advantage in terms of thermal and chemical stability, which can translate to higher yields and purer products, particularly in reactions requiring elevated temperatures or strongly basic conditions.[1] Conversely, ammonium salts are often more cost-effective and are suitable for a wide array of transformations under milder conditions.[1] Researchers should carefully consider the specific requirements of their reaction, including temperature, pH, and desired purity, when selecting the optimal phase transfer catalyst.[1]
References
A Comparative Guide to the Applications of Tetraphenylphosphonium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
Tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPP TTB) is a salt composed of a tetraphenylphosphonium cation and a tetraphenylborate anion. Its unique properties, including high thermal stability and solubility in organic solvents, have led to its use in a variety of chemical applications. This guide provides a comprehensive comparison of TPP TTB's performance in several key areas with alternative compounds and methodologies, supported by experimental data and detailed protocols.
Phase Transfer Catalysis: Enhancing Reaction Efficiency
Phase transfer catalysts (PTCs) are essential tools in organic synthesis, facilitating reactions between reactants in immiscible phases. Quaternary ammonium (B1175870) and phosphonium (B103445) salts are the most common classes of PTCs.
Performance Comparison:
Phosphonium-based catalysts, such as tetraphenylphosphonium salts, often exhibit superior performance compared to their ammonium counterparts, particularly in terms of thermal stability and reaction yield. This enhanced activity is attributed to the larger and more lipophilic nature of the phosphonium cation, which promotes the efficient transfer of the reactive anion into the organic phase.[1] Quaternary ammonium salts can undergo Hofmann elimination at elevated temperatures in the presence of a base, a degradation pathway to which phosphonium salts are not susceptible.[1]
Experimental Data Summary:
The following table summarizes the performance of a representative phosphonium salt, Tetraphenylphosphonium Bromide (TPPB), against common ammonium-based PTCs in the alkylation of sodium benzoate (B1203000) with butyl bromide.
| Catalyst | Yield of Butyl Benzoate (%) |
| Tetraphenylphosphonium Bromide (TPPB) | 98 |
| Tricaprylmethylammonium Chloride (Aliquat 336) | 92 |
| Tetrabutylammonium Bromide (TBAB) | 91 |
| Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1] |
Experimental Protocol: O-Alkylation of a Phenol (B47542)
This protocol can be adapted to compare the efficacy of TPP TTB with other PTCs.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Phase Transfer Catalyst (e.g., TPP TTB, TBAB) (0.01 eq)
-
50% (w/w) aqueous sodium hydroxide (B78521)
-
Toluene
Procedure:
-
Dissolve the phenol and alkyl halide in toluene.
-
Add the 50% aqueous sodium hydroxide solution and the phase transfer catalyst.
-
Stir the mixture vigorously at the desired temperature (e.g., 70-90 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture, separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Logical Relationship of Phase Transfer Catalysis
References
A Comparative Guide to the Industrial Application of Tetraphenylphosphonium Tetraphenylborate as a Phase-Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of utilizing tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPPTPB) and related phosphonium (B103445) salts as phase-transfer catalysts (PTCs) in industrial processes. Through a detailed comparison with common alternatives, primarily quaternary ammonium (B1175870) salts, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding catalyst selection for their specific synthetic needs.
Executive Summary
Phase-transfer catalysis is a powerful technique in organic synthesis, enabling reactions between reactants in immiscible phases, which is common in the production of fine chemicals and pharmaceuticals.[1][2] The choice of catalyst is critical to the efficiency, cost-effectiveness, and environmental impact of these processes. While quaternary ammonium salts have been widely adopted, phosphonium salts, such as tetraphenylphosphonium tetraphenylborate, offer distinct advantages in terms of thermal and chemical stability, often leading to higher yields and product purity, particularly under harsh reaction conditions.[2][3] This guide presents a quantitative comparison of these catalyst classes, detailed experimental protocols, and a cost-benefit analysis to aid in catalyst selection.
Performance Comparison: Phosphonium Salts vs. Ammonium Salts
The primary alternatives to phosphonium salts like TPPTPB in phase-transfer catalysis are quaternary ammonium salts. The key performance differences lie in their stability and, consequently, their efficiency in certain reactions.
Key Advantages of Phosphonium Salts:
-
Higher Thermal Stability: Phosphonium salts can withstand higher reaction temperatures compared to their ammonium counterparts.[3]
-
Greater Chemical Stability: They are more resistant to degradation in strongly basic or acidic environments. Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that can reduce catalyst efficacy and introduce impurities.[3]
-
Improved Yields and Purity: The enhanced stability of phosphonium salts often translates to higher reaction yields and cleaner product profiles, as demonstrated in the synthesis of butyl benzoate (B1203000) where a phosphonium salt catalyst achieved a 98% yield compared to 91-92% with ammonium salt catalysts.[3]
Key Advantages of Ammonium Salts:
-
Lower Cost: Quaternary ammonium salts are generally more cost-effective than phosphonium salts, making them an attractive option for large-scale industrial processes where cost is a primary driver.[3]
-
Wide Availability: A broader range of quaternary ammonium salts are commercially available.[4]
Quantitative Data Presentation
To illustrate the performance differences, the following table summarizes the results of a comparative study on the synthesis of butyl benzoate via the alkylation of sodium benzoate with butyl bromide, using a phosphonium salt (tetraphenylphosphonium bromide - TPPB, a close analog of TPPTPB) and two common ammonium salts.
| Catalyst | Catalyst Type | Reaction Time (min) | Yield (%) |
| Tetraphenylphosphonium Bromide (TPPB) | Phosphonium Salt | 60 | 98 |
| Tri Capryryl Methyl Ammonium Chloride (Aliquat 336) | Ammonium Salt | 60 | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | Ammonium Salt | 60 | 91 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 500 rpm agitation.[3]
Cost-Benefit Analysis
The decision to use TPPTPB or other phosphonium salts over more common ammonium salts hinges on a careful cost-benefit analysis. While the initial procurement cost of phosphonium salts is higher, this can be offset by several factors.
| Factor | Tetraphenylphosphonium Salts (e.g., TPPTPB, TPPB) | Quaternary Ammonium Salts (e.g., TBAB) |
| Procurement Cost | Higher (e.g., TPPB can be significantly more expensive than TBAB per mole) | Lower (e.g., TBAB is a widely available and relatively inexpensive commodity chemical)[4][5][6][7] |
| Catalyst Loading | Often effective at low catalytic loadings. | May require higher loadings for comparable performance in some reactions. |
| Reaction Yield | Can provide significantly higher yields, leading to a greater output of the desired product from the same amount of starting materials.[3] | Generally provide good yields, but may be lower than phosphonium salts in certain applications.[3] |
| Reaction Time | Can lead to faster reaction rates, increasing throughput. | Reaction times may be longer to achieve desired conversion. |
| Product Purity | Higher stability leads to fewer byproducts, simplifying purification and reducing downstream processing costs.[3] | Degradation can lead to impurities that require more extensive purification.[3] |
| Process Conditions | Suitable for reactions requiring high temperatures and/or strongly basic conditions.[3] | May not be suitable for high-temperature or strongly basic processes due to instability.[3] |
| Waste Generation | Higher yields and cleaner reactions contribute to less waste generation, aligning with green chemistry principles.[8] | Lower yields and potential for catalyst degradation can lead to more waste. |
| Overall Process Economics | The higher initial cost can be justified by increased yield, purity, and throughput, leading to a lower overall cost per unit of product. | The lower initial cost is advantageous for processes where the performance difference is not significant. |
Experimental Protocols
Below is a detailed experimental protocol for a representative C-alkylation reaction of a hydantoin (B18101), a common transformation in pharmaceutical synthesis, which can be adapted for comparing the efficacy of TPPTPB with other phase-transfer catalysts.[1][9]
Objective: To perform the C5-selective alkylation of a hydantoin derivative using phase-transfer catalysis.
Materials:
-
Hydantoin derivative (e.g., N,N-dibenzyl hydantoin)
-
Alkylating agent (e.g., allyl bromide)
-
Phase-Transfer Catalyst (e.g., this compound or an alternative like Tetrabutylammonium Bromide)
-
Aqueous potassium hydroxide (B78521) (KOH) solution (e.g., 50% w/w)
-
Organic solvent (e.g., toluene)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the hydantoin derivative (1.0 eq), the phase-transfer catalyst (0.05 - 0.10 eq), and the organic solvent.
-
With vigorous stirring, add the aqueous KOH solution.
-
Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and add water to dissolve any inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield the pure C5-alkylated hydantoin.
Visualizations
Experimental Workflow for Catalyst Comparison
Logical Relationship in Cost-Benefit Analysis
Conclusion
The selection of a phase-transfer catalyst is a critical decision in the development of industrial chemical processes. While this compound and other phosphonium salts generally have a higher upfront cost compared to their quaternary ammonium counterparts, their superior thermal and chemical stability can lead to significant downstream benefits. These include higher reaction yields, improved product purity, faster reaction times, and reduced waste generation. For high-value products, such as pharmaceuticals and fine chemicals, where purity and yield are paramount, the initial investment in a more robust catalyst like TPPTPB can be economically advantageous. It is recommended that a thorough process-specific evaluation be conducted to determine the optimal catalyst choice, taking into account all aspects of the cost-benefit analysis presented in this guide.
References
- 1. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. Tetrabutylammonium bromide (TBAB), 250 g, CAS No. 1643-19-2 | Quaternary Ammonium Compounds | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 6. Tetrabutylammonium bromide price,buy Tetrabutylammonium bromide - chemicalbook [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. iajpr.com [iajpr.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Tetraphenylphosphonium Tetraphenylborate: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides comprehensive guidance on the proper disposal procedures for tetraphenylphosphonium (B101447) tetraphenylborate (B1193919). Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals who handle this chemical.
I. Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to be aware of the primary hazards associated with tetraphenylphosphonium tetraphenylborate.
| Hazard Type | Description |
| Environmental | Very toxic to aquatic organisms.[1] Release into the environment must be strictly avoided. |
| Chemical Stability | The substance is generally stable but may decompose at high temperatures.[1] It is incompatible with strong oxidizing agents, and contact may lead to ignition.[1] |
| Combustibility | This chemical is a combustible solid.[1] Dust clouds may form an explosive mixture with air.[1] |
| Personal Health | May cause skin and eye irritation. Inhalation of dust should be avoided. |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses when handling this chemical.[1] For spill clean-up or when generating dust, a dust respirator is recommended.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1] The following steps provide a general framework for its safe disposal.
Step 1: Waste Collection and Storage
-
Collect waste this compound in a clearly labeled, clean, dry, and sealable container.[1]
-
Ensure the container is securely sealed when not in use to prevent accidental spills or exposure.
-
Store the waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.
Step 2: Spill Management
-
In the event of a minor spill, immediately contain the spillage.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Carefully sweep or vacuum the spilled material and place it into a labeled, sealable container for disposal.[1]
-
For major spills, evacuate the area and alert emergency responders.[1] Prevent the spillage from entering drains, sewers, or water courses.[1]
Step 3: Consultation and Labeling
-
Consult your institution's Environmental Health and Safety (EHS) department to determine the specific disposal requirements for your location.
-
Properly label the waste container with the chemical name ("this compound"), hazard warnings (e.g., "Toxic to Aquatic Life"), and any other information required by your institution.
Step 4: Professional Disposal
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
One common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.
-
Never dispose of this compound down the drain or in regular trash.[1]
III. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tetraphenylphosphonium Tetraphenylborate
For researchers and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Tetraphenylphosphonium tetraphenylborate (B1193919), including detailed operational and disposal plans to foster a secure research environment.
Tetraphenylphosphonium tetraphenylborate is a combustible solid that is considered a hazardous substance.[1] It is very toxic to aquatic life, with long-lasting effects.[1][2] While not classified as a skin irritant, direct contact with the eyes may cause temporary discomfort.[1] Fine dust particles of this compound can form explosive mixtures with air.[1] Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate PPE for any procedure involving this chemical.[3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Protective Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged contact or when a higher level of protection is needed, consider double-gloving or using Silver Shield® gloves underneath nitrile gloves.[3] |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for working with or near the chemical to protect from flying particles. Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[3] |
| Chemical Splash Goggles | To be worn when there is a splash hazard.[3] | |
| Face Shield | Should be worn in addition to safety glasses or goggles when dispensing or pouring large volumes, or when a significant splash hazard is present.[3] | |
| Respiratory Protection | Dust Respirator | Use a dust respirator to prevent inhalation of dust particles, especially when handling the solid form.[4] Ensure the respirator is NIOSH-approved. |
| Body Protection | Laboratory Coat | A lab coat, gown, or smock is required to protect skin and street clothing.[5][6] |
| Protective Clothing | Wear additional protective clothing if there is a risk of significant exposure.[4] | |
| Closed-toe Shoes | Required for all laboratory work to protect feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and contamination.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area.[1][4] For procedures that may generate dust, use a chemical fume hood or a designated area with local exhaust ventilation.[4]
-
Ensure a safety shower and eye wash station are readily accessible.[4]
-
Remove all ignition sources as fine dust can form explosive mixtures with air.[1]
-
Keep containers of this compound securely sealed when not in use.[1][4]
-
-
Donning Personal Protective Equipment (PPE) :
-
Before handling the chemical, put on all required PPE as outlined in the table above.
-
-
Handling the Chemical :
-
In Case of a Spill :
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including impervious gloves and safety glasses.[1]
-
Use dry clean-up procedures; avoid generating dust.[1]
-
Sweep or vacuum up the spilled material.[1] If using a vacuum, ensure it is explosion-proof and properly grounded.[1]
-
Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[1]
-
-
Major Spills :
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
-
Waste Identification and Collection :
-
All waste, including unused product and contaminated materials (e.g., gloves, wipes), must be handled in accordance with local, state, and federal regulations.[1]
-
Collect waste in a clearly labeled, sealable container.
-
-
Disposal Methods :
-
Recycling : Unused, uncontaminated material may be recyclable.[1]
-
Incineration : One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Landfill : Do not dispose of this chemical in a landfill without consulting your institution's environmental health and safety office, as it is very toxic to aquatic organisms.[1]
-
-
Consultation :
-
Always consult with your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.
-
Workflow for Safe Handling of this compound
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C48H40BP | CID 9831062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. osha.gov [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
